Hyocholic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-KWXDGCAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862167 | |
| Record name | Hyocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547-75-1 | |
| Record name | Hyocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hyocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hyocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H5H0Q47FL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hyocholic Acid: A Comprehensive Technical Review of its Discovery, History, and Signaling Mechanisms
Abstract
Hyocholic acid (HCA), a trihydroxy bile acid, has emerged from relative obscurity as a key signaling molecule with significant implications for metabolic health. Predominantly found in the bile of pigs, where it constitutes up to 76% of the total bile acid pool, HCA is present in only trace amounts in healthy humans.[1][2] This species-specific distribution is noteworthy given the remarkable resistance of pigs to type 2 diabetes.[1][2] Recent research has illuminated the unique dual-signaling mechanism of HCA, which involves the activation of the G-protein-coupled receptor TGR5 and the simultaneous inhibition of the farnesoid X receptor (FXR).[2][3][4][5] This coordinated action enhances the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin (B1656795) hormone for glucose homeostasis. This whitepaper provides an in-depth exploration of the discovery and history of this compound, its biosynthesis, its distinct signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and its potential as a biomarker and therapeutic agent for metabolic diseases is discussed.
Discovery and History
The study of bile acids dates back to 1848 with the isolation of cholic acid.[6] However, this compound (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) was identified much later. It was first isolated and its chemistry described from pig bile, which remains its most abundant known natural source.[7][8] For this reason, it is considered a primary bile acid in pigs.[9] Its name is derived from "hyo," a prefix related to swine.
Historically, the derivative hyodeoxycholic acid (HDCA), a secondary bile acid formed from HCA by gut bacteria, gained industrial interest.[7][10] In the 1950s, HDCA extracted from hog bile served as a precursor for steroid synthesis at the East German company Jenapharm.[10] While HCA itself remained a subject of comparative biochemistry, its role as a key metabolic regulator was not appreciated until the 21st century. Modern analytical techniques and a renewed focus on bile acids as signaling molecules have led to the discovery of HCA's unique functions, particularly its association with glucose metabolism and metabolic health.[3][11][12] Clinical observations have found that while HCA is low in healthy humans, its levels can be elevated in patients with cholestasis and may increase following sleeve gastrectomy for obesity.[7][9][13]
Chemistry and Biosynthesis
This compound is a C24 steroid with a 5β-cholan-24-oic acid structure. Its defining feature is the presence of three hydroxyl groups in the alpha-conformation at positions 3, 6, and 7 (3α, 6α, 7α).[7] This 6α-hydroxyl group distinguishes it from the primary bile acids in humans—cholic acid (3α, 7α, 12α) and chenodeoxycholic acid (CDCA, 3α, 7α)—and from the 6β-hydroxylated muricholic acids found in rodents.[7][9]
Biosynthesis Pathways:
-
In Pigs (Primary Pathway): The primary route to HCA in pigs involves the 6α-hydroxylation of chenodeoxycholic acid (CDCA). This reaction is catalyzed by the cytochrome P450 enzyme CYP4A21.[7][9]
-
In Humans (Alternative Pathway): Humans can synthesize HCA from the secondary bile acid lithocholic acid (LCA). This conversion is mediated by CYP3A4-dependent 6α-hydroxylation.[14][15]
Once synthesized, HCA is conjugated in the liver with the amino acids taurine (B1682933) or glycine (B1666218) to form glycohyocholate and taurohyocholate (B1249317) before being secreted into the bile.[7] In the colon, gut bacteria perform 7α-dehydroxylation, converting HCA into the secondary bile acid hyodeoxycholic acid (HDCA).[7]
Signaling Mechanisms and Biological Functions
Recent studies have established HCA as a potent signaling molecule that distinctively modulates two key bile acid receptors, TGR5 and FXR, to regulate glucose and lipid metabolism.[1][3]
Dual Receptor Modulation in Enteroendocrine L-Cells
The primary site of HCA's signaling action for glucose control is the enteroendocrine L-cells of the intestine, which produce GLP-1.[15]
-
TGR5 Agonism: HCA is an agonist for TGR5.[3][4] Binding of HCA to TGR5 on L-cells activates the Gαs protein-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[15] Elevated cAMP stimulates the secretion of GLP-1.[3][15]
-
FXR Antagonism: Uniquely among bile acids, HCA acts as an FXR antagonist in L-cells.[1][3][15] Activation of FXR normally suppresses the transcription of the proglucagon gene, thereby reducing GLP-1 production. By inhibiting FXR, HCA reverses this suppression, leading to increased proglucagon transcription and consequently, greater GLP-1 production and secretion.[3][15] This is evidenced by HCA's ability to downregulate the expression of SHP (small heterodimer partner), a downstream target of FXR.[15]
This dual mechanism of activating TGR5 while simultaneously inhibiting FXR makes HCA exceptionally effective at promoting GLP-1 release, which in turn enhances insulin (B600854) secretion, improves glucose tolerance, and contributes to overall glucose homeostasis.[1][2][16]
Clinical Relevance and Therapeutic Potential
The distinct metabolic profile of pigs, characterized by high HCA levels and resistance to diabetes, has prompted investigation into HCA's role in human metabolic diseases.[1][17]
-
Biomarker for Metabolic Disease: Several large cohort studies have demonstrated that lower serum concentrations of HCA species are associated with obesity, pre-diabetes, and type 2 diabetes.[17][18] Conversely, serum HCA levels have been observed to increase in patients after gastric bypass surgery, a procedure known to resolve diabetes.[17] This suggests that HCA profiles could serve as a predictive biomarker for the risk of developing metabolic disorders.[17][18]
-
Therapeutic Agent: Animal studies have confirmed the therapeutic potential of HCA. Administration of HCA to diabetic mouse models improved fasting GLP-1 secretion and glucose homeostasis.[2] In pigs where HCA synthesis was suppressed, blood glucose levels rose, and this effect was reversed upon HCA administration.[15][18] These findings position HCA as a promising candidate for the development of new treatments for type 2 diabetes and other metabolic syndromes.[12][16][19]
Quantitative Data Summary
The following tables summarize key quantitative data from pivotal studies on this compound.
Table 1: this compound Abundance in Different Species
| Species | HCA Percentage in Total Bile Acid Pool | Citation(s) |
|---|---|---|
| Pig | ~76% | [1][2][9] |
| Human (Healthy) | Trace amounts (~2%) |[1][16] |
Table 2: In Vitro Effects of HCA on Enteroendocrine L-Cells
| Cell Line | HCA Concentration | Time | Observed Effect | Citation(s) |
|---|---|---|---|---|
| STC-1, NCI-H716 | 25 µM, 50 µM | 24 h | Upregulation of GLP-1 protein secretion | [5] |
| STC-1, NCI-H716 | 25 µM, 50 µM | 24 h | Upregulation of proglucagon gene transcription | [5] |
| Enteroendocrine L-cells | 50 µM | - | Surpassed other bile acids in stimulating GLP-1 secretion |[15][18] |
Table 3: In Vivo Effects of HCA Administration in Animal Models
| Animal Model | HCA Dosage | Duration | Key Findings | Citation(s) |
|---|---|---|---|---|
| Pigs | 20 mg/kg (oral) | Single dose | Suppressed blood glucose increase induced by BA depletion | [5] |
| Diabetic Mice | 100 mg/kg/day (oral) | Not specified | Improved serum fasting GLP-1 and glucose homeostasis | [2][5] |
| Pigs (with FXR agonist) | Not specified | Not specified | Reversed the increase in blood glucose and decrease in GLP-1 caused by the agonist |[3][15] |
Experimental Protocols
The elucidation of HCA's function has relied on a combination of advanced analytical, in vitro, and in vivo methodologies.
Quantification of this compound
A common method for the quantitative analysis of HCA and other bile acids in biological samples (feces, serum) involves chromatography coupled with mass spectrometry or other detectors.
Protocol: Fecal Bile Acid Quantification by GC-MS (Gas Chromatography-Mass Spectrometry)
-
Internal Standard Addition: A known amount of an internal standard, such as deuterated this compound (HCA-d4) or another non-native bile acid, is added to a weighed, lyophilized fecal homogenate.[20][21]
-
Extraction: Bile acids are extracted from the sample using an organic solvent, often after an alkaline hydrolysis step to deconjugate amidated bile acids.
-
Purification/Cleanup: The crude extract is purified to remove interfering substances. This can be achieved using Solid Phase Extraction (SPE) or Thin-Layer Chromatography (TLC).[20]
-
Derivatization: For GC analysis, the carboxyl and hydroxyl groups of the bile acids must be derivatized to make them volatile. A common procedure is to form methyl ester trifluoroacetate (B77799) derivatives.[20]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph. The bile acids are separated on a capillary column (e.g., a QF-1 column). The separated compounds then enter the mass spectrometer for detection and quantification based on their mass-to-charge ratio and fragmentation patterns.[20]
In Vivo Protocol: Evaluation of HCA in Diabetic Mouse Models
This protocol outlines a typical experiment to assess the therapeutic effect of HCA on glucose metabolism.
-
Animal Model: A diabetic mouse model, such as db/db mice or streptozotocin-induced diabetic mice, is used.[2]
-
Acclimatization and Grouping: Animals are acclimatized and randomly assigned to groups (e.g., Vehicle control, HCA-treated, Positive control like Metformin).
-
HCA Administration: HCA is administered daily via oral gavage at a specified dose (e.g., 100 mg/kg/day). The vehicle group receives the same volume of the carrier solution.[5]
-
Monitoring: Body weight and food intake are monitored regularly. Fasting blood glucose is measured periodically from tail vein blood.
-
Oral Glucose Tolerance Test (OGTT): After a period of treatment, an OGTT is performed. Mice are fasted overnight, and a baseline blood glucose level is measured. A bolus of glucose is then administered orally, and blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, 120 minutes) to assess glucose clearance.[22]
-
Sample Collection: At the end of the study, terminal blood samples are collected to measure fasting insulin and GLP-1 levels. Tissues like the liver and intestine may also be collected for further analysis.
-
Data Analysis: Statistical analysis is performed to compare the outcomes (blood glucose, AUC for OGTT, hormone levels) between the different treatment groups.
In Vitro Protocol: GLP-1 Secretion Assay
This protocol is used to determine the direct effect of HCA on GLP-1 secretion from enteroendocrine cells.
-
Cell Culture: An enteroendocrine L-cell line, such as murine STC-1 or human NCI-H716, is cultured under standard conditions.[5][15]
-
Seeding: Cells are seeded into multi-well plates and allowed to adhere and grow to a suitable confluency.
-
Treatment: The culture medium is replaced with a buffer or medium containing different concentrations of HCA (e.g., 5 µM, 25 µM, 50 µM) or other test compounds (e.g., FXR agonists, TGR5 agonists). A vehicle control is also included.[15]
-
Incubation: The cells are incubated for a defined period (e.g., 1 hour for acute secretion, 24 hours for effects on production and secretion).[15]
-
Supernatant Collection: After incubation, the supernatant (culture medium) is collected from each well. A protease inhibitor cocktail (containing a DPP-4 inhibitor) is often added to prevent GLP-1 degradation.
-
GLP-1 Measurement: The concentration of active GLP-1 in the collected supernatant is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Normalization: GLP-1 concentrations are often normalized to the total protein content of the cells in each well to account for variations in cell number.
Conclusion
The journey of this compound from a species-specific curiosity to a molecule of significant interest in metabolic research highlights the evolving understanding of bile acids as critical endocrine signaling molecules. Its discovery, primarily in pig bile, and recent elucidation of its unique dual-action mechanism—activating TGR5 while inhibiting FXR—provide a compelling explanation for its profound effects on glucose homeostasis. The strong inverse correlation between HCA levels and metabolic disease in humans, coupled with confirmatory animal studies, positions HCA as a powerful biomarker and a promising therapeutic lead. Further research into the regulation of HCA synthesis in humans and the development of targeted HCA-based therapies could offer novel strategies for the prediction and treatment of type 2 diabetes and related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and glycemic regulation: comments on ‘this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Comparative studies of `bile salts'. 9. The isolation and chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. timeshighereducation.com [timeshighereducation.com]
- 17. This compound species as novel biomarkers for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HKBU-led research reveals hyocholic acids are promising agents for diabetes prediction and treatment | HKBU INTERDISCIPLINARY RESEARCH [interdisciplinary-research.hkbu.edu.hk]
- 19. biospectrumasia.com [biospectrumasia.com]
- 20. This compound as internal standard for quantitation of human fecal bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. gut.bmj.com [gut.bmj.com]
Hyocholic Acid: A Technical Guide to its Structure, Properties, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hyocholic acid (HCA) is a trihydroxy-5β-cholanic acid that is increasingly recognized for its significant role in metabolic regulation.[1][2] Primarily known as a major bile acid in pigs, it is also found in trace amounts in humans.[2] Its unique chemical structure dictates its distinct biological activities, particularly its dual role as a Farnesoid X Receptor (FXR) antagonist and a G protein-coupled bile acid receptor 1 (TGR5) agonist.[1][3] This guide provides a comprehensive overview of the structure, chemical properties, and key experimental protocols related to this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound is distinguished from other primary bile acids by the presence of three hydroxyl groups at the 3α, 6α, and 7α positions of the steroid nucleus.[1][2] This specific stereochemistry is crucial for its biological function.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | [4] |
| Synonyms | γ-Muricholic acid, Iocholic acid, 3α,6α,7α-Trihydroxy-5β-cholan-24-oic acid | [1][4] |
| CAS Number | 547-75-1 | [4][5][6][7] |
| Chemical Formula | C₂₄H₄₀O₅ | [1][4][5] |
| Molecular Weight | 408.57 g/mol | [1][4][5][6] |
| Melting Point | 162 °C | [8][9] |
| Solubility | Insoluble in water; Soluble in DMSO (≥54 mg/mL) and Ethanol (≥43.9 mg/mL).[10] Slightly soluble in methanol.[9] | [9][10] |
| pKa (Predicted) | 4.76 ± 0.10 | [9] |
Signaling Pathways of this compound
This compound exerts its metabolic effects primarily through two signaling pathways: antagonism of the Farnesoid X Receptor (FXR) and agonism of the Takeda G-protein coupled receptor 5 (TGR5). This dual activity makes it a molecule of significant interest for therapeutic development, particularly in the context of metabolic diseases like type 2 diabetes.[1]
FXR Antagonism
In contrast to many other bile acids that activate FXR, this compound acts as an antagonist.[3] FXR is a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism. By inhibiting FXR, this compound can modulate the expression of various target genes, contributing to its beneficial metabolic effects.
TGR5 Agonism and GLP-1 Secretion
This compound is an agonist for TGR5, a G protein-coupled receptor expressed in various tissues, including intestinal L-cells.[1][10] Activation of TGR5 in these cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with potent glucose-lowering effects.[3][8][10]
The following diagram illustrates the signaling pathway of this compound leading to GLP-1 secretion.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol describes a general method for the quantification of this compound in serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of serum or plasma sample.
-
Add an appropriate amount of an internal standard solution (e.g., a deuterated form of this compound).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions
-
HPLC System: Agilent 1290 Infinity II Bio LC or equivalent.
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).
-
Column Temperature: 50 °C.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v).
-
Flow Rate: 0.65 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution: A suitable gradient should be optimized to ensure separation from other bile acids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and negative electrospray ionization (ESI) mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard must be determined and optimized.
3. Data Analysis
-
Peak areas of this compound and the internal standard are integrated.
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of this compound in the samples is calculated based on the peak area ratio relative to the internal standard and the calibration curve.
Farnesoid X Receptor (FXR) Antagonist Activity Assay
This protocol outlines a cell-based luciferase reporter gene assay to determine the FXR antagonist activity of this compound.
1. Cell Culture and Transfection
-
Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.
2. Compound Treatment
-
After transfection, treat the cells with:
-
Vehicle control (e.g., DMSO).
-
An FXR agonist (e.g., GW4064 or chenodeoxycholic acid) to induce a response.
-
The FXR agonist in combination with varying concentrations of this compound.
-
3. Luciferase Assay
-
After a 24-hour incubation period, lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of the agonist-induced FXR activity by this compound.
-
Determine the IC₅₀ value of this compound for FXR antagonism.
TGR5 Agonist Activity and GLP-1 Secretion Assay
This protocol describes an in vitro assay to measure the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine cell line (e.g., STC-1 or NCI-H716).
1. Cell Culture
-
Culture STC-1 or NCI-H716 cells in the appropriate medium and conditions until they reach the desired confluency.
2. Stimulation
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Incubate the cells with different concentrations of this compound for a defined period (e.g., 2 hours). Include a vehicle control.
3. Sample Collection and Analysis
-
Collect the supernatant from each well.
-
Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit.
-
Lyse the cells to determine the total protein content for normalization of the GLP-1 secretion data.
4. Data Analysis
-
Normalize the secreted GLP-1 levels to the total protein content.
-
Express the results as fold-change over the vehicle control to determine the stimulatory effect of this compound on GLP-1 secretion.
The following diagram outlines the general workflow for assessing the TGR5 agonist activity of this compound.
Conclusion
This compound's unique structure and its dual role as an FXR antagonist and TGR5 agonist position it as a molecule of high interest in the field of metabolic research and drug development. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to further explore the therapeutic potential of this intriguing bile acid.
References
- 1. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-cell differentiation is induced by bile acids through GPBAR1 and paracrine GLP-1 and serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigating the effects of physiological bile acids on GLP-1 secretion and glucose tolerance in normal and GLP-1R(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating Bile Acid Pathways and TGR5 Receptors for Treating Liver and GI Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hyocholic Acid Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyocholic acid (HCA), a trihydroxy bile acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid), is a primary bile acid predominantly found in pigs, where it can constitute over 75% of the total bile acid pool.[1][2] In contrast, HCA is present only in trace amounts in humans under normal physiological conditions, though its levels can increase in certain pathological states such as cholestasis.[3][4] The unique structure of HCA, characterized by a hydroxyl group at the 6α position, distinguishes it from the primary human bile acids, cholic acid (12α-hydroxyl) and chenodeoxycholic acid (lacking both 6α and 12α hydroxylation).[5] This distinct biochemical profile in a species known for its resistance to metabolic diseases has spurred interest in the therapeutic potential of HCA and its derivatives, particularly in the context of glucose homeostasis and metabolic disorders.[2][6]
This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic reactions, regulatory mechanisms, and relevant experimental protocols for its investigation.
The this compound Biosynthesis Pathway
The synthesis of this compound originates from cholesterol and proceeds through the established classical (or neutral) bile acid biosynthesis pathway to generate the precursor chenodeoxycholic acid (CDCA). The pathway culminates in a species-specific enzymatic step unique to porcine liver.
The overall pathway can be summarized as follows:
-
Formation of Chenodeoxycholic Acid (CDCA) from Cholesterol: This multi-step process occurs in the liver and involves a series of enzymatic modifications to the cholesterol molecule. The initial and rate-limiting step is the 7α-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1) , a microsomal cytochrome P450 enzyme.[7][8] Subsequent reactions, catalyzed by a cascade of enzymes including 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) and sterol 27-hydroxylase (CYP27A1) , lead to the formation of CDCA.[9][10]
-
6α-Hydroxylation of Chenodeoxycholic Acid: This is the key and final step in HCA biosynthesis. In pigs, the enzyme taurochenodeoxycholic acid 6α-hydroxylase (CYP4A21) , a member of the cytochrome P450 family, catalyzes the introduction of a hydroxyl group at the 6α position of (tauro)chenodeoxycholic acid to form this compound.[4][5]
The following diagram illustrates the core steps of the this compound biosynthesis pathway.
Quantitative Data on this compound and its Precursors
The following table summarizes the reported concentrations of this compound and its derivatives in various biological matrices from pigs. This data highlights the predominance of HCA in the porcine bile acid pool.
| Compound | Matrix | Concentration (µmol/mL) | Species | Reference |
| This compound Species | Liver | 3865.77 ± 697.0 | Pig | [11] |
| This compound Species | Serum | 20.02 ± 4.7 | Pig | [11] |
| This compound Species | Jejunum Chyme | 141.96 ± 47.0 | Pig | [11] |
| This compound Species | Ileum Chyme | 186.87 ± 151.3 | Pig | [11] |
Regulation of this compound Biosynthesis
The biosynthesis of HCA is regulated at multiple levels, primarily through the transcriptional control of the enzymes involved in the classical bile acid pathway and, potentially, the specific regulation of CYP4A21.
Regulation of the Classical Bile Acid Pathway
The expression of CYP7A1 , the rate-limiting enzyme in the classical pathway, is tightly regulated by a negative feedback mechanism involving the nuclear receptor farnesoid X receptor (FXR) . When bile acid levels are high, they bind to and activate FXR. Activated FXR, in turn, induces the expression of the small heterodimer partner (SHP) , which then represses the transcription of the CYP7A1 gene.[12][13] This feedback loop ensures homeostasis of the bile acid pool.
Other nuclear receptors, including the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) , are also known to play roles in regulating bile acid and xenobiotic metabolism, and may exert influence on the classical bile acid pathway.[14][15]
The following diagram illustrates the FXR-mediated regulation of the classical bile acid synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. imrpress.com [imrpress.com]
- 3. courses.washington.edu [courses.washington.edu]
- 4. The porcine taurochenodeoxycholic acid 6alpha-hydroxylase (CYP4A21) gene: evolution by gene duplication and gene conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Characterization of individual bile acids in vivo utilizing a novel low bile acid mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acid synthesis from cholesterol: regulatory and auxiliary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]
- 14. SUMOylation of the farnesoid X receptor (FXR) regulates the expression of FXR target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.illinois.edu [experts.illinois.edu]
physiological role of Hyocholic Acid in pigs
An In-depth Technical Guide on the Physiological Role of Hyocholic Acid in Pigs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (HCA) and its derivatives represent a significant and functionally important component of the bile acid pool in pigs, accounting for approximately 76% of the total.[1][2] This unique bile acid profile is strongly associated with the remarkable resistance of pigs to type 2 diabetes.[1][2] Emerging research has illuminated the multifaceted physiological roles of HCA, extending from the regulation of glucose and lipid metabolism to the modulation of gut health and the microbiome. This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological functions of HCA in pigs, with a focus on the underlying signaling pathways and experimental evidence. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of HCA and its derivatives.
Synthesis and Metabolism of this compound
This compound (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) is a primary trihydroxy bile acid that is prominently synthesized in the liver of pigs. While the complete biosynthetic pathway in pigs is still under investigation, it is understood to be derived from cholesterol.[3] In the gut, primary bile acids like HCA can be metabolized by the intestinal microbiota into secondary bile acids. A key secondary bile acid derived from HCA is hyodeoxycholic acid (HDCA), which also exerts significant physiological effects.[4][5] The composition of the gut microbiota plays a crucial role in shaping the overall bile acid profile in pigs.[6]
Core Physiological Roles of this compound
The physiological functions of HCA and its derivatives are primarily mediated through their interactions with key nuclear and cell surface receptors, most notably the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 5 (TGR5).
Glucose Homeostasis
A substantial body of evidence points to the critical role of HCA in maintaining glucose homeostasis. HCA species have been shown to improve glucose tolerance and insulin (B600854) sensitivity.[1][7] The primary mechanism involves the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal enteroendocrine L-cells.[1][7][8] This effect is achieved through a unique dual signaling mechanism:
-
TGR5 Agonism: HCA acts as an agonist for TGR5, a G-protein-coupled receptor that, upon activation, stimulates GLP-1 release.[1][9]
-
FXR Antagonism: Concurrently, HCA acts as an antagonist to FXR in the intestine.[1][10] FXR activation typically suppresses proglucagon gene transcription, thus inhibiting GLP-1 production. By antagonizing FXR, HCA relieves this inhibition, leading to increased GLP-1 synthesis and secretion.[1][9]
This combined action on TGR5 and FXR makes HCA a potent modulator of GLP-1-mediated glucose control.[1] Studies in pigs have demonstrated that depletion of bile acids leads to suppressed GLP-1 secretion and increased blood glucose levels, effects that are reversed by HCA administration.[1][8]
Gut Health and Intestinal Barrier Function
This compound and its microbial metabolite, hyodeoxycholic acid (HDCA), play a vital role in maintaining gut health. They contribute to the integrity of the intestinal barrier and modulate the composition of the gut microbiota.
-
Enhancement of Intestinal Barrier: HDCA has been shown to enhance intestinal barrier function by upregulating the expression of tight junction proteins such as ZO-1, Claudin, and Occludin in the ileum of piglets.[4][5][11] This strengthening of the intestinal barrier can reduce intestinal permeability and prevent the translocation of harmful substances.
-
Modulation of Gut Microbiota: Dietary supplementation with HDCA has been observed to alter the gut microbial composition in piglets, notably by increasing the abundance of beneficial bacteria like Lactobacillus and decreasing the populations of potentially pathogenic bacteria.[4][5][11]
-
Anti-inflammatory Effects: HDCA can also exert anti-inflammatory effects in the gut by suppressing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][5]
Lipid Metabolism
While the role of HCA in glucose metabolism is more extensively documented, there is also evidence for its involvement in lipid metabolism. Studies have suggested that HCA and its derivatives can influence lipid profiles and reduce fat deposition. For instance, HDCA has been shown to have the potential to reduce backfat thickness in growing-finishing pigs.[4][5] The activation of TGR5 by bile acids is known to have broader metabolic effects, including influences on energy expenditure, which may contribute to the observed effects on lipid metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the physiological effects of this compound and its derivatives in pigs.
| Parameter | Species/Model | Treatment | Key Findings | Reference |
| Bile Acid Composition | Pigs | Normal Diet | This compound species constitute ~76% of the total bile acid pool. | [1][2] |
| Pigs | Normal Diet | This compound species comprise >70% of the bile acid pool. | [4][5][7] | |
| Glucose Metabolism | Pigs with bile acid depletion | GW4064 (FXR agonist) to suppress HCA | 30% increase in blood glucose levels. | [8] |
| Pigs with bile acid depletion | HCA administration | Decreased blood glucose levels. | [8] | |
| GLP-1 Secretion | Pigs with bile acid depletion | GW4064 (FXR agonist) to suppress HCA | 69% decrease in blood GLP-1 levels. | [8] |
| Pigs with bile acid depletion | HCA administration | Increased circulating GLP-1 levels. | [8] | |
| Gut Microbiota | SPF Piglets | 0.2 mg/mL HDCA | Increased Lactobacillus abundance (37.97% vs. 5.28% in control). | [5][11] |
| SPF Piglets | 0.2 mg/mL HDCA | Decreased Streptococcus proportion (28.34% vs. 38.65% in control). | [5][11] | |
| Growth Performance | Weaned Piglets | 2 g/kg HDCA for 7 days | No significant differences in average daily gain or average daily feed intake. | [12] |
| OPM Piglets | 0.2 mg/mL HDCA | Suppressed growth (final body weight: 1.78 kg vs. 2.17 kg in control). | [4][5] |
Table 1: Summary of Quantitative Data on the Effects of this compound and its Derivatives in Pigs.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature concerning the physiological role of this compound in pigs.
In Vivo Pig Studies on Glucose Homeostasis
-
Animal Model: Domestic pigs are used as the primary model.[8]
-
Experimental Groups:
-
Methodology:
-
Animals are housed individually and provided with their respective diets for a specified period.
-
Blood samples are collected periodically to measure blood glucose and GLP-1 levels.
-
At the end of the study, tissues such as the liver and intestine may be collected for gene expression analysis of targets related to bile acid synthesis and signaling (e.g., FXR, TGR5, CYP7A1).
-
-
Key Parameters Measured: Blood glucose, plasma GLP-1, serum and tissue bile acid profiles, and gene expression levels.
Piglet Studies on Gut Health and Microbiota
-
Animal Model: Newborn or weaned piglets are utilized. Specific pathogen-free (SPF) or ordinarily-pig-microbiota (OPM) piglets may be used to investigate the role of gut microbiota.[4][5]
-
Experimental Groups:
-
Methodology:
-
Piglets are housed individually or in small groups.
-
Daily oral administration of the designated treatment.
-
Fecal samples are collected to analyze the microbial community composition using 16S rRNA gene sequencing.
-
At the end of the experimental period, intestinal tissue samples (e.g., ileum) are collected to assess intestinal morphology and the expression of tight junction proteins (e.g., via Western blot or immunohistochemistry) and inflammatory markers.
-
-
Key Parameters Measured: Body weight gain, gut microbiota composition, intestinal villus height and crypt depth, expression of tight junction proteins (ZO-1, Occludin, Claudin), and expression of pro-inflammatory cytokines (TNF-α, IL-1β).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow for studying its effects.
Caption: Signaling pathway of this compound in promoting GLP-1 secretion.
References
- 1. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]
- 4. Frontiers | Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets [frontiersin.org]
- 5. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Importance of gut microbiota for bile acid composition and concentration in pigs [frontiersin.org]
- 7. Pig bile powder maintains blood glucose homeostasis by promoting glucagon-like peptide-1 secretion via inhibiting farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound and glycemic regulation: comments on ‘this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The effects of dietary supplementation with hyodeoxycholic acid on the differentiation and function of enteroendocrine cells and the serum biochemical indices in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
Hyocholic Acid in Human Serum: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of Hyocholic Acid's concentration in human serum, its physiological significance, and methods for its quantification.
Introduction
This compound (HCA) is a trihydroxy bile acid that, while being a major component of the bile acid pool in pigs (approximately 76%), is present in trace amounts in humans.[1][2][3] Despite its low concentration, emerging research has highlighted its significant role as a signaling molecule in various metabolic processes. This technical guide provides a comprehensive overview of HCA concentration in human serum, its association with metabolic health and disease, detailed experimental protocols for its quantification, and a summary of its key signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of HCA.
This compound Concentration in Human Serum
The concentration of this compound and its derivatives (collectively referred to as HCA species, including HCA, hyodeoxycholic acid (HDCA), and their glycine (B1666218) and taurine (B1682933) conjugates) in human serum is dynamic and influenced by various physiological and pathophysiological states.[4]
HCA in Healthy Individuals vs. Metabolic Disorders
Recent studies have consistently demonstrated an inverse correlation between serum HCA concentrations and metabolic disorders such as obesity and type 2 diabetes.[4][5] Healthy, lean individuals tend to have higher circulating levels of HCA species compared to individuals with obesity or diabetes.[4][5] Furthermore, lower serum HCA levels have been identified as a potential predictive biomarker for the future development of metabolic disorders.[4] Following metabolic interventions such as gastric bypass surgery, an increase in serum HCA levels has been observed, which correlates with the remission of diabetes.[4][6]
HCA in Liver and Gastrointestinal Diseases
Serum HCA concentrations are significantly altered in the context of liver and gastrointestinal diseases. Markedly elevated levels of HCA have been observed in patients with hepatic cirrhosis, with concentrations reported to be up to 120-fold greater than in healthy subjects.[7] Increased HCA levels have also been noted in patients with primary hepatoma and pancreatic cancer.[7] In contrast, some studies have reported decreased serum levels of HCA species in patients with metabolic dysfunction-associated fatty liver disease (MAFLD).[8]
Table 1: Summary of this compound (HCA) Species Concentration in Human Serum in Various Conditions
| Condition | HCA Species Concentration vs. Healthy Controls | Key Findings | Citations |
| Obesity | Lower | Obesity is associated with lower serum concentrations of HCA species. | [4][5][9] |
| Type 2 Diabetes | Lower | Patients with type 2 diabetes exhibit lower serum levels of HCA species. Lower HCA concentrations are associated with poorer glycemic markers. | [4][5] |
| Pre-diabetes | Lower | Individuals with pre-diabetes have been found to have lower levels of HCA species in both serum and feces. | [4] |
| Post-gastric Bypass Surgery | Higher | Serum HCA levels increase in patients after gastric bypass surgery, and this increase is predictive of diabetes remission. | [4][6] |
| Hepatic Cirrhosis | Significantly Higher | Mean HCA concentration can be up to 120-fold greater than in healthy subjects. | [7] |
| Primary Hepatoma | Markedly Elevated | - | [7] |
| Pancreatic Cancer | Markedly Elevated | - | [7] |
| Atherosclerosis | Lower | Serum HCA is higher in healthy adults compared to patients with atherosclerosis. | [9] |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Lower | Levels of serum hyodeoxycholic acid (HDCA), a derivative of HCA, are decreased in NAFLD patients. | [8][10] |
| Cholestasis | Higher | HCA can be found in humans with cholestasis. |
Experimental Protocols for Quantification of this compound in Human Serum
The accurate quantification of HCA in human serum is crucial for clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive measurement of bile acids.[11][12]
Principle
This method involves the extraction of bile acids from serum, followed by separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) and detection by tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode.
Detailed Methodology
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human serum in a microcentrifuge tube, add an internal standard solution (e.g., deuterated bile acid standards like CA-d4, CDCA-d4).[13]
-
Add 800 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[14]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 4200 rpm for 10 minutes) to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at an elevated temperature (e.g., 60 °C).[14]
-
Reconstitute the dried residue in 200 µL of a suitable solvent, such as 35% methanol (B129727) in water.[14]
2. Chromatographic Separation (LC)
-
LC System: An Acquity UHPLC I-Class System or similar.[11]
-
Column: A reverse-phase C18 column (e.g., Cortecs T3 2.7 µm, 2.1 x 30 mm).[11]
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium (B1175870) formate (B1220265) and 0.01% formic acid.[11]
-
Mobile Phase B: A mixture of acetonitrile and isopropanol (B130326) (1:1, v/v) with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[11]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is linearly increased over several minutes to elute the bile acids based on their polarity.
-
Column Temperature: 60 °C.[11]
-
Injection Volume: 10 µL.[11]
3. Mass Spectrometric Detection (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API-5500 or Xevo TQ-S micro).[11][13]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[11][13]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each bile acid and internal standard are monitored.
-
Calibration: Due to the presence of endogenous bile acids, calibration standards are typically prepared in double charcoal-stripped human serum.[13] Quality control samples (LQC, MQC, HQC) are prepared in authentic human serum.[13]
Signaling Pathways of this compound
HCA exerts its metabolic effects primarily through the modulation of two key bile acid receptors: the G-protein coupled bile acid receptor 1 (TGR5) and the farnesoid X receptor (FXR).[1][2]
TGR5 Activation and FXR Inhibition
HCA has a unique signaling mechanism where it simultaneously activates TGR5 and inhibits FXR in enteroendocrine L-cells.[1][2]
-
TGR5 Activation: The binding of HCA to TGR5 on the surface of L-cells stimulates the production and secretion of glucagon-like peptide-1 (GLP-1).[1][15] This is achieved through a Gαs-protein coupled pathway that leads to an increase in intracellular cAMP and Ca2+, ultimately triggering GLP-1 release.[15] GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by enhancing insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.
-
FXR Inhibition: In contrast to many other bile acids that activate FXR, HCA acts as an antagonist to this nuclear receptor in L-cells.[1][15] The activation of FXR typically suppresses proglucagon transcription, thereby reducing GLP-1 production. By inhibiting FXR, HCA reverses this suppression, leading to increased GLP-1 synthesis and secretion.[15]
This dual mechanism of TGR5 activation and FXR inhibition makes HCA a potent stimulator of GLP-1, contributing to its beneficial effects on glucose regulation.[1]
Interaction with the Gut Microbiome
The gut microbiome plays a pivotal role in bile acid metabolism, including the transformation of primary bile acids into secondary bile acids.[16][17] The composition of the gut microbiota can influence the pool of available bile acids, including HCA, which in turn can modulate host metabolism and immune responses.[16][18] Hyodeoxycholic acid (HDCA), a secondary bile acid derived from HCA through bacterial 7α-dehydroxylation, also has significant biological activity, including enhancing intestinal barrier function.[19][16]
Visualizations
Caption: Signaling pathway of this compound in enteroendocrine L-cells.
Caption: Experimental workflow for this compound quantification in serum.
Conclusion
This compound, though a minor component of the human bile acid pool, is emerging as a critical signaling molecule with significant implications for metabolic health. Its inverse association with obesity and type 2 diabetes, coupled with its unique mechanism of action involving TGR5 activation and FXR inhibition, positions HCA as a promising therapeutic target and biomarker. The robust and sensitive LC-MS/MS methods developed for its quantification will be instrumental in advancing our understanding of its physiological roles and exploring its full therapeutic potential in drug development. This guide provides a foundational resource for researchers and professionals dedicated to this exciting area of metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. This compound species as novel biomarkers for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ELISA determination of serum this compound concentrations in humans and their possible clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel microbial modifications of bile acids and their functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 10. Hyodeoxycholic acid ameliorates nonalcoholic fatty liver disease by inhibiting RAN-mediated PPARα nucleus-cytoplasm shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medpace.com [medpace.com]
- 14. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiological Role of Bile Acids Modified by the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Hyocholic Acid Derivatives and Metabolites
Executive Summary
This compound (HCA) and its derivatives are emerging as significant signaling molecules with therapeutic potential, particularly in the realm of metabolic diseases.[1] Predominantly found in the bile acid pool of pigs, a species known for its resistance to metabolic syndromes, HCA is present in humans at much lower concentrations.[2][3][4] Recent research has illuminated an inverse correlation between serum HCA levels and the prevalence of obesity and type 2 diabetes in humans.[2][5] The unique biological activity of HCA stems from its dual-action mechanism: it simultaneously activates the G-protein-coupled bile acid receptor TGR5 while antagonizing the farnesoid X receptor (FXR).[3][6] This guide provides a comprehensive overview of HCA, its primary metabolite hyodeoxycholic acid (HDCA), their synthesis, biological functions, and the signaling pathways they modulate. It includes quantitative data, detailed experimental protocols, and pathway diagrams to serve as a technical resource for the scientific community.
Introduction to this compound (HCA)
This compound (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) is a C24 trihydroxy bile acid.[7] Its structure is distinct from the primary human bile acids. While it shares the 3α and 7α hydroxyl groups with cholic acid and chenodeoxycholic acid (CDCA), it possesses a unique 6α-hydroxyl group instead of the 12α-hydroxyl group found in cholic acid.[7] It also differs from the muricholic acids found in rodents, which are 6β-hydroxylated.[7] In pigs, HCA and its conjugates can constitute over 75% of the total bile acid pool.[8][9]
Derivatives and Metabolites
Derivatives: In the liver, HCA is conjugated with amino acids, primarily glycine (B1666218) or taurine, to form glycohyocholate and taurohyocholate (B1249317) before being secreted into the bile.[7] Synthetic derivatives with modified side chains have also been developed to investigate structure-activity relationships.[10]
Metabolites: The primary metabolite of HCA is hyodeoxycholic acid (HDCA), a secondary bile acid.[7] HDCA is formed in the colon through the action of gut microbiota, which catalyze the 7α-dehydroxylation of HCA.[7] HDCA is more hydrophilic than deoxycholic acid due to its 6α-hydroxyl group.[11] The gut microbiome, including unidentified gram-positive rods, plays a crucial role in this transformation.[12]
Biological Functions and Signaling Pathways
HCA species are not merely digestive aids but potent signaling molecules that regulate metabolism and cellular processes.[13]
Role in Metabolic Homeostasis
A growing body of evidence links HCA to metabolic health.
-
Diabetes and Obesity: Lower serum and fecal concentrations of HCA species are strongly associated with obesity, pre-diabetes, and type 2 diabetes in humans.[2][4][5] Conversely, serum HCA levels increase following gastric bypass surgery, an intervention that often leads to diabetes remission.[2][5]
-
Glucose Regulation: Administration of HCA improves glucose homeostasis and enhances the secretion of glucagon-like peptide-1 (GLP-1) in diabetic mouse models.[3][6][14]
The Distinct TGR5 and FXR Signaling Mechanism
The primary mechanism for HCA's metabolic benefits is its unique, dual regulation of two key bile acid receptors in enteroendocrine L-cells.[1][3][6]
-
TGR5 Activation: HCA is an agonist for TGR5, a G-protein-coupled receptor.[15] Its activation stimulates the adenylyl cyclase/cAMP pathway, leading to increased intracellular calcium and ultimately promoting the production and secretion of GLP-1.[13][15] GLP-1 is a critical incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose control.[9]
-
FXR Inhibition: Simultaneously, HCA acts as an antagonist to the nuclear receptor FXR.[15] By inhibiting FXR, HCA prevents the FXR-mediated suppression of proglucagon transcription, further boosting GLP-1 production.[13][15] This dual agonist/antagonist activity on TGR5 and FXR, respectively, is a characteristic unique to HCA species and is central to their potent effects on glycemic regulation.[3][6]
Other Potential Therapeutic Areas
-
Atherosclerosis: Preliminary research suggests a potential role in cardiovascular health, with studies finding that serum HCA is higher in healthy adults compared to patients with atherosclerosis.[16]
-
Colorectal Cancer: The metabolite HDCA has been shown to inhibit the proliferation of colorectal cancer cells through the FXR/EREG/EGFR axis.[17] Its activity appears intermediate between the tumor-promoting effects of deoxycholic acid (DCA) and the protective effects of ursodeoxycholic acid (UDCA).[11]
Quantitative Data
Table 1: Association of HCA Species with Metabolic Disorders in Humans
| Study Group | HCA Species Measured | Finding | Reference |
| Healthy Lean (HL) vs. Healthy Overweight/Obese (HO) vs. Overweight/Obese with T2DM (OD) | Serum HCA, HDCA, GHCA, GHDCA | Concentrations were significantly lower in HO and OD groups compared to the HL group. | [4][5] |
| Pre-diabetic Individuals | Fecal HCA, HDCA | Lower levels of HCA species were found in the feces of individuals with pre-diabetes. | [2][5] |
| Gastric Bypass Surgery Patients | Serum HCA Species | Serum HCA levels increased significantly 12 months post-surgery. | [4][5] |
| 5- and 10-Year Longitudinal Studies | Serum HCA Species | Lower baseline serum HCA species were strong predictors for the future development of metabolic disorders. | [2][5] |
HCA: this compound; HDCA: Hyodeoxycholic Acid; GHCA: Glycothis compound; GHDCA: Glycohyodeoxycholic Acid; T2DM: Type 2 Diabetes Mellitus.
Table 2: In Vitro Effects of Hyodeoxycholic Acid (HDCA) on Colorectal Cancer (CRC) Cells
| Cell Line | Treatment | Effect | Concentration | Reference |
| HCT116, DLD1 | HDCA | Inhibited cell viability | Starting from 50 µM | |
| HCT116, DLD1 | HDCA | Significant cytotoxicity (LDH assay) | 400 µM and 800 µM | |
| HCT116 | HDCA | Selected for subsequent studies | 100 µM and 200 µM |
Table 3: Physicochemical Properties of Side Chain-Modified HDCA Derivatives
| Compound | Side Chain Modification | Critical Micellar Concentration (CMC) (mM) | Reference |
| HDCA | Standard C5 chain | 11.2 | [10] |
| nor-HDCA (12) | C4 chain (one carbon shorter) | 18.0 | [10] |
| C-23(S)-methyl HDCA (4) | Methyl group at C-23 (S-config) | 12.5 | [10] |
| C-23(R)-methyl HDCA (5) | Methyl group at C-23 (R-config) | 16.0 | [10] |
| homo-HDCA | C6 chain (one carbon longer) | 5.5 | [10] |
Experimental Protocols
Synthesis of this compound from Chenodeoxycholic Acid
This protocol outlines a key step in the synthesis of HCA.[18]
-
Starting Material: Chenodeoxycholic acid (CDCA).
-
Protection: The carboxylic acid and hydroxyl groups of CDCA are protected using standard methods to prevent unwanted side reactions.
-
Silyl (B83357) Enol Ether Formation: The protected CDCA is converted to a silyl enol ether intermediate.
-
Rubottom Oxidation: The key step involves a Rubottom oxidation of the silyl enol ether intermediate. This directly and stereoselectively incorporates the 6α-hydroxyl group onto the steroid backbone.
-
Deprotection: The protecting groups are removed to yield this compound.
-
Purification: The final product is purified using chromatographic techniques.
Quantification of Bile Acids by UPLC-MS
This method is used for the targeted profiling of bile acids in biological samples.[4][12]
-
Sample Collection: Collect serum, plasma, or fecal samples according to standardized procedures.
-
Internal Standard: Add an external standard, such as 23-nor-deoxycholic acid, to the sample for quantification.
-
Extraction: Extract bile acids from the matrix. For serum, this typically involves protein precipitation with a solvent like acetonitrile. For feces, a multi-step liquid-liquid extraction is often required.
-
Derivatization (Optional): Depending on the method, bile acids may be derivatized (e.g., acetylation) to improve chromatographic separation and mass spectrometric detection.[12]
-
UPLC-MS Analysis: Inject the extracted sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatography: Separate the individual bile acid species on a reverse-phase column (e.g., C18).
-
Mass Spectrometry: Detect and quantify the bile acids using electrospray ionization (ESI) in negative ion mode, monitoring specific precursor-to-product ion transitions for each analyte (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis: Quantify the concentration of each bile acid by comparing its peak area to that of the internal standard and referencing a standard curve.
In Vivo Colorectal Cancer Xenograft Model
This protocol details an animal model to assess the anti-cancer effects of HDCA.[17]
-
Cell Culture: Culture human colorectal cancer cells (e.g., HCT116) under standard conditions.
-
Animal Model: Use male BALB/c nude mice (4-5 weeks old).
-
Cell Implantation: Resuspend 5 x 10⁶ HCT116 cells in 100 µL of medium and inject them subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to establish for one week. Then, randomize mice into treatment groups (e.g., Vehicle Control, HDCA 75 mg/kg, HDCA 150 mg/kg).
-
Treatment Administration: Administer HDCA or vehicle via oral gavage on alternate days for a pre-determined period (e.g., 15 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 4 days and calculate tumor volume using the formula: Volume = (length × width²) × 0.52.
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors. Process the tumor tissue for further analysis (e.g., paraffin (B1166041) embedding for immunohistochemistry).
Western Blotting for Protein Expression Analysis
This protocol is used to determine the levels of specific proteins in cells treated with HCA or its derivatives.[17]
-
Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-FXR, anti-p-EGFR).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like GAPDH or Tubulin.
Mandatory Visualizations
Diagram 1: HCA Metabolism
Caption: Metabolic pathway of this compound (HCA) in the liver and gut.
Diagram 2: HCA's Dual Signaling in Enteroendocrine L-Cells
Caption: Dual TGR5 activation and FXR inhibition by HCA in L-cells to promote GLP-1 secretion.
Diagram 3: Workflow for an In Vivo Xenograft Study
Caption: Experimental workflow for a subcutaneous colorectal cancer xenograft mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound species as novel biomarkers for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound species as novel biomarkers for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]
- 9. the-innovation.org [the-innovation.org]
- 10. Synthesis and Quantitative Structure-Property Relationships of Side Chain-Modified Hyodeoxycholic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 12. Formation of Hyodeoxycholic Acid from Muricholic Acid and this compound by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and glycemic regulation: comments on ‘this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HKU Scholars Hub: this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism [hub.hku.hk]
- 15. academic.oup.com [academic.oup.com]
- 16. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 17. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
The Endogenous Function of Hyocholic Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hyocholic acid (HCA) and its derivatives (HCAs) represent a class of bile acids that are attracting significant interest within the scientific and pharmaceutical communities. While traditionally known for their role in facilitating the digestion and absorption of dietary lipids, recent evidence has redefined bile acids as critical signaling molecules with wide-ranging metabolic effects.[1][2][3] HCA is a primary bile acid in pigs, constituting approximately 76% of their bile acid pool, and is present in trace amounts in humans.[2][4][5][6][7] Its unique molecular structure, featuring a 6α-hydroxyl group, confers high hydrophilicity and distinct biological activities.[5][7]
This technical guide provides an in-depth exploration of the core endogenous functions of this compound, focusing on its role in metabolic regulation, its intricate signaling pathways, and its interaction with the gut microbiota. The document synthesizes current research to offer a comprehensive resource for professionals engaged in metabolic disease research and therapeutic development.
Core Endogenous Functions of this compound
HCA's physiological roles extend far beyond simple lipid emulsification. It is a pleiotropic molecule that actively modulates glucose homeostasis, lipid metabolism, and gut microbiome composition, primarily through its actions as a receptor agonist and antagonist.
Metabolic Regulation
Glucose Homeostasis: A primary function of HCA is the potent regulation of glucose metabolism. Clinical and preclinical studies have consistently shown that lower serum and fecal concentrations of HCA species are associated with obesity, pre-diabetes, and type 2 diabetes.[6][8][9][10] Conversely, interventions that increase HCA levels, such as gastric bypass surgery, are linked to improved glycemic control.[6][8]
The principal mechanism for this effect is HCA's ability to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1), an essential incretin (B1656795) hormone, from intestinal enteroendocrine L-cells.[2][4][11][12][13] This is achieved through a distinct dual-signaling pathway:
-
TGR5 Agonism: HCA acts as an agonist for the Takeda G protein-coupled receptor 5 (TGR5).[11][12][14]
-
FXR Antagonism: Uniquely among bile acids, HCA functions as an antagonist of the farnesoid X receptor (FXR) in the intestine.[2][4][11][12]
This combined action synergistically enhances GLP-1 production and secretion, leading to improved insulin (B600854) secretion, suppressed glucagon (B607659) release, and better overall glucose homeostasis.[2]
Lipid Metabolism and Liver Health: While all bile acids are derived from cholesterol and aid in fat absorption, HCA's high hydrophilicity may limit excessive intestinal lipid uptake, thereby promoting lipid excretion.[8][15] More significantly, HCA and its derivatives, particularly hyodeoxycholic acid (HDCA), have demonstrated substantial therapeutic potential for Non-alcoholic fatty liver disease (NAFLD).[16][17][18]
Research indicates that individuals with NAFLD have lower levels of HDCA.[17][19] Administration of HDCA in animal models alleviates NAFLD by reducing hepatic fat accumulation, mitigating inflammation, and improving insulin sensitivity.[17][18] This is accomplished by modulating key pathways in fatty acid degradation and bile acid synthesis, including the activation of peroxisome proliferator-activated receptor alpha (PPARα).[14][16][18]
Gut Microbiota Interaction
The gut microbiome plays a pivotal role in mediating HCA's functions. HCA species are biotransformed by intestinal bacteria into secondary bile acids like HDCA.[5][14][20] This relationship is bidirectional, as HCA itself remodels the gut microbial landscape.[1][8] Specifically, HCA administration has been shown to increase the abundance of beneficial bacteria, such as Parabacteroides distasonis.[18][19]
This modulation is central to HCA's therapeutic effects, particularly in the context of the gut-liver axis . By reshaping the microbiota, HCA influences the production of microbial metabolites that signal to the liver, thereby regulating hepatic lipid metabolism and inflammation.[17][18][19] Furthermore, HDCA has been found to enhance intestinal barrier integrity, a critical function for preventing metabolic endotoxemia and systemic inflammation.[21]
Signaling Pathways of this compound
HCA's biological activities are dictated by its unique interactions with nuclear and cell-surface receptors.
TGR5 Agonism and FXR Antagonism in L-Cells
In enteroendocrine L-cells, HCA simultaneously activates TGR5 and inhibits FXR, a mechanism not observed with other bile acids.[4]
-
TGR5 Activation: As a TGR5 agonist, HCA binding initiates a Gαs-protein-coupled cascade, leading to the activation of adenylyl cyclase. This elevates intracellular cyclic AMP (cAMP) levels, which in turn promotes the secretion of stored GLP-1 vesicles.[11][22]
-
FXR Antagonism: FXR activation typically suppresses the transcription of proglucagon (the precursor to GLP-1) by inducing the small heterodimer partner (SHP). HCA antagonizes this effect, reversing the FXR-mediated suppression and thereby increasing proglucagon gene expression and the synthesis of new GLP-1.[11][22]
This dual-action pathway makes HCA a particularly effective modulator of GLP-1.
Gut-Liver Axis Signaling in NAFLD
The therapeutic effect of HCA's metabolite, HDCA, on NAFLD is mediated through complex crosstalk between the gut and the liver.
-
Intestinal Action: HDCA inhibits intestinal FXR signaling. This reduces the feedback inhibition on the liver, leading to an upregulation of the hepatic enzyme CYP7B1, which is part of the alternative bile acid synthesis pathway.[14][18]
-
Microbiota Modulation: HDCA promotes the growth of beneficial gut microbes like P. distasonis.[18]
-
Hepatic Action: These beneficial microbes produce metabolites, such as fatty acids, which are transported to the liver. There, they activate PPARα signaling, a key regulator of fatty acid oxidation. This enhanced fat-burning capacity, combined with changes in bile acid synthesis, helps to resolve hepatic steatosis.[14][18]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on HCA.
Table 1: Effects of HCA on Metabolic Parameters (In Vivo Animal Studies)
| Parameter | Animal Model | Treatment | Result | Citation |
|---|---|---|---|---|
| Blood Glucose | Pig (BA depletion model) | HCA Administration | Decreased blood glucose levels that were elevated by an FXR agonist. | [11][22] |
| Circulating GLP-1 | Pig (BA depletion model) | HCA Administration | Reversed a 69% decrease in GLP-1 caused by an FXR agonist. | [11][22] |
| Glucose Tolerance | Diabetic Mouse Models | HCA (100 mg/kg/day) | Improved glucose tolerance more significantly than metformin. | [11][13][22] |
| Fasting GLP-1 | Diabetic Mouse Models | HCA (100 mg/kg/day) | Significantly increased circulating GLP-1 levels. |[11][13] |
Table 2: Clinical Associations of HCA Species with Metabolic Disorders
| Comparison Group | HCA Species | Fold Change | Association | Citation |
|---|---|---|---|---|
| Healthy Obese vs. Healthy Lean | Total HCA species | 0.76 | Lower levels in obese individuals. | [9] |
| Obese Diabetic vs. Healthy Lean | Total HCA species | 0.52 | Lower levels in diabetic individuals. | [9] |
| Pre-diabetic vs. Healthy | Fecal Total HCA species | Significantly Lower | Lower levels associated with pre-diabetes. | [6][9] |
| Post- vs. Pre-Gastric Bypass | Serum HCA species | Significantly Increased | Levels increase after surgery, predicting diabetes remission. |[6][8][10] |
Table 3: In Vitro Effects of HCA on Enteroendocrine Cells
| Cell Line | Treatment | Parameter Measured | Result | Citation |
|---|---|---|---|---|
| STC-1, NCI-H716 | HCA (25 & 50 µM) | GLP-1 Secretion | Upregulated GLP-1 protein secretion. | [11][13] |
| STC-1, NCI-H716 | HCA (25 & 50 µM) | Proglucagon Gene Transcription | Upregulated proglucagon mRNA levels. | [11][13] |
| STC-1 | HCA (50 µM) | SHP Expression (with FXR agonist) | Reversed the induction of SHP by an FXR agonist. |[11][22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in HCA research.
Quantification of Bile Acids in Biological Samples
-
Methodology: Ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-TQMS).
-
Sample Preparation: An aliquot of serum (e.g., 50 µL) is mixed with an acetonitrile–methanol solution containing a suite of deuterated internal standards (e.g., D4-CA, D4-LCA). The mixture is vortexed and centrifuged to precipitate proteins. The supernatant is collected, dried, and reconstituted for analysis. Fecal samples undergo a similar extraction process.
-
Analysis: The prepared sample is injected into the UPLC-MS system. Bile acids are separated on a C18 column and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode, allowing for precise and sensitive quantification of individual bile acid species.
-
Citation: [9]
In Vivo Study of HCA Function (Pig Model)
-
Objective: To demonstrate that HCA regulates glucose homeostasis and GLP-1 secretion via FXR antagonism.
-
Protocol:
-
Pigs are divided into groups.
-
One group is administered GW4064, a potent FXR agonist, to chemically suppress endogenous HCA synthesis.
-
Blood glucose and circulating GLP-1 levels are monitored. A significant increase in glucose and a decrease in GLP-1 are observed.
-
Subsequently, HCA is administered orally to these pigs.
-
Blood glucose and GLP-1 levels are measured again. Administration of HCA reverses the effects of the FXR agonist, confirming its role in glycemic control.
-
References
- 1. the-innovation.org [the-innovation.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 6. This compound species as novel biomarkers for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. This compound: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]
- 9. This compound species as novel biomarkers for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and glycemic regulation: comments on ‘this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Novel microbial modifications of bile acids and their functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Hyodeoxycholic acid? [synapse.patsnap.com]
- 16. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HKBU-led research discovers therapeutic potential of hyodeoxycholic acid for non-alcoholic fatty liver disease | HKBU Research [research.hkbu.edu.hk]
- 18. Hyodeoxycholic acid alleviates non-alcoholic fatty liver disease through modulating the gut-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. mdpi.com [mdpi.com]
- 21. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Hyocholic Acid in Different Biological Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyocholic acid (HCA), a trihydroxy bile acid, represents a fascinating area of study due to its varied prevalence and distinct physiological roles across different biological species. While it is a major component of the bile acid pool in pigs, it is found in only trace amounts in healthy humans.[1][2][3][4] Recent research has illuminated the potential of HCA and its derivatives as biomarkers and therapeutic agents for metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3][5][6] This technical guide provides an in-depth overview of this compound, focusing on its distribution in various species, its biosynthesis and metabolism, its role in key signaling pathways, and the experimental protocols for its analysis.
Distribution and Concentration of this compound Species
The concentration of this compound and its derivatives varies significantly among different species. In pigs, HCA constitutes over 75% of the total bile acid pool, a stark contrast to the approximately 3% found in humans.[2] This species-specific difference is a key factor in the distinct metabolic profiles observed.[1][7] Studies have also shown that concentrations of HCA species are altered in certain human metabolic conditions.[2][3] For instance, lower serum concentrations of HCA species have been associated with obesity and diabetes.[2][3][8]
Table 1: Concentration of this compound (HCA) and its Derivatives in Different Species and Conditions
| Species/Condition | Sample Type | Analyte(s) | Concentration/Abundance | Reference(s) |
| Pig | Bile Acid Pool | This compound Species | >70-76% of total bile acids | [1][4][7] |
| Human (Healthy) | Bile Acid Pool | This compound Species | ~3% of total bile acids | [2] |
| Human (Healthy) | Serum | HCA, HDCA, GHCA, GHDCA | Baseline concentrations | [2][8] |
| Human (Obese/Diabetic) | Serum | HCA, HDCA, GHCA, GHDCA | Significantly lower than healthy lean individuals | [2][3][8] |
| Human (Pre-diabetic) | Feces | This compound Species | Lower levels | [2][3] |
| Human (Post-Gastric Bypass) | Serum | This compound Species | Increased levels | [2][3] |
| Human (Cholestasis) | Urine | This compound | Increased levels | [9][10] |
| Mouse | General | This compound | Present, but muricholic acids are more predominant | [11][12] |
HCA: this compound, HDCA: Hyodeoxycholic Acid, GHCA: Glycothis compound, GHDCA: Glycohyodeoxycholic Acid.
Biosynthesis and Metabolism
This compound is synthesized from cholesterol in the liver. While the classical pathway of bile acid synthesis produces cholic acid (CA) and chenodeoxycholic acid (CDCA), HCA is thought to be synthesized via an alternative pathway.[13] In pigs, the enzyme cytochrome P450 CYP4A21 is responsible for the 6α-hydroxylation of chenodeoxycholic acid to form this compound.[9]
Once secreted into the intestine, primary bile acids like HCA are metabolized by the gut microbiota into secondary bile acids. The bacterial 7α-dehydroxylation of HCA produces hyodeoxycholic acid (HDCA).[9] HCA and its derivatives are conjugated with taurine (B1682933) or glycine (B1666218) in the liver to form taurohyocholate (B1249317) and glycohyocholates, respectively, before secretion into the bile.[9]
Signaling Pathways and Physiological Roles
This compound and its derivatives are not merely digestive aids but also act as signaling molecules that regulate various metabolic processes.[1][7] They exert their effects by interacting with nuclear receptors and G-protein coupled receptors, most notably the farnesoid X receptor (FXR) and TGR5.[4][14]
HCA has a unique signaling profile, acting as an antagonist for FXR and an agonist for TGR5.[4][14][15] This dual action is believed to contribute to its beneficial metabolic effects. Inhibition of intestinal FXR and activation of TGR5 by HCA leads to increased secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that improves glucose homeostasis.[4][5] In the context of NAFLD, hyodeoxycholic acid has been shown to alleviate the condition by inhibiting intestinal FXR and upregulating hepatic CYP7B1.[6] Furthermore, HDCA can enhance intestinal barrier function by activating the TGR5 signaling pathway.[1][7][16]
Experimental Protocols for this compound Analysis
The accurate quantification of this compound and its derivatives in biological samples is crucial for research and clinical applications. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[17][18]
Sample Preparation
The following is a general protocol for the extraction of bile acids from serum/plasma. Modifications may be necessary for other sample types like feces or tissues.[19]
-
Thawing and Aliquoting: Thaw frozen serum or plasma samples on ice. Vortex briefly to ensure homogeneity. Pipette a specific volume (e.g., 50-100 µL) into a microcentrifuge tube.[20]
-
Internal Standard Spiking: Add an internal standard solution (e.g., deuterated this compound, this compound-d4) to each sample to correct for extraction variability and matrix effects.[10][20]
-
Protein Precipitation: Add a 3-4 fold volume of cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins. Vortex vigorously for 1-10 minutes.[19][20]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000-16,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[19][20][21]
-
Supernatant Transfer: Carefully transfer the supernatant containing the bile acids to a new tube or a 96-well plate.[20]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[19][20]
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol (B129727) in water with 0.1% formic acid) before injection into the LC-MS/MS system.[19][20]
References
- 1. Frontiers | Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets [frontiersin.org]
- 2. This compound species as novel biomarkers for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound species as novel biomarkers for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]
- 6. Hyodeoxycholic acid alleviates non-alcoholic fatty liver disease through modulating the gut-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Analysis of Bile Acid with UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. benchchem.com [benchchem.com]
- 21. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Hyocholic Acid's Emerging Role in Metabolic Regulation: A Technical Overview of Preliminary Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyocholic acid (HCA), a primary bile acid in pigs, is emerging as a significant signaling molecule with therapeutic potential for metabolic diseases.[1] While present in trace amounts in humans, preliminary studies have illuminated its unique mechanism of action, distinct from other bile acids, in improving glucose homeostasis and potentially mitigating non-alcoholic fatty liver disease (NAFLD).[1][2] This technical guide synthesizes the core findings from foundational studies on HCA's effects, providing an in-depth look at the experimental data, methodologies, and signaling pathways involved.
Core Mechanism of Action: Dual Regulation of TGR5 and FXR
A key discovery in HCA research is its dual activity as an agonist for the G-protein coupled bile acid receptor (TGR5) and an antagonist for the farnesoid X receptor (FXR).[1][2] This dual signaling is unique among bile acid species and is central to HCA's beneficial metabolic effects.[1] HCA and its derivatives activate TGR5, leading to increased intracellular cyclic AMP (cAMP) and subsequent secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[1][3] Concurrently, HCA species inhibit FXR, which further boosts GLP-1 production and secretion.[1][3]
Signaling Pathway of this compound in Enteroendocrine L-cells
Caption: HCA activates TGR5 to promote GLP-1 secretion and inhibits FXR to prevent the suppression of proglucagon gene transcription in enteroendocrine L-cells.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the effects of HCA and its derivatives.
Table 1: In Vivo Effects of this compound Species on Glucose Homeostasis
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Bile duct-ligated pigs | This compound (HCA) | 20 mg/kg (p.o.) | Single dose | Suppressed the increase in blood glucose induced by bile acid depletion. | [4] |
| db/db diabetic mice | This compound (HCA) | 100 mg/kg/day (p.o.) | 4 weeks | Improved oral glucose tolerance, increased circulating active GLP-1 levels, and increased fasting insulin (B600854) levels. | [4] |
| High-fat diet-induced obese mice | Hyodeoxycholic Acid (HDCA) | 50 mg/kg (p.o.) | 8 weeks | Reduced body weight gain and improved glucose tolerance in a TGR5-dependent manner. | [5] |
| Weaned piglets | Hyodeoxycholic Acid (HDCA) | 0.2 mg/mL in drinking water | 21 days | Suppressed body weight gain but improved intestinal barrier function by activating the TGR5 signaling pathway and increasing Lactobacillus abundance. | [6][7] |
Table 2: In Vitro Effects of this compound Species on GLP-1 Secretion and Gene Expression
| Cell Line | Treatment | Concentration | Time | Key Findings | Reference |
| STC-1 (murine enteroendocrine) | This compound (HCA) | 25 and 50 µM | 24 h | Upregulated GLP-1 protein secretion and proglucagon gene transcription. | [4] |
| NCI-H716 (human enteroendocrine) | This compound (HCA) | 25 and 50 µM | 24 h | Upregulated GLP-1 protein secretion and proglucagon gene transcription. | [4] |
| STC-1 | HCA Species | 50 µM | 1 h and 24 h | Surpassed other bile acids in stimulating GLP-1 secretion and proglucagon transcription. | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preliminary studies of HCA.
Animal Models of Metabolic Disease
-
High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance:
-
Species: Male C57BL/6J mice.
-
Diet: Typically a diet with 45% to 60% of calories from fat.
-
Duration: 8 to 16 weeks to induce obesity and insulin resistance.
-
HCA Administration: Oral gavage of HCA or its derivatives, typically at doses ranging from 50 to 100 mg/kg body weight per day.
-
Outcome Measures: Body weight, food intake, glucose tolerance tests (GTT), insulin tolerance tests (ITT), and measurement of serum GLP-1 and insulin levels.[5]
-
-
Genetically Diabetic Models (e.g., db/db mice):
-
Species: Male db/db mice, which have a mutation in the leptin receptor gene and spontaneously develop obesity, insulin resistance, and hyperglycemia.
-
HCA Administration: Oral gavage, similar to HFD models.
-
Outcome Measures: Similar to HFD models, with a focus on changes in fasting blood glucose, HbA1c, and pancreatic islet function.[4]
-
-
Bile Acid Depletion Model in Pigs:
-
Procedure: Surgical ligation of the common bile duct to prevent bile acid circulation.
-
Purpose: To study the direct effects of HCA administration in the absence of endogenous bile acids.
-
Outcome Measures: Blood glucose and GLP-1 levels.[4]
-
In Vitro Cell-Based Assays
-
Cell Lines:
-
GLP-1 Secretion Assay:
-
Cells (e.g., STC-1) are seeded in 24- or 48-well plates and grown to confluency.
-
The culture medium is replaced with a serum-free medium for a pre-incubation period.
-
Cells are then treated with various concentrations of HCA or other bile acids for a specified time (e.g., 1-24 hours).
-
The supernatant is collected, and the concentration of active GLP-1 is measured using a commercial ELISA kit.[1]
-
-
TGR5 Activation Assay (cAMP Measurement):
-
HEK293T cells are transiently transfected with a TGR5 expression vector.
-
Transfected cells are treated with HCA or a known TGR5 agonist.
-
Intracellular cAMP levels are measured using a competitive immunoassay (ELISA) or a luciferase-based reporter assay. An increase in cAMP indicates TGR5 activation.[8]
-
-
FXR Inhibition Assay (Reporter Gene Assay):
-
HEK293T cells are co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE).
-
Cells are treated with an FXR agonist (e.g., GW4064) in the presence or absence of HCA.
-
Luciferase activity is measured. A decrease in luciferase activity in the presence of HCA indicates FXR antagonism.[3]
-
Bile Acid Analysis
-
Sample Preparation:
-
Serum/Plasma: Protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing internal standards.
-
Tissues/Feces: Homogenization followed by liquid-liquid or solid-phase extraction.
-
The supernatant is evaporated and the residue is reconstituted in a suitable solvent for analysis.
-
-
Analytical Method:
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The gold standard for quantifying individual bile acid species due to its high sensitivity and specificity.
-
A C18 reversed-phase column is typically used for separation.
-
Detection is performed using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
-
Experimental Workflow for HCA Effects on GLP-1 Secretion
Caption: A generalized workflow for investigating the effects of this compound on GLP-1 secretion and glucose metabolism in both in vitro and in vivo models.
Conclusion and Future Directions
Preliminary studies on this compound and its derivatives have revealed a promising and unique mechanism for improving glucose homeostasis through the dual regulation of TGR5 and FXR, leading to enhanced GLP-1 secretion. The consistent findings across various preclinical models suggest that HCA-based therapies could be a novel approach for managing type 2 diabetes and other metabolic disorders like NAFLD. Further research is warranted to fully elucidate the downstream effects of HCA signaling, its long-term safety profile, and its therapeutic efficacy in human clinical trials. The detailed experimental protocols provided herein offer a foundational guide for researchers aiming to build upon these initial discoveries in the burgeoning field of bile acid signaling.
References
- 1. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
review of Hyocholic Acid literature
An in-depth technical guide to Hyocholic Acid and its derivatives for researchers, scientists, and drug development professionals.
Introduction
This compound (HCA) is a trihydroxy bile acid that is a major component of the bile acid pool in pigs, constituting over 75% of the total.[1][2][3] While present in only trace amounts in healthy humans, its significance is increasingly recognized due to its strong inverse association with metabolic diseases such as obesity, pre-diabetes, and type 2 diabetes (T2DM).[2][4][5] Pigs are known for their remarkable resistance to developing spontaneous diabetic phenotypes, which has spurred research into HCA's protective metabolic role.[3][4] This document provides a comprehensive review of the current literature on this compound, detailing its synthesis, metabolic functions, mechanisms of action, and therapeutic potential. It summarizes key quantitative data, outlines experimental protocols, and visualizes complex pathways to serve as a resource for the scientific community.
Synthesis and Metabolism
This compound (3α,6α,7α-trihydroxy-5β-cholanic acid) is distinguished from the primary human bile acids, cholic acid and chenodeoxycholic acid (CDCA), by an additional hydroxyl group at the 6α position.[6]
Biosynthesis
In pigs, HCA is considered a primary bile acid. Its synthesis is thought to occur through an alternative bile acid synthesis pathway.[7] The key step is the 6α-hydroxylation of chenodeoxycholic acid, a reaction catalyzed by the cytochrome P450 enzyme CYP4A21 in pigs.[6][8] In humans, HCA can be synthesized from non-12-hydroxylated bile acids like CDCA via CYP3A4-mediated 6α-hydroxylation.[9]
Metabolism by Gut Microbiota
Once secreted into the intestine, primary bile acids are modified by the gut microbiota into secondary bile acids. HCA undergoes 7α-dehydroxylation by intestinal bacteria to form hyodeoxycholic acid (HDCA, 3α,6α-dihydroxy-5β-cholan-24-oic acid), its main secondary bile acid metabolite.[8][10] HDCA, being more hydrophilic than deoxycholic acid, contributes to a less cytotoxic bile acid pool.[1][10]
Mechanism of Action & Physiological Functions
HCA and its derivatives exert their effects primarily by modulating two key bile acid receptors: the G-protein coupled receptor TGR5 and the nuclear farnesoid X receptor (FXR). Uniquely, HCA acts as a TGR5 agonist while simultaneously being an FXR antagonist.[3][11][12]
Glucose Homeostasis: The TGR5/FXR Axis in L-Cells
The most well-characterized function of HCA is the regulation of glucose metabolism through the promotion of glucagon-like peptide-1 (GLP-1) secretion from intestinal enteroendocrine L-cells.[3][12][13]
-
TGR5 Activation: HCA and HDCA bind to and activate TGR5 on the surface of L-cells.[9][11][14] This activation is coupled to Gαs proteins, leading to an increase in intracellular cAMP. The rise in cAMP stimulates GLP-1 secretion.[9][15]
-
FXR Inhibition: Concurrently, HCA acts as an antagonist to FXR within the L-cell.[3][9][11] FXR activation normally suppresses the transcription of the proglucagon gene (Gcg), which is the precursor to GLP-1. By inhibiting FXR, HCA relieves this suppression, leading to increased proglucagon gene expression and consequently, greater GLP-1 production and secretion.[9][13]
This dual mechanism of activating a release pathway (TGR5) while inhibiting a suppressive one (FXR) makes HCA a particularly potent stimulator of GLP-1.[3] The resulting increase in circulating GLP-1 enhances insulin (B600854) secretion, improves glucose tolerance, and contributes to overall glucose homeostasis.[3][13]
Anti-Inflammatory Effects
The HCA metabolite, HDCA, has demonstrated significant anti-inflammatory properties. Studies show HDCA can prevent lipopolysaccharide (LPS)-induced inflammation in microglial cells and in the cortex of mice.[16] The mechanism involves the regulation of the TGR5/AKT/NF-κB signaling pathway.[16]
-
TGR5 Activation: HDCA activates TGR5.
-
Inhibition of Pro-inflammatory Pathways: This activation leads to the inhibition of AKT phosphorylation and subsequent repression of the nuclear translocation and transcriptional activity of NF-κB.[16]
-
Reduced Inflammatory Mediators: The result is a decreased production of inflammatory mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.[16]
HDCA also enhances intestinal barrier function by upregulating tight junction proteins (ZO-1, Claudin, Occludin) and suppressing pro-inflammatory cytokines in the ileum.[17]
Quantitative Data Summary
The following tables summarize key quantitative findings from clinical, in vitro, and in vivo studies on this compound and its species (HCA, HDCA, and their conjugates).
Table 1: Clinical Observations - HCA Species Levels in Metabolic Diseases
| Cohort/Study | Finding | Population | Reference |
|---|---|---|---|
| First Cross-Sectional Cohort | Obesity and T2DM are associated with lower serum concentrations of HCA species. | n = 1107 | [4][5] |
| Second Cohort | Pre-diabetes is associated with lower levels of HCA species in feces. | n = 91 | [5][18] |
| Gastric Bypass Surgery Study | Serum HCA levels significantly increased in patients after surgery. | n = 38 | [4][5] |
| Prospective Cohorts | Lower serum HCA species are strong predictors for the development of metabolic disorders in 5 and 10 years. | n = 132 and n = 207 |[4][5] |
Table 2: In Vitro Experimental Data - Effects of HCA on Cell Lines
| Cell Line | Treatment | Concentration | Effect | Reference |
|---|---|---|---|---|
| STC-1, NCI-H716 (Enteroendocrine) | This compound | 25 µM | Stimulated GLP-1 secretion within 1h and after 24h. | [9] |
| STC-1, NCI-H716 (Enteroendocrine) | This compound | 50 µM | Surpassed other bile acids in increasing proglucagon transcription and GLP-1 secretion. | [9][13] |
| STC-1, NCI-H716 (Enteroendocrine) | This compound | 5 µM | No significant increase in GLP-1 secretion or production. | [9] |
| BV2 (Microglial) | Hyodeoxycholic Acid | Not specified | Inhibited LPS-induced production of iNOS, COX-2, TNF-α, IL-6, and IL-1β. |[16] |
Table 3: In Vivo Experimental Data - HCA Administration in Animal Models
| Animal Model | Administration | Dosage | Key Outcome | Reference |
|---|---|---|---|---|
| Pigs | Oral HCA | 20 mg/kg | Suppressed blood glucose increase induced by bile acid depletion. | [13] |
| Diabetic Mice (db/db, HFD/STZ-induced) | Oral HCA | 100 mg/kg/day | Improved oral glucose tolerance, increased circulating GLP-1 and fasting insulin levels. | [3][13] |
| TGR5 Knockout Mice | Oral HCA | Not specified | The beneficial effects of HCA on GLP-1 secretion were abolished, confirming TGR5's essential role. | [9][15] |
| LPS-treated Mice | Hyodeoxycholic Acid | Not specified | Inhibited inflammatory responses in the cortex. |[16] |
Key Experimental Protocols
Protocol 1: Quantification of Fecal Bile Acids using HCA as an Internal Standard
This protocol outlines a general method for the analysis of bile acids in fecal samples, a common practice in metabolomic studies.
-
Sample Preparation: A known amount of lyophilized and powdered stool (10-20 mg) is homogenized. This compound is added as an internal standard for accurate quantification.[19]
-
Extraction: Bile acids are extracted from the homogenate, often using an ethanol (B145695) reflux followed by centrifugation.[20]
-
Purification/Cleanup: The extract is purified to remove interfering substances. This can be achieved using solid-phase extraction (SPE) or thin-layer chromatography (TLC).[19][20]
-
Derivatization: For Gas Chromatography (GC) analysis, bile acids are derivatized to make them volatile. A common method is methylation followed by trifluoroacetylation.[19]
-
Analysis: The prepared sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19][20] LC-MS is often preferred as it may not require derivatization and can analyze conjugated and unconjugated bile acids simultaneously.[21]
-
Quantification: The concentration of each bile acid is determined by comparing its peak area to the peak area of the internal standard (HCA).[19]
Protocol 2: In Vitro GLP-1 Secretion Assay
This protocol describes a method to assess the effect of HCA on GLP-1 secretion from enteroendocrine cell lines.
-
Cell Culture: Murine STC-1 or human NCI-H716 enteroendocrine cells are cultured under standard conditions until they reach appropriate confluency.[13]
-
Pre-incubation: Cells are washed and pre-incubated in a serum-free medium or a buffer solution (e.g., KRB) for a short period (e.g., 1-2 hours) to establish a baseline.
-
Treatment: The pre-incubation medium is replaced with a medium containing the test compound (this compound at various concentrations, e.g., 5, 25, 50 µM) or a vehicle control.[9][13] Other bile acids or known TGR5/FXR modulators can be used as controls.
-
Incubation: Cells are incubated with the treatment for a defined period. Short-term (e.g., 1-2 hours) for secretion and long-term (e.g., 24 hours) for gene expression studies.[9]
-
Supernatant Collection: After incubation, the supernatant (cell culture medium) is collected. A protease inhibitor (like DPPIV inhibitor) is added immediately to prevent GLP-1 degradation.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Normalization: GLP-1 concentrations are often normalized to the total protein content of the cells in each well to account for variations in cell number.
Conclusion and Future Directions
This compound and its derivatives have emerged as critical signaling molecules with significant therapeutic potential, particularly for metabolic disorders.[1][2] Their unique ability to dually modulate TGR5 and FXR provides a powerful mechanism for enhancing GLP-1 secretion and improving glucose homeostasis.[3][9] Furthermore, the anti-inflammatory properties of its metabolite, HDCA, suggest broader applications in inflammatory conditions.[16] Clinical studies consistently show that lower levels of HCA species are associated with and predictive of metabolic disease, underscoring their importance in human health.[4][5]
Future research should focus on elucidating the specific gut microbial strains and enzymes responsible for HCA and HDCA metabolism in humans. Further investigation into the signaling pathways in other tissues, such as the liver and adipose tissue, will provide a more complete picture of their physiological roles.[1][2] The development of stable HCA analogs or targeted delivery systems could pave the way for novel therapeutic strategies against type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and inflammatory bowel disease.
References
- 1. This compound: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]
- 2. the-innovation.org [the-innovation.org]
- 3. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound species as novel biomarkers for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound and glycemic regulation: comments on ‘this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. gut.bmj.com [gut.bmj.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound species as novel biomarkers for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound as internal standard for quantitation of human fecal bile acids [pubmed.ncbi.nlm.nih.gov]
- 20. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Hyocholic Acid Quantification in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyocholic acid (HCA) is a bile acid that has garnered significant interest in metabolic research and drug development. It is recognized for its role as a signaling molecule, particularly in glucose homeostasis, through its unique interactions with the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1][2] HCA has been shown to improve glucose metabolism by activating TGR5 and antagonizing FXR signaling in enteroendocrine cells, leading to enhanced glucagon-like peptide-1 (GLP-1) secretion.[1][3] Lower serum and fecal concentrations of HCA species have been associated with obesity and type 2 diabetes.[4] Accurate quantification of HCA in biological samples is crucial for understanding its physiological roles and for the development of novel therapeutics targeting metabolic diseases.
This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices, including plasma, serum, and feces, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of bile acids, including data relevant to this compound, in different biological samples. These values are compiled from various validated methods and are presented for easy comparison.
Table 1: Quantitative Parameters for this compound Analysis in Serum/Plasma
| Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [5] |
| Linearity Range | 5 - 5000 ng/mL | [5] |
| Intra-assay Precision (%CV) | <10% | [5] |
| Inter-assay Precision (%CV) | <10% | [5] |
| Accuracy | 85 - 115% | [5] |
| Recovery | 92 - 110% | [5] |
Table 2: Quantitative Parameters for this compound Analysis in Fecal Samples
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 0.01 - 0.24 µg/kg | |
| Limit of Quantitation (LOQ) | 0.03 - 0.81 µg/kg | |
| Recovery | 80.05 - 120.83% | |
| Coefficient of Variation (CV) | 0.01 - 9.82% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Serum/Plasma by LC-MS/MS
This protocol is adapted from validated methods for bile acid analysis in serum and plasma.[6][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum or plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., d4-Hyocholic Acid).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the bile acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The specific precursor and product ions for HCA should be optimized on the instrument. A common transition is m/z 407.3 -> 407.3.
-
Internal Standard: Use a stable isotope-labeled internal standard, such as d4-Hyocholic Acid, to ensure accurate quantification.
-
Protocol 2: Quantification of this compound in Human Fecal Samples by LC-MS/MS
This protocol is based on established methods for extracting bile acids from fecal matter.[9][10]
1. Sample Preparation (Liquid-Solid Extraction)
-
Accurately weigh approximately 50-100 mg of wet or lyophilized feces into a 2 mL screw-cap tube.
-
Add 1 mL of ice-cold extraction solvent (e.g., 95% ethanol (B145695) containing 0.1 N NaOH or 5% ammonium-ethanol aqueous solution).[9][10]
-
Add an appropriate internal standard (e.g., d4-Hyocholic Acid).
-
Homogenize the sample using a bead beater or probe sonicator for 5-10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be incorporated here.
-
Evaporate the supernatant (or SPE eluate) to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Centrifuge the reconstituted sample to pellet any remaining particulates and transfer the clear supernatant to an autosampler vial.
2. LC-MS/MS Analysis
The LC-MS/MS conditions are generally similar to those described in Protocol 1. The chromatographic gradient may need to be optimized to handle the more complex matrix of fecal extracts.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway of this compound, highlighting its dual role in activating TGR5 and inhibiting FXR.
Caption: this compound Signaling Pathway.
Experimental Workflow for this compound Quantification
This diagram outlines the general workflow for the quantification of this compound in biological samples.
Caption: HCA Quantification Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. benchchem.com [benchchem.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. medpace.com [medpace.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Hyocholic Acid in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hyocholic acid (HCA) in biological samples such as plasma, serum, and fecal extracts. The protocol employs a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this primary bile acid.
Introduction
This compound is a primary bile acid predominantly found in pigs and has been identified in other mammals, including humans, particularly in certain pathological conditions like cholestasis.[1] As a key signaling molecule in lipid and glucose metabolism, the accurate quantification of HCA is crucial for understanding its role in various physiological and pathophysiological processes. LC-MS/MS offers superior sensitivity and selectivity for the analysis of bile acids, which is essential due to their structural similarity and the complexity of biological matrices.[2][3][4] This document provides a detailed protocol for the reliable quantification of this compound.
Experimental
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from plasma or serum samples. For fecal samples, a homogenization and extraction step is required.
Plasma/Serum Protocol:
-
To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., this compound-d4).[1][5]
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[5]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 4200 rpm for 15 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 60 °C.[5]
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 60:40 water:methanol).[5]
-
Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Fecal Sample Protocol:
-
Weigh the fecal pellet and add it to a homogenization tube containing ceramic beads.[6]
-
Add 200 µL of methanol (B129727) per 20-150 mg of feces.[6]
-
Homogenize the sample for 20 minutes using a mechanical homogenizer.[6]
-
Centrifuge at 16,000 x g for 10 minutes.[6]
-
Transfer 100 µL of the methanol supernatant to a new tube and add 100 µL of water.[6]
-
Centrifuge again to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.[6]
Liquid Chromatography
Chromatographic separation is critical for resolving this compound from its isomers.[4][7] A reverse-phase C18 column is commonly used for this purpose.[4][8]
| Parameter | Value |
| Column | Kinetix C18, 2.6 µm, 150 mm × 4.6 mm ID or equivalent[8] |
| Mobile Phase A | 1 mM Ammonium Acetate and 0.1% Acetic Acid in Methanol:Acetonitrile:Water (1:1:3, v/v/v)[8] |
| Mobile Phase B | 0.1% Acetic Acid in Methanol:Acetonitrile:2-Propanol (4.5:4.5:1, v/v/v)[8] |
| Flow Rate | 0.3 mL/min (initial), programmed to increase[8] |
| Injection Volume | 10 µL[8][9] |
| Column Temperature | 40 °C |
| Gradient | 0-2 min: 0% B; 2-20 min: 0-100% B; 20-28.5 min: 100% B[8] |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[3][8]
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[8] |
| Ion Spray Voltage | -4200 V[8] |
| Source Temperature | 500 °C[8] |
| Curtain Gas | 35 psi[8] |
| Nebulizer Gas (Gas 1) | 35 psi[8] |
| Heater Gas (Gas 2) | 45 psi[8] |
| Collision Gas | Nitrogen[8] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| This compound | 407.3 | 407.3 | -155 | -10 |
| This compound-d4 (IS) | 411.4 | 411.4 | -155 | -10 |
Note: The MRM transition for the native molecule often involves monitoring the precursor ion itself due to limited fragmentation under certain conditions.[10] More specific product ions may be optimized based on the instrument used.
Results and Discussion
The described method provides excellent linearity, accuracy, and precision for the quantification of this compound. The use of a deuterated internal standard corrects for matrix effects and variations in sample processing.[5] Chromatographic separation is crucial to distinguish this compound from other isomeric bile acids that may have the same mass-to-charge ratio.[5][7]
Visualization of Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Logical Relationship of the Analytical Method
Caption: Logical components of the this compound analytical method.
Conclusion
The LC-MS/MS method presented here is a reliable and sensitive approach for the quantification of this compound in various biological matrices. The detailed protocol for sample preparation, chromatography, and mass spectrometry provides a solid foundation for researchers in the field of bile acid analysis. The method's performance can be further validated in individual laboratories to meet specific research needs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "A high-throughput LC-MS/MS method for the measurement of the bile acid" by Thomas D. Horvath, Sigmund J. Haidacher et al. [digitalcommons.unl.edu]
- 4. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. agilent.com [agilent.com]
- 7. mac-mod.com [mac-mod.com]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Extraction of Hyocholic Acid from Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyocholic acid (HCA) is a primary bile acid in pigs and a secondary bile acid in humans, present in trace amounts. It and its derivatives are products of gut microbiome metabolism and have emerged as significant signaling molecules in various physiological processes. Notably, HCA has been identified as a potent agonist for the G-protein-coupled bile acid receptor TGR5 and an antagonist for the farnesoid X receptor (FXR). This dual activity gives HCA a unique role in regulating glucose homeostasis, inflammatory responses, and gut barrier function, making it a molecule of interest in the development of therapeutics for metabolic and inflammatory diseases.
These application notes provide a detailed protocol for the extraction of this compound from fecal samples for quantitative analysis, a summary of reported concentrations in various physiological and pathological states, and an overview of its key signaling pathway.
Data Presentation: Fecal this compound Concentrations
The concentration of this compound in feces can vary significantly depending on diet, gut microbiome composition, and disease state. The following table summarizes quantitative data from various studies.
| Condition | Subject | This compound Concentration (µg/g dry weight) | Notes | Reference |
| Healthy Controls | Human | Median values reported in studies of functional gut disorders. | Concentrations can vary widely among individuals. | [1] |
| Functional Constipation (FC) + Irritable Bowel Syndrome with Constipation (IBS-C) | Human | Generally lower concentrations compared to healthy controls and diarrhea-predominant groups. | Specific µg/g values for HCA alone are not always detailed, but trends for secondary bile acids are noted. | [1] |
| Functional Diarrhea (FD) + Irritable Bowel Syndrome with Diarrhea (IBS-D) | Human | Significantly higher concentrations compared to constipation-predominant groups and healthy controls. | Elevated fecal bile acids are a hallmark of bile acid malabsorption, which is common in IBS-D. | [1] |
| Ulcerative Colitis (UC) | Human | Reduced levels of secondary bile acids, including hyodeoxycholic acid (a derivative of HCA), are observed, particularly in active disease. | Inflammation can disrupt the metabolic activity of the gut microbiota responsible for producing secondary bile acids. | [2][3] |
| Pre-diabetes and Type 2 Diabetes | Human | Lower levels of total HCA species have been observed in the feces of individuals with pre-diabetes and diabetes compared to healthy controls. | This suggests a potential role for HCA in glucose metabolism. | [4] |
| Liver Cirrhosis | Human | Decreased conversion of primary to secondary bile acids in feces is associated with the severity of cirrhosis. | This leads to lower concentrations of secondary bile acids like HCA. | [5][6] |
Experimental Protocol: Extraction of this compound from Feces for LC-MS/MS Analysis
This protocol details a robust method for the extraction and quantification of this compound from human fecal samples, adapted from established methodologies for bile acid analysis.[7][8]
1. Materials and Reagents
-
Fecal Samples (stored at -80°C)
-
Internal Standards (e.g., deuterated this compound, d4-HCA)
-
Methanol (LC-MS grade)
-
Ethanol (95%)
-
Water (LC-MS grade)
-
Formic Acid
-
Acetonitrile (B52724) (LC-MS grade)
-
Glass beads (3-4 mm)
-
Microcentrifuge tubes (2 mL)
-
Homogenizer (e.g., Precellys 24)
-
Centrifuge (capable of 13,000 x g and 4°C)
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 column
2. Sample Preparation
-
Freeze-dry (lyophilize) fecal samples to a constant weight for normalization, or use wet weight and determine the water content of a separate aliquot.
-
Accurately weigh approximately 15 mg of the lyophilized fecal powder into a 2 mL microcentrifuge tube containing glass beads.[8]
3. Extraction
-
Prepare the extraction solution: 5% ammonium hydroxide in ethanol.[8]
-
Add 1 mL of the cold extraction solution containing the internal standard (e.g., d4-HCA at a known concentration) to the fecal sample.[8]
-
Homogenize the sample using a tissue homogenizer for 30 seconds at medium speed.[8]
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.[8]
-
Carefully collect the supernatant and transfer it to a new tube.
-
Repeat the extraction process by adding another 1 mL of the extraction solution to the pellet, vortexing, and centrifuging as before.
-
Pool the two supernatants.[8]
4. Sample Clean-up and Concentration
-
Dry the pooled supernatant under a gentle stream of nitrogen at room temperature.[8]
-
Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 25% acetonitrile in water with 0.01% formic acid and 2 mM ammonium acetate).[8]
-
Vortex briefly and centrifuge at 13,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
5. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) maintained at 30°C.[8]
-
Mobile Phase:
-
Mobile Phase A: 0.01% formic acid and 2 mM ammonium acetate (B1210297) in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
-
Gradient Elution: A typical gradient would be: 0 min 25% B, 12.0 min 60% B, 26.0 min 75% B, 28.0 min 100% B, followed by a re-equilibration step. The flow rate is typically 0.3 mL/min.[8]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification of this compound and its internal standard.
Mandatory Visualizations
Concluding Remarks
The provided protocol offers a reliable method for the extraction and quantification of this compound from fecal samples, which is crucial for researchers investigating its role in health and disease. The presented data highlights the dynamic nature of fecal this compound concentrations, suggesting its potential as a biomarker for various conditions, including functional gut disorders, inflammatory bowel disease, and metabolic diseases. The unique dual signaling mechanism of this compound through TGR5 and FXR underscores its importance as a potential therapeutic target. Further research is warranted to fully elucidate the clinical utility of monitoring fecal this compound and to explore its therapeutic applications.
References
- 1. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls [mdpi.com]
- 2. Altered fecal bile acid composition in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound species as novel biomarkers for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the Fecal Bile Acid Profile by Gut Microbiota in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ro.ecu.edu.au [ro.ecu.edu.au]
- 8. mdpi.com [mdpi.com]
Application Notes: Hyocholic Acid in Cell Culture
Introduction
Hyocholic acid (HCA) is a bile acid found as a major component of pig bile and in trace amounts in humans.[1][2] Emerging research has highlighted its role as a critical signaling molecule in metabolic regulation and immunometabolism. Unlike other bile acids, HCA exhibits a unique dual-regulatory mechanism: it simultaneously activates the G-protein coupled bile acid receptor (TGR5) while inhibiting the farnesoid X receptor (FXR).[1][3][4] This distinct action makes HCA a molecule of significant interest for researchers studying metabolic diseases like type 2 diabetes, metabolic dysfunction-associated fatty liver disease (MAFLD), and atherosclerosis.[5][6] In cell culture models, HCA is used to investigate pathways related to glucose homeostasis, GLP-1 secretion, inflammation, and apoptosis.
Key Signaling Pathways of this compound
This compound's primary mechanism of action involves the differential regulation of two key bile acid receptors, TGR5 and FXR, particularly in enteroendocrine L-cells. This leads to downstream effects on glucose metabolism and hormone secretion.
Caption: HCA activates TGR5 and inhibits FXR to boost GLP-1 secretion.
Experimental Data
The following tables summarize the known effects and receptors associated with this compound and related bile acids based on published literature.
Table 1: this compound (HCA) Receptor Activity and Downstream Effects
| Target Receptor | HCA Action | Key Downstream Effect | Cellular Context | Reference |
| TGR5 | Agonist | Increased cAMP production, leading to GLP-1 secretion. | Enteroendocrine L-cells | [3][4] |
| FXR | Antagonist | Reverses inhibition of proglucagon transcription; downregulates SHP expression. | Enteroendocrine L-cells | [4][6] |
Table 2: Biological Outcomes of HCA Treatment
| Biological Process | Observed Effect | Model System | Reference |
| Glucose Metabolism | Improved glucose homeostasis. | Diabetic mouse models | [1] |
| Hormone Secretion | Upregulated GLP-1 production and secretion. | Enteroendocrine cells, Diabetic mouse models | [1] |
| Atherosclerosis | Associated with upregulation of HCA transporter SLC10A7 in human CD4+ T cells. | Human CD4+ T cells, Murine models | [5] |
| Apoptosis | Induces apoptosis (as observed with other hydrophobic bile acids like LCA and DCA). | Various cancer cell lines (effect inferred) | [7][8][9] |
Experimental Protocols
These protocols provide a general framework for treating cultured cells with this compound. Optimization will be required for specific cell lines and experimental endpoints.
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a concentrated stock solution of HCA for use in cell culture experiments.
Materials:
-
This compound (HCA) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculation: Determine the required mass of HCA powder to create a high-concentration stock solution (e.g., 100 mM).
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the HCA powder. It is common to first dissolve bile acids in DMSO to create a concentrated stock.[10]
-
Mixing: Vortex the solution thoroughly until the HCA is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[10]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation.[10]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10]
Protocol 2: General Cell Culture Treatment with this compound
This protocol outlines the steps for treating adherent or suspension cells with HCA.
Materials:
-
Cultured cells at desired confluency (typically 70-80%)
-
Complete cell culture medium, pre-warmed to 37°C
-
HCA stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Culture vessels (flasks, plates, etc.)
Procedure:
-
Cell Seeding: Seed cells at a density appropriate for your specific assay and allow them to adhere and stabilize overnight (for adherent cells).
-
Prepare Working Solutions: Thaw an aliquot of the HCA stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest HCA concentration used. This is crucial as DMSO can have effects on cells. The final DMSO concentration should typically not exceed 0.5%.[11]
-
Treatment:
-
For Adherent Cells: Carefully aspirate the old medium from the cells. Wash once with sterile PBS if required by the experiment. Add the medium containing the appropriate HCA concentration or the vehicle control medium to the respective wells or flasks.
-
For Suspension Cells: Centrifuge the cells to pellet, remove the supernatant, and resuspend in the fresh medium containing HCA or vehicle control.
-
-
Incubation: Return the cells to the incubator (e.g., 37°C, 5% CO₂) for the desired treatment duration (e.g., 4, 12, 24, or 48 hours).[7]
-
Downstream Analysis: After incubation, harvest the cells or supernatant for subsequent analysis (e.g., viability assay, apoptosis assay, RNA/protein extraction).
Protocol 3: Cell Viability Assessment using MTT Assay
This assay determines the effect of HCA on cell metabolic activity, a proxy for cell viability.
Materials:
-
HCA-treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of HCA concentrations and a vehicle control as described in Protocol 2.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[11] Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis. The protocol is based on commercially available kits.[7]
Materials:
-
HCA-treated cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent (or similar)
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well white-walled plate suitable for luminescence readings. Treat with HCA concentrations and controls as described in Protocol 2 for various time points (e.g., 4h, 12h, 24h).[7]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[7]
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Increased luminescence is directly proportional to the amount of caspase 3/7 activity. Compare the readings from HCA-treated cells to the vehicle control.
General Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based experiment involving this compound.
Caption: A standard workflow for HCA cell culture experiments.
References
- 1. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound and glycemic regulation: comments on ‘this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. Novel microbial modifications of bile acids and their functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The pro- and antineoplastic effects of deoxycholic acid in pancreatic adenocarcinoma cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Hyocholic Acid Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyocholic acid (HCA) and its derivatives are bile acids that have garnered significant interest in metabolic research. Predominantly found in the bile of pigs, a species known for its resistance to type 2 diabetes, HCA has shown potential therapeutic effects in rodent models of metabolic disorders.[1][2][3] These application notes provide a comprehensive overview of the administration of this compound and its related compounds in mouse models, summarizing key findings and detailing experimental protocols.
This compound species have been demonstrated to improve glucose homeostasis, prevent and dissolve biliary cholesterol crystals, and modulate gut microbiota.[1][4] The mechanisms of action are often attributed to the dual regulation of the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1][2][5] Specifically, HCA has been shown to act as a TGR5 agonist and an FXR antagonist, a unique combination that leads to increased glucagon-like peptide-1 (GLP-1) secretion and subsequent improvements in glucose metabolism.[1][2]
Key Applications in Mouse Models
-
Metabolic Syndrome and Type 2 Diabetes: HCA administration in diabetic mouse models has been shown to lower blood glucose, improve glucose tolerance, and increase GLP-1 secretion.[1][2]
-
Cholesterol Gallstones: In mouse models of cholesterol cholelithiasis, HCA has been effective in both preventing the formation and promoting the dissolution of cholesterol crystals.[4]
-
Gut Microbiota Modulation: HCA can influence the composition of the gut microbiome, which in turn affects bile acid metabolism and host physiology.[3][6]
-
Inflammation: The derivative hyodeoxycholic acid (HDCA) has been shown to inhibit lipopolysaccharide-induced microglial inflammation through the TGR5/AKT/NF-κB signaling pathway.[7]
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from key studies on the effects of this compound and its derivatives in mouse models.
Table 1: Effects of this compound (HCA) Species on Glucose Homeostasis in Diabetic Mouse Models
| Parameter | Control Group | HCA-Treated Group | Key Findings | Reference |
| Fasting Blood Glucose | Elevated | Significantly Lowered | HCA species administration caused a significant lowering of blood glucose. | [2] |
| Glucose Tolerance (OGTT) | Impaired | Significantly Improved | HCA treatment led to improved glucose tolerance compared to controls. | [2] |
| Circulating GLP-1 Levels | Baseline | Significantly Increased | HCA administration resulted in a significant increase in circulating GLP-1 levels. | [1][2] |
Table 2: Effects of Hyodeoxycholic Acid (HDCA) on Metabolic Parameters in Wild-Type Mice
| Parameter | Vehicle-Treated Group | HDCA-Treated Group (50 mg/kg) | Key Findings | Reference |
| Body Weight Gain | Baseline | Reduced | HDCA treatment reduced body weight gain in mice on a Western-style diet. | [8] |
| Fasting Glucose | Baseline | Reduced | Oral administration of HDCA lowered fasting glucose levels. | [8] |
| Fasting Insulin (B600854) | Baseline | Reduced | HDCA treatment resulted in lower fasting insulin levels. | [8] |
| Glucose Tolerance (OGTT) | Baseline | Improved | HDCA improved glucose tolerance in a TGR5-dependent manner. | [8] |
Table 3: Effects of this compound on Biliary Cholesterol Crystals in Mice
| Experimental Condition | Outcome | Percentage of Cases | Key Findings | Reference |
| Lithogenic Diet + 0.1% HCA | Prevention of Crystal Formation | 70% | HCA prevented the formation of cholesterol monohydrate crystals. | [4] |
| Lithogenic Diet + 0.3% HCA | Prevention of Crystal Formation | 90% | Higher dose of HCA was more effective in preventing crystal formation. | [4] |
| Chow Diet + 0.1% HCA | Dissolution of Existing Crystals | 80% | HCA dissolved pre-formed cholesterol crystals. | [4] |
| Chow Diet + 0.3% HCA | Dissolution of Existing Crystals | 100% | Higher dose of HCA completely dissolved cholesterol crystals within 12 days. | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound Effects on Glucose Metabolism in Diabetic Mice
1. Animal Model:
-
Species and Strain: Male db/db mice (a model for type 2 diabetes) and their wild-type littermates (C57BL/6J).[9]
-
Age: 8-10 weeks old.
-
Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
2. HCA Preparation and Administration:
-
Compound: this compound (or its derivatives like hyodeoxycholic acid).
-
Vehicle: Prepare a suspension of HCA in a suitable vehicle such as 0.5% carboxymethylcellulose or corn oil.[10]
-
Dosage: A typical oral gavage dose for hyodeoxycholic acid is 50 mg/kg body weight.[8] Doses for dietary administration can range from 0.1% to 0.3% (w/w).[4]
-
Administration: Administer HCA daily via oral gavage for the duration of the study (e.g., 4 weeks).[11] Control groups should receive the vehicle alone.
3. Experimental Procedures:
-
Monitoring: Monitor body weight and food intake regularly.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Collect a baseline blood sample from the tail vein (t=0).
-
Administer a 2 g/kg body weight glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
-
Measurement of GLP-1:
-
Collect blood from fasted mice into tubes containing a DPP-4 inhibitor.
-
Centrifuge to separate plasma.
-
Measure active GLP-1 levels using a commercially available ELISA kit.
-
4. Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and collect blood, liver, and intestinal tissues.[12]
-
Analyze gene expression of key metabolic targets in the liver and intestine (e.g., proglucagon, FXR, TGR5 target genes) using RT-qPCR.
-
Profile bile acid composition in the liver, serum, and feces using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
Protocol 2: Assessment of this compound in a Mouse Model of Cholesterol Gallstones
1. Animal Model:
-
Species and Strain: Male C57BL/6J mice.
-
Diet: A lithogenic diet composed of 1% cholesterol and 0.5% cholic acid to induce cholesterol crystal formation.[4]
2. HCA Administration:
-
Prevention Study:
-
Divide mice into three groups: lithogenic diet only (control), lithogenic diet + 0.1% HCA, and lithogenic diet + 0.3% HCA.
-
Feed the respective diets for a specified period (e.g., 2 weeks).
-
-
Dissolution Study:
-
Feed all mice the lithogenic diet for a period sufficient to induce gallstone formation.
-
Divide mice into three groups: chow diet only (control), chow diet + 0.1% HCA, and chow diet + 0.3% HCA.
-
Feed the respective diets for 12 days.[4]
-
3. Analysis:
-
At the end of the study, euthanize the mice and collect their gallbladders.
-
Examine the bile under a polarized light microscope to assess the presence and morphology of cholesterol monohydrate crystals.
-
Analyze the lipid composition of the bile, including cholesterol, phospholipids, and bile salts.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects on glucose metabolism primarily through the TGR5 and FXR signaling pathways in enteroendocrine L-cells. HCA simultaneously activates TGR5 and inhibits FXR, leading to increased GLP-1 production and secretion.[1]
Caption: HCA signaling pathway in enteroendocrine cells.
Experimental Workflow for HCA Administration in Diabetic Mice
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in a diabetic mouse model.
Caption: Experimental workflow for HCA studies in mice.
References
- 1. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and glycemic regulation: comments on ‘this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]
- 4. Effect of this compound on the prevention and dissolution of biliary cholesterol crystals in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gut.bmj.com [gut.bmj.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of feeding bile acids and a bile acid sequestrant on hepatic bile acid composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hyocholic Acid as an Internal Standard for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing hyocholic acid and its deuterated analog (this compound-d4) as an internal standard (IS) for the accurate quantification of bile acids in biological matrices. The protocols detailed below are synthesized from established methodologies for bile acid analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Bile acids are crucial signaling molecules in lipid, glucose, and energy metabolism. Their quantification in biological fluids is vital for diagnosing and monitoring hepatobiliary and intestinal diseases, as well as in drug development for assessing potential liver injury. Accurate and precise quantification by mass spectrometry necessitates the use of an internal standard to correct for variations in sample preparation and instrument response.
This compound, a primary bile acid in pigs, is present in low concentrations in humans, making it a suitable internal standard for the analysis of other, more abundant human bile acids. For the highest accuracy, a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is recommended. SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar matrix effects, leading to superior accuracy and precision.
Principle of Internal Standard Calibration
The internal standard method involves adding a fixed concentration of a compound (the internal standard) to all samples, calibrators, and quality control samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric approach compensates for variations in sample extraction, injection volume, and instrument response.
Experimental Protocols
Two common platforms for bile acid analysis are LC-MS/MS and GC-MS. The choice of method depends on the specific bile acids of interest and the available instrumentation.
This protocol describes a method for the quantification of various bile acids in human plasma using this compound-d4 as the internal standard.
3.1.1. Materials and Reagents
-
Human plasma (collected in K2EDTA tubes)
-
This compound-d4 (IS solution, e.g., 1 µg/mL in methanol)
-
Bile acid standards (for calibrators and QCs)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
1.5 mL microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
3.1.2. Sample Preparation: Protein Precipitation
-
Aliquoting: Pipette 100 µL of each plasma sample, calibrator, and quality control (QC) sample into separate 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add 20 µL of the this compound-d4 internal standard solution to each tube. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of 50:50 (v/v) methanol:water. Vortex and transfer to an autosampler vial for analysis.
3.1.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70-95% B; 12-13 min: 95% B; 13-13.1 min: 95-30% B; 13.1-15 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Transitions for Bile Acids and this compound-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound-d4 (IS) | 411.3 | 411.3 |
| Cholic Acid (CA) | 407.3 | 343.3 |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 |
| Deoxycholic Acid (DCA) | 391.3 | 345.3 |
| Lithocholic Acid (LCA) | 375.3 | 375.3 |
| Glycocholic Acid (GCA) | 464.3 | 74.1 |
| Taurocholic Acid (TCA) | 514.3 | 80.1 |
This protocol is adapted from methods for fecal bile acid analysis and uses this compound as an internal standard.[1] GC-MS requires derivatization to increase the volatility of the bile acids.
3.2.1. Materials and Reagents
-
Lyophilized fecal samples
-
This compound (IS solution, e.g., 1 mg/mL in methanol)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glass centrifuge tubes with screw caps
3.2.2. Sample Preparation and Derivatization
-
Homogenization: Weigh approximately 50 mg of lyophilized feces into a glass tube.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard solution.
-
Extraction: Add 2 mL of 5% ethanolic NaOH. Vortex and heat at 70°C for 2 hours.
-
Acidification: After cooling, acidify the sample to pH 1 with concentrated HCl.
-
Liquid-Liquid Extraction: Add 5 mL of diethyl ether, vortex for 5 minutes, and centrifuge at 2000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the upper ether layer to a new tube. Repeat the extraction.
-
Evaporation: Evaporate the combined ether extracts to dryness under nitrogen.
-
Derivatization: Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue. Cap the tube tightly and heat at 60°C for 1 hour.
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
3.2.3. GC-MS Conditions
| Parameter | Condition |
| GC System | Gas chromatograph with a mass selective detector |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | 150°C hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS System | Quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | Specific m/z values for the TMS-derivatized bile acids |
Data Presentation: Expected Method Performance
The following tables summarize the expected quantitative performance of the LC-MS/MS method for bile acid analysis using this compound-d4 as an internal standard. These values are based on typical performance characteristics of validated bioanalytical methods for bile acids.
Table 2: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | R² |
| CA | 1 - 1000 | 1 | >0.99 |
| CDCA | 1 - 1000 | 1 | >0.99 |
| DCA | 1 - 1000 | 1 | >0.99 |
| LCA | 0.5 - 500 | 0.5 | >0.99 |
| GCA | 2 - 2000 | 2 | >0.99 |
| TCA | 2 - 2000 | 2 | >0.99 |
Table 3: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| CA | Low | 3 | < 10% | < 12% | 90 - 110% |
| Mid | 100 | < 8% | < 10% | 92 - 108% | |
| High | 800 | < 7% | < 9% | 95 - 105% | |
| CDCA | Low | 3 | < 11% | < 13% | 88 - 112% |
| Mid | 100 | < 9% | < 11% | 91 - 109% | |
| High | 800 | < 8% | < 10% | 94 - 106% | |
| GCA | Low | 6 | < 9% | < 11% | 93 - 107% |
| Mid | 200 | < 7% | < 9% | 96 - 104% | |
| High | 1600 | < 6% | < 8% | 97 - 103% |
Table 4: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| CA | 85 - 95% | 90 - 110% |
| CDCA | 88 - 98% | 88 - 108% |
| DCA | 90 - 105% | 92 - 112% |
| GCA | 82 - 92% | 85 - 105% |
| This compound-d4 (IS) | 87 - 97% | 91 - 109% |
Visualization of the Bioanalytical Workflow
The development and validation of a bioanalytical method is a structured process.
Conclusion
This compound, and particularly its deuterated form, serves as an excellent internal standard for the quantification of bile acids in complex biological matrices. Its structural similarity to other bile acids ensures that it effectively tracks the analytes of interest through sample preparation and analysis, thereby correcting for potential variability and improving the accuracy and precision of the results. The protocols provided herein offer a robust starting point for researchers to develop and validate high-quality bioanalytical methods for bile acid analysis.
References
Application Notes & Protocols: Experimental Design for Hyocholic Acid Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hyocholic acid (HCA) is a C6α-hydroxylated bile acid found in high concentrations in the bile of pigs and at lower levels in humans. It is distinguished from other primary bile acids by its potent antagonistic effect on the farnesoid X receptor (FXR), a key nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. This unique property makes HCA and its derivatives valuable tools for studying metabolic diseases, cholestasis, and certain cancers. These application notes provide a comprehensive guide to designing and conducting experiments to investigate the biological functions of HCA.
I. Key Signaling Pathways Involving this compound
This compound's primary mechanism of action is through the modulation of FXR signaling. Unlike chenodeoxycholic acid (CDCA), a potent FXR agonist, HCA acts as an antagonist, inhibiting the receptor's activity.
Application Notes: In Vitro Dose-Response Characterization of Hyocholic Acid
Introduction
Hyocholic acid (HCA) and its derivatives, while present in trace amounts in humans, are the primary bile acids in pigs, a species known for its resistance to type 2 diabetes.[1][2] Recent in vitro and in vivo studies have identified HCA species as potent signaling molecules with significant potential in metabolic disease research and drug development.[3] These molecules exert their effects primarily through a distinct, dual-regulatory mechanism: activating the G-protein-coupled bile acid receptor 1 (TGR5) while simultaneously inhibiting the farnesoid X receptor (FXR).[1][2] This unique mode of action results in the upregulation of glucagon-like peptide-1 (GLP-1) production and secretion, improving glucose homeostasis.[1][3] These application notes provide a summary of quantitative data and detailed protocols for characterizing the dose-response effects of HCA in vitro.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism for improving glucose homeostasis involves the modulation of two key bile acid receptors in enteroendocrine L-cells: TGR5 and FXR.
-
TGR5 Activation: HCA species act as agonists for TGR5.[3] The binding of HCA to TGR5, a Gαs protein-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This cascade ultimately promotes the transcription of proglucagon and the secretion of GLP-1, an essential incretin (B1656795) hormone for regulating blood sugar.[3]
-
FXR Inhibition: Concurrently, HCA species act to inhibit FXR.[1][2] By antagonizing FXR, HCA prevents the receptor's normal suppressive effects, further contributing to the increased production and secretion of GLP-1.[1][2] This dual action of activating TGR5 and inhibiting FXR is a unique characteristic of HCA compared to other bile acids.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations and cytotoxic effects of this compound and its derivatives from in vitro studies.
Table 1: TGR5 and FXR Activity of this compound Species
| Compound | Target Receptor | Effect | Effective Concentration | Cell System | Assay Type | Reference |
| Hyodeoxycholic Acid (HDCA) | TGR5 | Agonist | 10 µM | Not specified | Bioluminescence Resonance Energy Transfer (BRET) | [4] |
| This compound (HCA) Species | TGR5 | Agonist | 50 µM | Enteroendocrine L-cells | cAMP Production Assay | [3] |
| This compound (HCA) Species | TGR5 | Agonist | 50 µM | Human Colonic Explants | GLP-1 Secretion | [3] |
| This compound (HCA) Species | FXR | Antagonist | Not specified | Enteroendocrine L-cells | Not specified | [1][2] |
Table 2: Cytotoxicity of this compound
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound (HCA) | MRC-5 (Human Lung Fibroblasts) | 9.83 | Sulforhodamine B (SRB) assay | [5] |
| Hyodeoxycholic Acid (HDCA) | IEC-6, Caco-2 (Intestinal Epithelial) | Strong cytotoxicity reported | MTS assay, Apoptosis induction | [6] |
Experimental Protocols
Detailed protocols for key in vitro assays are provided below. These are generalized methodologies and may require optimization based on specific cell lines and laboratory conditions.
Protocol 1: TGR5 Activation - cAMP Production Assay
This protocol measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP) in TGR5-expressing cells.
Methodology:
-
Cell Preparation:
-
Seed Chinese Hamster Ovary (CHO) cells stably expressing the TGR5 receptor (CHO-TGR5) or other suitable cell lines (e.g., NCI-H716) into a 96-well plate at an appropriate density.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the HCA stock solution in serum-free media to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).
-
Remove the culture medium from the cells and add the HCA dilutions. Include wells for a known TGR5 agonist (positive control) and a vehicle control (e.g., DMSO at <0.5%).
-
-
cAMP Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells according to the manufacturer's protocol of a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of HCA concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: FXR Activity - Luciferase Reporter Assay
This protocol assesses HCA's ability to inhibit or activate FXR by measuring the expression of a luciferase reporter gene under the control of an FXR response element (FXRE).
Methodology:
-
Cell Preparation and Transfection:
-
Seed human hepatoma cells (e.g., HepG2) into a 24-well or 96-well plate.
-
After 24 hours, co-transfect the cells with an FXR expression plasmid, an FXRE-driven firefly luciferase reporter plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[7]
-
-
Compound Treatment:
-
Allow 24 hours for gene expression post-transfection.
-
To test for antagonistic effects, treat the cells with a known FXR agonist (e.g., GW4064) in the presence of varying concentrations of this compound.
-
To test for agonistic effects, treat cells with HCA alone. Include appropriate vehicle controls.
-
-
Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[8]
-
For antagonist activity, plot the normalized luciferase activity against the HCA concentration to determine the IC50 value. For agonist activity, calculate the fold induction relative to the vehicle control.[8]
-
Protocol 3: Cell Viability - Cytotoxicity Assay
This protocol determines the concentration at which HCA becomes toxic to cells, typically by measuring metabolic activity or membrane integrity.
Methodology (using MTS Assay):
-
Cell Preparation:
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include wells with vehicle control (untreated cells) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[10]
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[10]
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of HCA concentration and fit the curve to determine the IC50 value, which is the concentration that inhibits cell viability by 50%.[10]
-
References
- 1. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and glycemic regulation: comments on ‘this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gut.bmj.com [gut.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic and hydrophobic bile acids exhibit different cytotoxicities through cytolysis, interleukin-8 synthesis and apoptosis in the intestinal epithelial cell lines. IEC-6 and Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols for the Analysis of Hyocholic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and selective analysis of Hyocholic Acid (HCA) isomers and their conjugates in biological matrices. The protocols focus on robust and reproducible methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a cornerstone technique in metabolomics and clinical research.
Introduction
This compound (HCA) is a primary bile acid in pigs and is also found in humans, where its isomers and their conjugated forms are increasingly recognized as important signaling molecules in metabolic regulation.[1] Variations in the circulating and fecal concentrations of HCA species have been associated with metabolic disorders such as obesity and diabetes.[1] The structural similarity of HCA isomers, including α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), presents a significant analytical challenge, necessitating high-resolution separation techniques for accurate quantification.[2][3] This document outlines detailed protocols for sample preparation and LC-MS/MS analysis of HCA isomers from serum, plasma, and fecal samples.
Analytical Techniques: An Overview
Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique for the analysis of bile acids due to its high sensitivity and selectivity, which allows for the discrimination of structurally similar isomers.[4] Reversed-phase liquid chromatography, typically utilizing C18 stationary phases, is widely employed for the separation of these compounds.[2][5] For enhanced separation of challenging isomers, advanced techniques such as high-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) can be utilized.[6]
Application Note 1: Quantification of this compound Isomers in Human Serum and Plasma by UPLC-MS/MS
This protocol details a validated method for the simultaneous quantification of HCA, its isomers (α-MCA, β-MCA), and their glycine (B1666218) and taurine (B1682933) conjugates in human serum and plasma.
1. Experimental Workflow
Caption: Workflow for HCA isomer analysis in serum/plasma.
2. Detailed Experimental Protocol
a. Materials and Reagents:
-
This compound, α-muricholic acid, β-muricholic acid, and their glycine and taurine conjugates (as analytical standards).
-
Isotopically labeled internal standards (e.g., this compound-d4).[7]
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
Formic acid and ammonium (B1175870) acetate.
-
Human serum or plasma.
-
Thaw serum/plasma samples on ice.
-
To 50 µL of serum/plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 1 µg/mL of d4-HCA in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex, sonicate for 10 minutes, and transfer to an autosampler vial for analysis.
c. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[5]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.[5]
-
Gradient: A typical gradient starts at 30% B, increases to 95% B over 10 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. Quantitative Data Summary
The following table summarizes typical retention times and MRM transitions for HCA isomers and their conjugates. Note that retention times can vary based on the specific LC system, column, and mobile phase composition.
| Analyte | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) - Approx. |
| This compound | HCA | 407.3 | 407.3 | 11.2 |
| α-Muricholic Acid | α-MCA | 407.3 | 407.3 | 10.1 |
| β-Muricholic Acid | β-MCA | 407.3 | 407.3 | 10.4 |
| Glycothis compound | GHCA | 464.3 | 74.1 | 9.5 |
| Taurothis compound | THCA | 514.3 | 80.0 | 8.8 |
| Glyco-α-muricholic Acid | GαMCA | 464.3 | 74.1 | 9.2 |
| Tauro-α-muricholic Acid | TαMCA | 514.3 | 80.0 | 5.4 |
| Glyco-β-muricholic Acid | GβMCA | 464.3 | 74.1 | 9.3 |
| Tauro-β-muricholic Acid | TβMCA | 514.3 | 80.0 | 5.6 |
Data synthesized from multiple sources, absolute retention times are instrument and method dependent.[2][10]
Application Note 2: Analysis of this compound Isomers in Fecal Samples by LC-HRMS
This protocol is designed for the extraction and analysis of HCA isomers from complex fecal matrices, providing insights into gut microbial metabolism of bile acids.
1. Experimental Workflow
Caption: Workflow for HCA isomer analysis in fecal samples.
2. Detailed Experimental Protocol
a. Materials and Reagents:
-
Same as for serum/plasma analysis.
-
Solid-Phase Extraction (SPE) C18 cartridges.
-
Ethanol (LC-MS grade).
-
Lyophilize fecal samples to a constant weight and grind into a fine powder.
-
Weigh approximately 20 mg of the dried fecal powder into a tube.
-
Add 1 mL of an extraction solvent (e.g., 75% ethanol) and the internal standard.
-
Homogenize the sample using a bead beater or sonicator.
-
Centrifuge at 14,000 rpm for 15 minutes.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the bile acids with methanol or acetonitrile.
-
Evaporate the eluate to dryness.
-
Reconstitute in the initial mobile phase for LC-HRMS analysis.
c. LC-HRMS Conditions:
-
LC System: As described for serum/plasma analysis.
-
Column and Mobile Phases: Similar to the serum/plasma method, optimization may be required for the complex fecal matrix.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: ESI, Negative.
-
Data Acquisition: Full scan mode to acquire accurate mass data for identification and targeted MS/MS for confirmation.
Signaling Pathway of this compound Isomers
This compound and its derivatives have been shown to improve glucose homeostasis by modulating the activity of two key bile acid receptors: Takeda G-protein-coupled receptor 5 (TGR5) and the farnesoid X receptor (FXR).[4][9] HCA acts as an agonist for TGR5 and an antagonist for FXR in enteroendocrine L-cells, leading to increased secretion of glucagon-like peptide-1 (GLP-1).[4]
Caption: HCA signaling in enteroendocrine L-cells.
References
- 1. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and glycemic regulation: comments on ‘this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
Application Notes and Protocols for the Synthesis and Use of Hyocholic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyocholic acid (HCA), a trihydroxy bile acid, and its derivatives are emerging as significant signaling molecules in metabolic regulation. Primarily found in pigs, HCA is present in trace amounts in humans and has been inversely correlated with metabolic disorders such as diabetes and obesity. Its unique ability to modulate the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor TGR5 makes it a compelling target for therapeutic development. These application notes provide detailed protocols for the synthesis of this compound and its derivatives, alongside an exploration of its key signaling pathways and biological activities.
Synthesis Protocols
The synthesis of this compound (HCA) from the more readily available chenodeoxycholic acid (CDCA) is a multi-step process. The key transformation involves the introduction of a hydroxyl group at the C6 position, which can be achieved via a Rubottom oxidation of a silyl (B83357) enol ether intermediate. Below are generalized protocols based on established chemical transformations for bile acids.
Protocol 1: Synthesis of this compound from Chenodeoxycholic Acid
This protocol outlines a potential synthetic route. Note that specific yields for each step in this direct pathway require optimization.
Step 1: Methyl Esterification of Chenodeoxycholic Acid
-
Dissolve chenodeoxycholic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid and extract the methyl chenodeoxycholate product.
-
Purify by column chromatography.
Step 2: Protection of 3α and 7α-Hydroxyl Groups
-
Dissolve the methyl chenodeoxycholate in a suitable solvent (e.g., pyridine).
-
Add an excess of a protecting group reagent, such as acetic anhydride, to protect the 3α and 7α hydroxyls.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Work up the reaction to remove excess reagents and purify the di-protected intermediate.
Step 3: Formation of the Silyl Enol Ether
-
The di-protected intermediate is converted to its corresponding silyl enol ether. This is a critical step and requires anhydrous conditions.
-
Dissolve the starting material in an anhydrous solvent like dichloromethane.
-
Add triethylamine (B128534) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) at 0°C.
-
Allow the reaction to proceed for several hours at 0°C.
-
Quench the reaction and extract the silyl enol ether.
Step 4: Rubottom Oxidation
-
The silyl enol ether is then oxidized using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to introduce the hydroxyl group at the C6 position[1].
-
Dissolve the silyl enol ether in a solvent like dichloromethane.
-
Add m-CPBA at a low temperature (e.g., 0°C) and stir.
-
The reaction proceeds through a silyloxy oxirane intermediate which rearranges to the α-siloxy ketone[2][3].
Step 5: Reduction and Deprotection
-
The resulting 6-keto group is stereoselectively reduced to a 6α-hydroxyl group using a reducing agent like sodium borohydride.
-
Following reduction, the protecting groups on the 3α and 7α hydroxyls and the methyl ester are removed by hydrolysis (e.g., using NaOH in methanol/water).
-
Acidify the reaction mixture to protonate the carboxylate.
-
Extract and purify the final this compound product.
Protocol 2: Derivatization of this compound via Oxidative Cleavage
This compound can be selectively derivatized to aid in its characterization and to generate novel compounds. One such method involves the oxidative cleavage of the C6-C7 bond.
-
Dissolve synthesized this compound in a suitable solvent mixture.
-
Treat the solution with sodium periodate (B1199274) (NaIO4)[1].
-
The reaction selectively cleaves the vicinal diol at the C6 and C7 positions.
-
This cleavage results in the formation of a hemiacetal between the C3-hydroxyl and the newly formed C6-aldehyde[1].
-
This derivative can be analyzed by mass spectrometry to distinguish HCA from its isomers like cholic acid[1].
Experimental Workflows
The synthesis and analysis of this compound derivatives follow a logical progression from chemical synthesis to biological evaluation.
Signaling Pathways of this compound
This compound exerts its biological effects primarily through the modulation of two key nuclear receptors involved in bile acid signaling: TGR5 and FXR.
TGR5 and FXR Signaling
HCA uniquely acts as both an agonist for TGR5 and an antagonist for FXR. This dual activity is believed to be central to its beneficial metabolic effects.
-
TGR5 Activation: HCA binds to and activates TGR5, a G-protein coupled receptor on the surface of enteroendocrine L-cells. This activation stimulates the production and secretion of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, enhances insulin (B600854) secretion from pancreatic β-cells, leading to improved glucose homeostasis.
-
FXR Inhibition: Simultaneously, HCA inhibits the farnesoid X receptor (FXR). The inhibition of FXR in the intestine contributes to the upregulation of GLP-1 and has broader effects on lipid and glucose metabolism.
HCA/SLC10A7 Axis in Atherosclerosis
Recent research has implicated HCA in immunometabolism and atherosclerosis through its interaction with the solute carrier family 10 member 7 (SLC10A7).
In healthy individuals, higher serum HCA levels are associated with the upregulation of the HCA transporter SLC10A7 on CD4+ T cells. The uptake of HCA into these immune cells appears to be protective. In atherosclerosis, this signaling axis may be dysregulated. Blockade of SLC10A7 inhibits HCA uptake, leading to the retention of CD4+ T cells in atherosclerotic tissues, potentially exacerbating inflammation.
Quantitative Data
The biological activity of HCA has been quantified in various in vitro and in vivo models.
| Experiment Type | Model System | Compound | Concentration/Dose | Observed Effect | Reference |
| In Vitro | STC-1 and NCI-H716 cells | This compound | 25 and 50 µM | Upregulation of GLP-1 protein secretion and proglucagon gene transcription. | [4] |
| In Vivo | Diabetic Mouse Models | This compound | 100 mg/kg/day (p.o.) | Improved oral glucose tolerance, increased circulating active GLP-1, and increased fasting insulin levels. | [4] |
| In Vivo | Pig Model | This compound | 20 mg/kg (p.o.) | Suppressed blood glucose increase induced by bile acid depletion. | [4] |
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics for metabolic diseases. The provided protocols offer a foundation for the chemical synthesis and derivatization of HCA, enabling further investigation into its mechanism of action and therapeutic potential. The elucidation of its roles in TGR5/FXR and SLC10A7 signaling pathways opens new avenues for targeting metabolic and inflammatory diseases. Further research is warranted to optimize synthetic yields and to fully understand the therapeutic implications of modulating these pathways.
References
- 1. Practical synthesis of chenodeoxycholic acid from phocaecholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rubottom oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CN112334476A - Method for synthesizing chenodeoxycholic acid and application thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Hyocholic Acid Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Hyocholic Acid (HCA) and related bile acids.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Question: I'm observing poor peak shape (tailing, fronting, or broad peaks) for this compound in my LC-MS/MS analysis. What are the likely causes and solutions?
Answer: Poor peak shape is a common issue in liquid chromatography that can compromise resolution and quantification accuracy. The causes can stem from the sample, the mobile phase, or the HPLC column itself.
-
Possible Causes & Solutions:
-
Column Contamination: Residual matrix components, especially phospholipids (B1166683) from plasma or serum, can accumulate on the column, leading to peak distortion.[1][2][3]
-
Solution: Implement a column flushing procedure with a strong solvent (like isopropanol (B130326) or acetone) between runs.[2][3] Using a pre-column filter or guard column can prevent contaminants from reaching the analytical column.[3][4]
-
-
Improper Mobile Phase pH: The pH of the mobile phase affects the ionization state of bile acids. Inappropriate pH can lead to interactions with residual silanols on the column, causing peak tailing.[3][4]
-
Solution: For negative ion mode ESI, use a slightly basic or neutral mobile phase, or add a modifier like ammonium (B1175870) formate. For positive ion mode, a low pH using formic or acetic acid is recommended to ensure consistent protonation.[4]
-
-
Sample Overload: Injecting too concentrated a sample can saturate the column, resulting in broad or fronting peaks.[4]
-
Solution: Dilute the sample or reduce the injection volume. Ensure the injected amount is within the linear range of the column's capacity.
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[4]
-
Question: My signal intensity for HCA is very low, and I'm struggling with the limit of quantification (LOQ). How can I improve sensitivity?
Answer: Low sensitivity can be a significant hurdle, especially since HCA is a low-abundance bile acid in humans.[5] The issue could be related to the mass spectrometer settings, sample preparation, or matrix effects.
-
Possible Causes & Solutions:
-
Suboptimal Ionization: The efficiency of ion generation in the MS source is critical.
-
Matrix Suppression: Co-eluting compounds from the biological matrix (e.g., phospholipids) can interfere with the ionization of HCA, suppressing its signal.[1][6]
-
Solution: Improve sample cleanup by incorporating a solid-phase extraction (SPE) step after protein precipitation. The use of an isotopically labeled internal standard that co-elutes with HCA is crucial to compensate for these effects.[6]
-
-
Inefficient Extraction: HCA may not be efficiently recovered from the sample matrix.
-
Question: I am unable to chromatographically separate this compound from its isomers. What can I do?
Answer: The separation of isomeric bile acids is a major analytical challenge because they often have identical masses and similar fragmentation patterns, making them indistinguishable by mass spectrometry alone.[6][10][11]
-
Possible Causes & Solutions:
-
Insufficient Chromatographic Resolution: The HPLC method may not have enough resolving power.
-
Solution 1 (Optimize Chromatography): Use a high-efficiency column, such as one with sub-2 µm particles or Fused-Core technology (e.g., Ascentis Express C18).[12] Methodically optimize the mobile phase gradient, flow rate, and column temperature to maximize separation.[11]
-
Solution 2 (Advanced Separation): For particularly difficult separations, consider using advanced techniques like differential mobility spectrometry (DMS), also known as SelexION Technology. This technique separates ions based on their shape and size in the gas phase before they enter the mass spectrometer, allowing for the resolution of isomers that cannot be separated by chromatography alone.[10]
-
-
Chemical Derivatization: Certain chemical reactions can selectively modify one isomer but not another.
-
Solution: A method has been developed using sodium periodate (B1199274) (NaIO4), which selectively cleaves the C6-C7 bond of HCA but leaves its isomer, cholic acid (which has a 12α-hydroxyl group instead of a 6α-hydroxyl), intact. This results in a mass shift for HCA that can be easily detected by MS.[13]
-
-
Frequently Asked Questions (FAQs)
Q1: Which analytical method is better for HCA quantification: LC-MS/MS or GC-MS? A1: LC-MS/MS is the most widely used and generally preferred method for quantifying bile acids, including HCA.[14][15] It offers high sensitivity and specificity and allows for the direct analysis of both free and conjugated bile acids. GC-MS requires chemical derivatization to make the bile acids volatile, a multi-step process that can introduce variability and is more labor-intensive.[16][17]
Q2: Why is an internal standard essential, and what is the best choice for HCA analysis? A2: An internal standard (IS) is critical for accurate quantification. It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The IS corrects for variations in extraction recovery, matrix effects (ion suppression/enhancement), and instrument response.[6] The ideal IS is a stable, isotopically labeled version of the analyte (e.g., d4-Hyocholic Acid), as it shares nearly identical chemical and physical properties with the target analyte and will be affected by the experimental process in the same way.
Q3: What are the most critical steps in sample preparation for analyzing HCA in serum or plasma? A3: The two most critical steps are the efficient extraction of bile acids and the effective removal of interfering matrix components. A common and simple workflow involves:
-
Protein Precipitation: This is typically done by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (often containing the internal standards) to the plasma/serum sample.[1][12] This step removes the majority of proteins.
-
Supernatant Processing: After centrifugation, the supernatant is transferred and often evaporated to dryness before being reconstituted in a solvent compatible with the initial LC mobile phase.[1] For cleaner samples and to minimize matrix effects, an additional solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is highly recommended.[6]
Q4: What typical concentrations of HCA should I expect in human samples? A4: this compound and its derivatives are considered minor components of the human bile acid pool, typically making up around 3% of the total.[5] Their concentrations can be quite low and vary significantly among individuals. Lower serum and fecal concentrations of HCA species have been associated with metabolic disorders like obesity and type 2 diabetes.[5][18] Conversely, levels have been observed to increase following metabolic interventions like gastric bypass surgery.[19]
Quantitative Data Summary
Table 1: Comparison of Sample Extraction Methods for Serum Bile Acids
| Extraction Method | Principle | Typical Recovery Rate | Advantages | Disadvantages | Reference |
| Protein Precipitation | Denaturation and precipitation of proteins with an organic solvent (e.g., acetonitrile). | 85-115% | Fast, simple, and requires minimal solvent. | Less effective at removing other matrix components like phospholipids, leading to potential matrix effects. | [1][20] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | >90% | Provides cleaner extracts, reducing matrix effects. | More time-consuming and costly than protein precipitation. | [6] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Variable, depends on solvent system. | Can provide very clean extracts. | Can be labor-intensive and require large volumes of organic solvents. | [21] |
| Size Exclusion Chromatography | Separation based on molecular size. Proteins are excluded while smaller bile acids are retained and eluted. | 75-104% | Nearly quantitative and highly reproducible recovery. | Requires specialized columns and instrumentation. | [8] |
| Non-ionic Resin (e.g., Amberlite XAD-7) | Adsorption of bile acids onto a resin followed by elution. | >95% for non-sulphated BAs | High recovery, simple batch procedure, suitable for various downstream analyses (GC, TLC, RIA). | May have lower recovery for sulfated bile acids. | [9] |
Table 2: Typical LC-MS/MS Parameters for this compound Quantification
| Parameter | Typical Setting | Rationale | Reference |
| HPLC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for bile acids. | [11] |
| Mobile Phase A | Water with additive (e.g., 0.1% Formic Acid or Ammonium Formate) | Controls pH for optimal ionization and peak shape. | [2][20] |
| Mobile Phase B | Acetonitrile/Methanol with additive | Organic solvent for eluting analytes from the C18 column. | [2][20] |
| Column Temperature | 40 - 60 °C | Higher temperatures can improve peak shape and reduce viscosity, but must be optimized. | [20] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Bile acids readily form [M-H]⁻ ions, providing high sensitivity. | [6][11] |
| MS/MS Transition (MRM) | Precursor Ion (m/z 407.3) → Product Ion | Specific fragment ions are monitored for quantification. Due to limited fragmentation, sometimes the precursor ion itself is monitored as the product. | [11][20] |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general methodology for the targeted quantification of HCA. It should be fully validated by the end-user.
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., d4-Hyocholic Acid)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate
-
Human EDTA plasma (for calibration curve and QCs)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Prepare a working internal standard (IS) solution in acetonitrile (e.g., 100 ng/mL d4-HCA).
-
Add 200 µL of the cold IS solution to each tube.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at 4°C for 20 minutes to enhance precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).
-
Vortex, centrifuge briefly, and transfer to autosampler vials for injection.
3. LC-MS/MS Analysis
-
LC System: Agilent 1290 UPLC or equivalent.
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent.[7]
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1) + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 30% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: ESI, Negative Mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for HCA and its internal standard.
4. Calibration and Quantification
-
Prepare a stock solution of HCA in methanol.
-
Create a series of calibration standards by spiking the HCA stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range covering the expected sample levels (e.g., 1 - 1000 ng/mL).
-
Process the calibrators and QCs alongside the unknown samples using the protocol above.
-
Construct a calibration curve by plotting the peak area ratio (HCA/IS) against the nominal concentration of the calibrators.
-
Use the regression equation from the calibration curve to determine the concentration of HCA in the unknown samples.
Visualizations
Caption: Troubleshooting workflow for poor LC-MS/MS signal.
Caption: General experimental workflow for HCA quantification.
Caption: Simplified overview of bile acid synthesis pathways.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. This compound species as novel biomarkers for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid analysis [sciex.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A simplified procedure for the isolation of bile acids from serum based on a batch extraction with the non-ionic resin--Amberlite XAD-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. This compound: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]
- 20. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hyocholic Acid Extraction Efficiency
Welcome to the technical support center for Hyocholic Acid (HCA) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound (HCA) is a trihydroxy bile acid, specifically 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid.[1] While it is found in trace amounts in humans, it is a primary bile acid in pigs, making porcine bile the most common source for its extraction.[1]
Q2: What are the general steps involved in extracting this compound from porcine bile?
A2: The extraction of HCA from porcine bile typically involves several key stages:
-
Saponification: The raw bile is treated with a strong base, such as sodium hydroxide, and heated to hydrolyze the conjugated bile acids into their free forms.
-
Acidification: The saponified mixture is then acidified to a low pH (typically around 1-2) to precipitate the free bile acids.
-
Solvent Extraction: An organic solvent is used to extract the precipitated bile acids from the aqueous mixture.
-
Purification: The crude extract is then purified, often using techniques like column chromatography, to isolate HCA from other bile acids and impurities.
-
Crystallization: The purified HCA can be further refined through crystallization to achieve a high-purity final product.
Q3: Which analytical techniques are most suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used and effective methods for the quantification of this compound.[2][3] These techniques allow for the separation and precise measurement of HCA, even in complex mixtures containing other structurally similar bile acids.[4][5] For accurate quantification, it is crucial to use a validated method with appropriate standards.[6][7][8]
Troubleshooting Guide
Low Extraction Yield
Q: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
A: Low extraction yield can be attributed to several factors throughout the extraction process. Here are some common causes and troubleshooting steps:
-
Incomplete Saponification: The hydrolysis of conjugated bile acids may be incomplete.
-
Solution: Ensure the concentration of the base (e.g., sodium hydroxide) is sufficient and that the heating time and temperature are adequate. A typical procedure involves heating with a strong base at 95-100°C for 16-24 hours.
-
-
Suboptimal pH for Precipitation: If the pH is not low enough during acidification, the bile acids will not fully precipitate.
-
Solution: Adjust the pH of the saponified solution to 1-2 using a strong acid like hydrochloric acid. Use a pH meter to ensure accuracy.
-
-
Inefficient Solvent Extraction: The choice of solvent and the extraction technique can significantly impact the yield.
-
Solution: Use a polar organic solvent like methanol, ethanol (B145695), or acetonitrile (B52724) for the initial extraction from the acidified mixture.[9] Perform multiple extractions (at least three) with the chosen solvent and pool the extracts to maximize recovery.
-
-
Losses During Purification: Significant amounts of HCA can be lost during column chromatography or crystallization if the conditions are not optimized.
-
Solution: For column chromatography, carefully select the stationary phase and optimize the mobile phase gradient to ensure good separation and recovery of HCA. For crystallization, control the cooling rate and solvent system to promote the formation of pure crystals and minimize losses in the mother liquor.
-
Poor Purity of the Final Product
Q: My purified this compound is contaminated with other bile acids and impurities. How can I improve its purity?
A: Achieving high purity requires careful optimization of the purification steps. Here are some common issues and their solutions:
-
Co-extraction of Other Bile Acids: Porcine bile contains a mixture of different bile acids, such as hyodeoxycholic acid and chenodeoxycholic acid, which can be co-extracted with HCA.
-
Presence of Lipid Impurities: Bile contains lipids that can be co-extracted and interfere with purification.
-
Solution: A degreasing step can be incorporated before or after saponification. This can be achieved by washing the bile paste with a non-polar solvent. Additionally, during purification, techniques like silicic acid chromatography can be used to remove lipidic impurities.[4]
-
-
Incomplete Removal of Pigments: Bile pigments can be persistent impurities.
-
Solution: Activated carbon treatment can be used to decolorize the extract. However, this should be done with caution as it can also adsorb some of the target bile acids.
-
Formation of Emulsions During Solvent Extraction
Q: I am having trouble with emulsion formation during the liquid-liquid extraction step. How can I resolve this?
A: Emulsion formation is a common issue when extracting bile acids from biological matrices due to the presence of phospholipids (B1166683) and other emulsifying agents.[12][13]
-
Prevention:
-
Resolution:
-
Centrifugation: If an emulsion has formed, centrifuging the mixture can help to separate the layers.[12][13]
-
Filtration: Using phase separation filter paper can also be an effective way to separate the layers.[12]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[12]
-
Data on Extraction and Purification Parameters
The following tables summarize quantitative data on the impact of different parameters on bile acid extraction and purification. While specific data for this compound is limited, the data for closely related bile acids from porcine sources provide a valuable starting point for optimization.
Table 1: Effect of Temperature on Chenodeoxycholic Acid (CDCA) Extraction from Pig Gallbladder [14]
| Temperature (°C) | CDCA Yield (g / 100g of gallbladder) |
| 40 | 1.93 |
| 60 | 5.96 |
| 80 | 6.25 |
| 100 | 6.51 |
Table 2: Purification of Hyodeoxycholic Acid (HDCA) and Chenodeoxycholic Acid (CDCA) from Pig Bile Saponification Solution using Column Chromatography [10][11]
| Parameter | Value |
| Resin Type | CG161M macroporous resin |
| Loading Volume | 5 Bed Volumes (BV) |
| Loading Flow Rate | 3 BV/h |
| Wash Solution | 40% Ethanol |
| Elution Solution for HDCA | 45% Ethanol |
| Elution Solution for CDCA | 60% Ethanol |
| Purity of HDCA after chromatography | 70.34% |
| Yield of HDCA after chromatography | 86.48% |
| Purity of HDCA after crystallization | 91.04% |
Experimental Protocols
Protocol 1: General Extraction of Free Bile Acids from Porcine Bile
This protocol is a general method for obtaining a crude extract of free bile acids from porcine bile.
-
Saponification:
-
To 100 mL of raw porcine bile, add 20 g of sodium hydroxide.
-
Heat the mixture to 100°C and reflux for 18-24 hours.
-
-
Acidification:
-
Cool the saponified solution to room temperature.
-
Slowly add concentrated hydrochloric acid while stirring until the pH of the solution reaches 1-2. A dark, thick precipitate of crude bile acids will form.
-
-
Solvent Extraction:
-
Add 200 mL of ethyl acetate (B1210297) to the acidified mixture in a separatory funnel.
-
Gently invert the funnel multiple times to mix the phases. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with 100 mL of ethyl acetate each time.
-
Pool the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extract with distilled water until the pH of the aqueous layer is neutral (pH 6-7).
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Concentration:
-
Filter off the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude bile acid extract.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol is adapted from a method for purifying hyodeoxycholic acid and can be optimized for HCA.[10]
-
Sample Preparation:
-
Dissolve the crude bile acid extract in a minimal amount of 40% ethanol.
-
-
Column Packing and Equilibration:
-
Pack a chromatography column with a suitable macroporous resin (e.g., CG161M).
-
Equilibrate the column with 40% ethanol.
-
-
Loading:
-
Load the dissolved sample onto the column at a flow rate of approximately 3 bed volumes per hour.
-
-
Washing:
-
Wash the column with 40% ethanol to remove impurities.
-
-
Elution:
-
Elute the column with a stepwise gradient of increasing ethanol concentration. Based on the polarity of HCA, it is expected to elute at a specific ethanol concentration. Fractions should be collected and analyzed by HPLC or LC-MS/MS to identify those containing HCA. For reference, hyodeoxycholic acid elutes with 45% ethanol.[10]
-
-
Concentration and Crystallization:
-
Pool the fractions containing pure HCA and evaporate the solvent.
-
The purified HCA can be further refined by crystallization from an appropriate solvent system (e.g., ethyl acetate).
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. Method for removal of surface-active impurities and calcium from conjugated bile salt preparations: comparison with silicic acid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 7. researchgate.net [researchgate.net]
- 8. nssresearchjournal.com [nssresearchjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products - PMC [pmc.ncbi.nlm.nih.gov]
Hyocholic Acid Mass Spectrometry Analysis: Technical Support Center
Welcome to the Technical Support Center for Hyocholic Acid Mass Spectrometry Analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interference issues encountered during the quantification of this compound and related bile acids using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of interference observed in the LC-MS/MS analysis of this compound?
A1: The most prevalent interference issues in this compound analysis are matrix effects (ion suppression or enhancement), isobaric and isomeric interference, and limited fragmentation of unconjugated bile acids.[1][2][3][4] Biological samples are complex mixtures, and components other than the analyte of interest can significantly impact the accuracy and reproducibility of quantification.
Q2: How do matrix effects specifically affect this compound quantification?
A2: Matrix effects can alter the ionization efficiency of this compound and its internal standard in the mass spectrometer's ion source.[1] This can lead to either a suppression or enhancement of the signal, resulting in inaccurate quantification. Components like phospholipids (B1166683) and triglycerides are known to cause significant matrix effects.[3][5] In some cases, matrix components can even shift the retention time and alter the peak shape of the analyte.[1][6]
Q3: What are isobaric and isomeric interferences, and why are they a particular challenge for this compound?
A3: Isobaric compounds have the same nominal mass but different elemental compositions, while isomers have the same elemental composition and mass but different structural arrangements.[7][8] this compound (HCA) has several isomers, including α-muricholic acid (αMCA) and β-muricholic acid (βMCA), which all have the same mass-to-charge ratio (m/z 407 for the deprotonated molecule).[9][10] Differentiating these isomers is critical for accurate biological interpretation but is challenging with standard mass spectrometry techniques due to their similar structures.[2][11]
Q4: Why is the fragmentation of unconjugated bile acids like this compound often limited, and how does this impact analysis?
A4: Unconjugated bile acids, due to their steroidal structure, tend to be stable and show limited fragmentation in the collision cell of a tandem mass spectrometer.[3][4] Often, the most abundant transition is the precursor ion itself (a pseudo-MRM transition), which offers low specificity and is prone to interference from any other compound with the same m/z that co-elutes.[4][9]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Low Signal Intensity for this compound
This issue is often attributable to ion suppression, a common matrix effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Assess the Internal Standard (IS) Response: If you are using a stable isotope-labeled internal standard for this compound, its signal should be consistent across all samples. A significant drop in the IS signal in your biological samples compared to a clean solvent standard is a strong indicator of ion suppression.
-
Perform a Post-Column Infusion Experiment: This experiment can pinpoint the retention time regions where matrix components are causing ion suppression.
-
Optimize Sample Preparation: Enhance the removal of interfering matrix components. Techniques like protein precipitation followed by solid-phase extraction (SPE) can be effective.[3][5]
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the co-eluting matrix components. This can involve using a different column chemistry (e.g., C18) or adjusting the mobile phase gradient.[9][10][12]
Issue 2: Inability to Differentiate this compound from its Isomers
This is a common challenge due to the presence of isomers like α- and β-muricholic acid.[9]
Troubleshooting Workflow:
Caption: Logic for resolving isomeric interference.
Detailed Steps:
-
High-Resolution Chromatography: The primary approach is to achieve baseline separation of the isomers using ultra-high-performance liquid chromatography (UHPLC). Experiment with different columns and mobile phase compositions to maximize resolution.[2][7]
-
Chemical Derivatization: A specific method has been developed to distinguish this compound from its 12α-hydroxylated isomer, cholic acid. Treatment of the sample with sodium periodate (B1199274) (NaIO4) selectively cleaves the C6-C7 bond of this compound, resulting in a mass shift that can be detected by MS.[13] This principle can be adapted to differentiate it from other isomers that do not possess the 6α,7α-diol structure.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. As isomers often have different three-dimensional structures, IMS coupled with mass spectrometry can provide an additional dimension of separation, allowing for their differentiation even if they co-elute chromatographically.[11][14]
Summary of Interference Issues and Mitigation Strategies
| Interference Type | Common Cause | Impact on Analysis | Recommended Mitigation Strategy |
| Ion Suppression | Co-eluting matrix components (e.g., phospholipids) competing for ionization.[15] | Reduced signal intensity, poor sensitivity, inaccurate quantification.[1] | Optimized sample preparation (SPE), improved chromatographic separation, use of stable isotope-labeled internal standards.[2][3][5] |
| Ion Enhancement | Co-eluting matrix components that improve the ionization efficiency of the analyte. | Increased signal intensity, overestimation of analyte concentration. | Improved chromatographic separation, use of stable isotope-labeled internal standards.[2] |
| Isobaric Interference | Presence of other bile acids with the same nominal mass (e.g., α/β-muricholic acid).[9] | Inability to distinguish between different bile acids, leading to incorrect identification and quantification.[2] | High-resolution chromatography, high-resolution mass spectrometry (HRMS), ion mobility spectrometry.[2][8][11] |
| Isomeric Interference | Structural isomers with identical mass and elemental composition. | Co-elution and identical MS/MS fragmentation patterns, making differentiation difficult.[16] | Advanced chromatographic separation, chemical derivatization, ion mobility spectrometry.[7][13][14] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This method helps identify regions in the chromatogram where matrix effects are most pronounced.
Methodology:
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the mobile phase.
-
Set up the LC-MS/MS system as you would for your sample analysis.
-
Using a T-junction placed between the analytical column and the mass spectrometer's ion source, continuously infuse the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte).
-
Monitor the signal for the specific MRM transition of this compound. A stable, flat baseline should be observed from the infused standard.
-
Any dip or suppression in this baseline indicates a region where co-eluting matrix components are interfering with the ionization of this compound. You can then adjust your chromatographic method to move the this compound peak away from these suppression zones.
Protocol 2: Sample Preparation using Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is designed to remove proteins and phospholipids that are common sources of matrix effects.[3][5]
Methodology:
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.[17]
-
-
Solid-Phase Extraction (for further cleanup):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol (B129727) in water) to remove polar interferences.
-
Elute the this compound and other bile acids with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[3]
-
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid analysis [sciex.com]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metaboprofile.com [metaboprofile.com]
- 10. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collision Cross Section Conformational Analyses of Bile Acids via Ion Mobility–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of mycolic acid isomers by cyclic ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hyocholic Acid Isomer Separation
Welcome to the technical support center for the analysis and separation of Hyocholic Acid (HCA) and its isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in bile acid chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound and why are they difficult to separate?
This compound (HCA), or 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid, is a primary bile acid in pigs and is found in low concentrations in humans.[1] Its separation is complicated by the presence of numerous structural isomers, which have the same mass but differ in the spatial arrangement or position of their hydroxyl groups. Key isomers include:
-
Stereoisomers: These have the same connectivity but different spatial orientations. An important example is the epimerization of the 7-hydroxyl group to the β-position, forming ω-muricholic acid.[1] Other stereoisomers include α- and β-muricholic acids, which differ in the orientation of the hydroxyl group at the 6-position.[1]
-
Positional Isomers: These isomers have hydroxyl groups at different positions on the steroid nucleus. For example, HCA is isomeric with cholic acid (3α,7α,12α-trihydroxy) and chenodeoxycholic acid derivatives.
The challenge arises because these isomers are often isobaric (have the same mass), making them indistinguishable by mass spectrometry alone.[2][3] Their similar chemical structures lead to nearly identical physicochemical properties, requiring high-resolution chromatographic techniques for effective separation.[2][4]
Q2: What are the most common analytical techniques for separating HCA isomers?
Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for bile acid analysis.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are used to physically separate the isomers before they enter the detector. Reversed-phase chromatography, particularly with C18 columns, is the most common approach.[4] UPLC systems, which use smaller column particles, offer higher resolution and faster analysis times compared to traditional HPLC.[6]
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, MS/MS is used for detection and quantification. It provides high sensitivity and specificity, though it cannot typically differentiate isomers without prior separation.[4][6]
-
Ion Mobility Spectrometry (IMS): This is an emerging technique that can be coupled with LC-MS to provide an additional dimension of separation based on the molecule's size, shape, and charge, further helping to resolve challenging isomers.[5]
Troubleshooting Guides
This section addresses specific issues encountered during the separation of HCA isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
Q: My HCA isomers are not separating on my C18 column. What are the first steps to improve resolution?
A: When isomers co-elute, the primary strategy is to modify the mobile phase conditions to alter selectivity.
-
Adjust the Mobile Phase Gradient: A shallower gradient provides more time for isomers to interact differently with the stationary phase, which can significantly improve resolution.
-
Modify Mobile Phase pH: The pH of the mobile phase affects the ionization state of bile acids.[4] Small adjustments to the pH using additives like formic acid or ammonium (B1175870) acetate (B1210297) can alter retention times and improve separation.[4] For acidic compounds like bile acids, operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of residual silanol (B1196071) groups on the column, leading to better peak shapes and potentially improved resolution.[8][9]
-
Change the Organic Solvent: Switching the organic solvent in your mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or acetone) can alter selectivity and resolve co-eluting peaks. Acetone (B3395972) has also been shown to be effective at eluting interfering lipids from the column, which can improve method robustness.[10]
Q: Mobile phase optimization isn't working. What column-related changes can I make?
A: If mobile phase adjustments are insufficient, consider changing your stationary phase to one with a different chemistry. While C18 is a good starting point, other chemistries may offer the unique selectivity needed for your specific isomers.
Table 1: Comparison of HPLC Column Chemistries for Bile Acid Isomer Separation
| Stationary Phase | Principle of Separation | Suitability for HCA Isomers | Key Considerations |
| C18 (e.g., BEH C18, ARC-18) | Hydrophobic interactions | Excellent starting point; effective for many isomers. ARC-18 phases can offer unique selectivity and resolve interferences that standard C18 cannot.[2][11] | May not resolve all isomers or may co-elute with matrix interferences.[2][11] |
| Biphenyl | π-π interactions | Can provide alternative selectivity, especially for conjugated isomers. | May show limited selectivity for certain unconjugated isomers.[2][11] |
| Pentafluorophenyl (PFP or F5) | Multiple interaction modes (hydrophobic, dipole-dipole, π-π) | Can resolve matrix interferences but may not provide selectivity for all isomer sets.[2][12] | May result in co-elution of key isomers if not carefully optimized.[2] |
| Polar-Embedded (e.g., AQ-C18) | Hydrophobic interactions with a polar group embedded in the alkyl chain | Resistant to phase collapse in highly aqueous mobile phases, enhancing retention of polar compounds like bile acids.[13] | Ideal for methods requiring high water content in the mobile phase. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for basic or polar bile acid isomers are tailing. What is the cause and how do I fix it?
A: Peak tailing is a common issue, especially for polar and basic compounds, and is often caused by secondary interactions with the stationary phase.[8][14]
-
Primary Cause: The main reason for tailing is the interaction between basic functional groups on the analyte and acidic residual silanol groups on the silica (B1680970) surface of the HPLC column.[8][14] This creates a secondary, undesirable retention mechanism.
-
Solutions:
-
Lower Mobile Phase pH: Add a small amount of an acidifier like formic acid (0.1%) to the mobile phase. This protonates the silanol groups, minimizing their interaction with basic analytes.[8]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, which significantly reduces peak tailing.[8]
-
Check for Column Contamination or Voids: A contaminated guard column, a blocked inlet frit, or a void at the head of the analytical column can cause tailing for all peaks.[8] Try flushing the column or replacing the guard column and frit. If the problem persists, the analytical column may need replacement.
-
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is typically caused by column overloading or issues with the sample solvent.[14]
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[9] Injecting a sample in a much stronger solvent can cause the peak to distort and front.
-
Problem 3: Low Sensitivity or Poor Signal in MS
Q: I'm not getting a strong signal for my HCA isomers in the mass spectrometer. How can I improve sensitivity?
A: Low sensitivity can stem from issues with ionization efficiency, matrix effects, or suboptimal MS parameters.
-
Optimize Mobile Phase Additives: The choice and concentration of additives can impact ESI efficiency. Both high acidity and high ammonium levels in the mobile phase can sometimes suppress the ionization of unconjugated bile acids.[4] Experiment with different concentrations of formic acid or ammonium formate (B1220265)/acetate to find the optimal balance for ionization.
-
Mitigate Matrix Effects: Biological samples contain compounds like phospholipids (B1166683) that can co-elute with analytes and suppress their ionization.[3]
-
Improve Sample Preparation: Use solid-phase extraction (SPE) for cleaner samples compared to a simple protein precipitation.[15]
-
Modify Chromatography: Adjust the gradient to separate analytes from the bulk of matrix components. A column flush with a strong solvent like acetone at the end of the run can help remove strongly retained lipids.[10]
-
-
Optimize MS Source Parameters: Ensure that the ion source parameters (e.g., gas temperatures, gas flows, capillary voltage) are optimized for bile acids. These settings can significantly impact signal intensity.[3]
Diagrams and Workflows
// Nodes start [label="Start: Poor Resolution\nor Co-elution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_gradient [label="Is the gradient shallow enough?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_gradient [label="Action: Make gradient\nshallower (e.g., decrease\n%B/min)", fillcolor="#FBBC05", fontcolor="#202124"]; check_mobile_phase [label="Have you tried a different\norganic solvent?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; change_solvent [label="Action: Switch from ACN to MeOH\n(or vice versa) and re-optimize\ngradient.", fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Is the stationary phase\nproviding enough selectivity?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; change_column [label="Action: Test a column with\nalternative chemistry (e.g.,\nBiphenyl, PFP).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; consider_ims [label="Advanced: Consider\nLC-IMS-MS for an additional\nseparation dimension.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_success [label="Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_gradient; check_gradient -> adjust_gradient [label="No"]; adjust_gradient -> check_mobile_phase; check_gradient -> check_mobile_phase [label="Yes"]; check_mobile_phase -> change_solvent [label="No"]; change_solvent -> check_column; check_mobile_phase -> check_column [label="Yes"]; check_column -> change_column [label="No"]; change_column -> end_success; check_column -> consider_ims [label="Yes, but still\ninsufficient"]; consider_ims -> end_success; } end_dot Caption: Troubleshooting workflow for poor HCA isomer resolution.
// Nodes sample_prep [label="1. Sample Preparation\n(e.g., Protein Precipitation\n or SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc_separation [label="2. LC Separation\n(UPLC with C18 column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms_detection [label="3. MS Detection\n(ESI- in MRM mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="4. Data Analysis\n(Integration & Quantification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; troubleshoot [label="Problem Encountered?\n(e.g., Poor Resolution,\nTailing Peaks)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize [label="Optimize Method\n(Adjust Mobile Phase,\nTest New Column)", fillcolor="#FBBC05", fontcolor="#202124"]; finalize [label="Finalize & Validate Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections sample_prep -> lc_separation; lc_separation -> ms_detection; ms_detection -> data_analysis; data_analysis -> troubleshoot; troubleshoot -> optimize [label="Yes"]; troubleshoot -> finalize [label="No"]; optimize -> lc_separation [label="Re-run Separation"]; } end_dot Caption: Standard workflow for developing an LC-MS method for HCA isomers.
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for HCA Isomer Quantification in Human Plasma
This protocol provides a robust method for separating and quantifying HCA and its key isomers in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of serum or plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (containing isotopically labeled bile acids).[7]
-
Add 780 µL of ice-cold acetonitrile to precipitate proteins.[7][16]
-
Vortex the sample for 30 seconds.
-
Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes to pellet the precipitated protein.[7]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.[7]
-
For some methods, the supernatant may be dried down under nitrogen and reconstituted in a solution matching the initial mobile phase (e.g., 50:50 methanol/water).[10][16]
2. Chromatographic Conditions
-
System: UPLC I-Class System or equivalent.[7]
-
Column: Cortecs T3 (2.1 x 30 mm, 2.7 µm) or a similar high-resolution C18 column.[7]
-
Column Temperature: 60 °C.[7]
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[7]
-
Mobile Phase B: 50:50 Acetonitrile/Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.[7]
Table 2: Example UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 90 | 10 |
| 0.5 | 1.0 | 90 | 10 |
| 4.0 | 1.0 | 30 | 70 |
| 4.5 | 1.0 | 5 | 95 |
| 5.5 | 1.0 | 5 | 95 |
| 5.6 | 1.0 | 90 | 10 |
| 7.0 | 1.0 | 90 | 10 |
| This is an example gradient and must be optimized for your specific system and isomer set. |
3. Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Key Parameters:
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each HCA isomer and internal standard. Due to a lack of specific fragment ions for some unconjugated isomers, quantification may require monitoring the precursor ion as the fragment ion.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Bile acid analysis [sciex.com]
- 4. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Bile Acid Isomers and the Implementation of High-Resolution Demultiplexing with Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Stability of Hyocholic Acid in Stored Samples
This technical support center provides guidance on the stability of hyocholic acid in stored biological samples for researchers, scientists, and drug development professionals. Due to limited publicly available data specifically for this compound, this guide incorporates stability data for general bile acids as a proxy. It is strongly recommended that researchers validate the stability of this compound under their specific storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage temperatures for preserving this compound in biological samples?
A1: While specific long-term stability data for this compound is scarce, general guidance for bile acids suggests that storage at ultra-low temperatures is crucial for maintaining their integrity. For long-term storage, temperatures of -70°C or -80°C are preferable and have been shown to be as reliable as liquid nitrogen for preserving other lipids.[1][2][3] Storage at -20°C may be acceptable for shorter durations, but some studies on other analytes have shown degradation over extended periods at this temperature.[1][2] For short-term storage, refrigeration at 2-8°C is generally acceptable for a few days.
Q2: How many freeze-thaw cycles can my samples undergo without affecting this compound concentrations?
A2: The impact of freeze-thaw cycles on this compound has not been specifically reported. However, studies on other biological molecules have shown that repeated freeze-thaw cycles can lead to degradation or changes in concentration.[4][5][6][7] It is best practice to minimize freeze-thaw cycles. If multiple analyses are planned, it is advisable to aliquot samples into single-use vials after the initial processing and before the first freeze.
Q3: Is this compound stable in fecal samples stored at room temperature?
A3: The stability of bile acids in fecal samples at room temperature is a concern due to ongoing microbial metabolism.[8][9] One study found that with the use of a preservative, bile acids in fecal samples were stable for up to 7 days at room temperature; however, a trend of decreasing concentrations for most bile acids was noted.[8] For reliable quantification of this compound, it is recommended to freeze fecal samples immediately after collection or use a validated preservative if room temperature storage is unavoidable.
Q4: Are there any preservatives I can use to enhance the stability of this compound in my samples?
A4: Yes, for fecal samples, commercial preservatives are available that can help maintain the integrity of metabolites like bile acids at room temperature for a limited time.[8] These preservatives work by inhibiting microbial activity that can alter the bile acid profile. The effectiveness of these preservatives should be validated for this compound specifically. For serum and plasma, the primary method of preservation is freezing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low this compound concentrations | Sample degradation due to improper storage temperature or duration. | Review storage records to ensure samples were consistently maintained at ≤ -70°C for long-term storage. For future studies, conduct a stability study under your specific storage conditions. |
| Multiple freeze-thaw cycles. | Minimize freeze-thaw cycles by aliquoting samples into single-use tubes after initial collection and processing. If unavoidable, document the number of cycles for each sample. | |
| High variability in this compound levels between aliquots of the same sample | Inconsistent thawing procedures. | Ensure a standardized and gentle thawing protocol for all samples. Thaw samples on ice or at room temperature and vortex gently before analysis. |
| Sample evaporation during storage. | Use tightly sealed storage vials to prevent evaporation, especially during long-term storage. | |
| Altered bile acid profile in fecal samples | Continued microbial activity after sample collection. | Freeze fecal samples immediately at -80°C after collection. If immediate freezing is not possible, use a validated preservative and process the samples as quickly as possible. |
Data on Bile Acid Stability
The following tables summarize the available data on the stability of general bile acids in various biological matrices. Note the absence of specific quantitative data for this compound.
Table 1: Stability of Bile Acids in Stored Plasma/Serum
| Analyte(s) | Matrix | Storage Temperature | Duration | Stability Results |
| HDL-C and its subfractions | EDTA-plasma | -20°C | Up to 433 days | HDL-C decreased by 4.8% per year; HDL3-C decreased by 6.9% per year.[1] |
| -70°C | Up to 433 days | No significant change.[1] | ||
| -196°C (Liquid Nitrogen) | Up to 433 days | Stable (used as reference).[1] | ||
| Various clinical chemistry analytes | Rat Serum | 4°C | 7 days | Stable (except for creatine (B1669601) kinase).[2] |
| -20°C | Up to 90 days | Acceptable for most common analytes (exceptions: CO2 and alanine (B10760859) aminotransferase).[2] | ||
| -70°C | Up to 360 days | Modest changes (<10%).[2] |
Table 2: Stability of Bile Acids in Stored Fecal Samples
| Analyte(s) | Matrix | Storage Condition | Duration | Stability Results |
| Major Bile Acids (DCA, LCA, UDCA, CA, CDCA, GCA, 7-oxo-LCA) | Feces with preservative | Room Temperature | 7 days | Stably maintained.[8] |
| Up to 28 days | Amount of most bile acids tended to decrease.[8] |
Experimental Protocols
General Protocol for Assessing Bile Acid Stability in Serum/Plasma
This protocol provides a general framework. Specific details should be optimized for your laboratory and analytical methods.
-
Sample Collection and Processing:
-
Collect whole blood into appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
-
Process the blood to separate plasma or serum within 2 hours of collection.
-
Pool the plasma or serum to create a homogenous sample for the stability study.
-
-
Aliquoting and Baseline Analysis:
-
Aliquot the pooled sample into multiple small-volume, tightly sealed cryovials to avoid freeze-thaw cycles of the bulk sample.
-
Analyze a set of aliquots immediately (Time 0) to establish the baseline concentration of this compound.
-
-
Storage:
-
Store the aliquots at the desired temperatures (e.g., 4°C, -20°C, -80°C).
-
For each temperature, have separate sets of aliquots for each time point to be tested.
-
-
Analysis at Different Time Points:
-
At predefined time points (e.g., 24 hours, 7 days, 1 month, 3 months, 6 months, 1 year), retrieve a set of aliquots from each storage temperature.
-
Thaw the samples using a standardized procedure.
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage change in this compound concentration at each time point relative to the baseline (Time 0) measurement.
-
Determine the acceptable range of change based on the analytical variability of the assay. A common threshold is ±15%.
-
Visualizations
Experimental Workflow for Bile Acid Stability Assessment
Caption: Workflow for assessing the stability of this compound in stored biological samples.
References
- 1. Evaluation of long-term frozen storage of plasma for measurement of high-density lipoprotein and its subfractions by precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Storage Temperature and Time on Clinical Biochemical Parameters from Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Freeze-Thaw Cycles on Circulating Inflammation Marker Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. A newly developed solution for the preservation of short-chain fatty acids, bile acids, and microbiota in fecal specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH on bile salt degradation by mixed fecal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing matrix effects in Hyocholic Acid analysis
Welcome to the Technical Support Center for Hyocholic Acid Analysis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern in this compound analysis?
The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds present in the sample matrix. In Liquid Chromatography-Mass Spectrometry (LC-MS), these interfering compounds can either suppress or enhance the signal of the target analyte, such as this compound, leading to inaccurate and unreliable quantification.[1] This is a major concern in quantitative bioanalysis because it can negatively impact the accuracy, reproducibility, and sensitivity of the method.[1]
Q2: What are the most common sources of matrix effects in biological samples for bile acid analysis?
For bile acid analysis in biological fluids like plasma, serum, or fecal extracts, the most notorious sources of matrix effects are phospholipids (B1166683).[2] Phospholipids are major components of cell membranes and are often co-extracted with the analytes of interest. Due to their chemical properties, they can easily ionize and co-elute with bile acids, causing significant ion suppression in the MS source. Other sources include salts, proteins, lipids, and other endogenous metabolites.
Q3: How can I detect if the matrix effect is impacting my results?
Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent.[1] A significant difference between the two indicates the presence of a matrix effect.[1]
-
Post-Column Infusion: In this qualitative method, a constant flow of the analyte solution is infused into the system after the analytical column.[1] A blank matrix extract is then injected. Any dip or rise in the analyte's baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.[1]
Q4: What is the most effective way to correct for matrix effects?
The most widely recognized and effective technique to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][3] A SIL-IS, such as This compound-d4 , has nearly identical chemical and physical properties to the analyte and will co-elute from the LC column.[4][5] Because it experiences the same degree of ion suppression or enhancement as the target analyte, the ratio of the analyte's signal to the SIL-IS signal remains constant, allowing for accurate and precise quantification even when matrix effects are present.[3]
Q5: Are there alternatives to using stable isotope-labeled internal standards?
While SIL-IS are considered the gold standard, other methods can be used to mitigate matrix effects:
-
Matrix-Matched Calibration: Calibration standards are prepared in the same biological matrix as the samples (e.g., blank plasma). This helps to ensure that the standards and samples experience similar matrix effects.[6]
-
Standard Addition: Known quantities of the analyte are added directly to aliquots of the sample.[6] This method is effective because it accounts for the specific matrix of each individual sample, but it is significantly more time-consuming and may not be suitable for high-throughput analysis.[1][6]
-
Dilution: Simply diluting the sample can reduce the concentration of interfering components.[7] However, this approach is only feasible when the analyte concentration is high enough to remain detectable after dilution.[1]
Troubleshooting Guide
Problem: Poor Peak Shape, Split Peaks, or Shifting Retention Times
-
Possible Cause: Matrix components may be interacting with the analytical column or altering the mobile phase environment as they co-elute with the analyte.[8] This can lead to distorted peak shapes and shifts in retention time (Rt).[8]
-
Solutions:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove a greater amount of interfering compounds before injection.
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from the matrix interferences. A shallower gradient or a different column chemistry may improve resolution.
-
Column Wash: Incorporate a high-organic wash step at the end of each analytical run to flush strongly retained matrix components, particularly phospholipids, from the column.[9]
-
Problem: Low Analyte Response and Poor Sensitivity
-
Possible Cause: Significant ion suppression is likely occurring. This happens when co-eluting matrix components, especially phospholipids, compete with this compound for ionization in the MS source, reducing its signal.
-
Solutions:
-
Phospholipid Removal: Use a sample preparation method specifically designed to deplete phospholipids, such as HybridSPE®-Phospholipid plates or other targeted SPE chemistries.[10]
-
Chromatographic Separation: Modify the LC method to ensure this compound does not elute in a region of high ion suppression. This can be identified using a post-column infusion experiment.[1]
-
Sample Dilution: If sensitivity permits, diluting the sample can lower the concentration of interfering matrix components and reduce the suppression effect.[1][7]
-
Problem: High Variability and Poor Reproducibility Between Samples
-
Possible Cause: The composition of the matrix can vary significantly from one individual sample to another, causing inconsistent matrix effects and, therefore, poor reproducibility.[3]
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most critical solution. A SIL-IS like this compound-d4 will effectively normalize the analyte response by correcting for the specific matrix effect in each unique sample, dramatically improving reproducibility.[3]
-
Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely and consistently for every sample. Any variation in extraction efficiency can contribute to poor reproducibility.
-
Experimental Protocols and Data
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the most common techniques.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile (B52724), methanol) is added to precipitate proteins, which are then removed by centrifugation.[11] | Simple, fast, and inexpensive.[11] | Ineffective at removing phospholipids and other endogenous components, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases to separate them from matrix components. | Can provide cleaner extracts than PPT. | Can be labor-intensive, requires large volumes of organic solvents, and may have emulsion formation issues. |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the matrix by passing the sample through a solid sorbent that retains the analyte or the interferences.[12] | Highly selective, provides very clean extracts, reduces matrix effects significantly, and can be automated.[12] | More complex method development, higher cost per sample compared to PPT.[13] |
Protocol: Phospholipid Depletion by Solid-Phase Extraction (SPE)
This protocol is a general guideline based on phospholipid removal plates (e.g., HybridSPE-Phospholipid).
-
Protein Precipitation: Add 3 volumes of 1% formic acid in acetonitrile to 1 volume of plasma/serum sample. (e.g., 300 µL solvent to 100 µL sample).
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Load: Transfer the supernatant directly onto the SPE plate.
-
Elute: Apply a vacuum or positive pressure to draw the sample through the sorbent bed. The packed bed removes phospholipids while allowing the analytes (bile acids) to pass through into the collection plate.[10]
-
Evaporate & Reconstitute: The collected flow-through is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in an appropriate volume of the initial mobile phase for LC-MS analysis.[10]
Table: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, <3 µm)[7][9] |
| Mobile Phase A | Water with 0.1% Formic Acid or ~2-10 mM Ammonium Formate[1][14] |
| Mobile Phase B | Acetonitrile/Methanol (or a mixture) with 0.1% Formic Acid[1][2] |
| Flow Rate | 0.3 - 0.5 mL/min[9] |
| Injection Volume | 5 - 10 µL[14] |
| Column Temperature | 40 - 60 °C[14] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[7] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
Sample Preparation Workflow Comparison
Caption: Comparison of common sample preparation workflows for bioanalysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hyocholic Acid Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Hyocholic Acid (HCA) cell-based assays. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets in cells?
This compound (HCA) is a primary bile acid found in significant amounts in pigs and at lower concentrations in humans.[1][2] In cell-based assays, HCA is primarily investigated for its unique dual activity on two key nuclear receptors involved in bile acid and metabolic signaling:
-
Takeda G protein-coupled receptor 5 (TGR5) Agonist: HCA activates TGR5, a membrane receptor that, upon activation, stimulates the production of intracellular cyclic AMP (cAMP).[1][3] This signaling cascade is involved in various physiological processes, including the secretion of glucagon-like peptide-1 (GLP-1).[1]
-
Farnesoid X Receptor (FXR) Antagonist: Unlike many other bile acids that activate FXR, HCA acts as an antagonist, inhibiting its activity.[1][4] FXR is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[5][6]
This distinct dual-signaling profile makes HCA a molecule of significant interest in metabolic disease research.[1]
Q2: My cells are showing unexpected levels of cytotoxicity after HCA treatment. What could be the cause?
While HCA is generally considered to be a hydrophilic bile acid with low cytotoxicity, several factors can contribute to unexpected cell death:[7]
-
High HCA Concentration: Exceeding the optimal concentration range can lead to cytotoxic effects. It is crucial to perform a dose-response curve to determine the appropriate concentration for your specific cell line and assay.
-
Solvent Toxicity: HCA is often dissolved in DMSO. High final concentrations of DMSO in the cell culture medium can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%, and for sensitive primary cells, even lower (≤ 0.1%).[7]
-
Compound Precipitation: HCA, like other bile acids, can have limited solubility in aqueous culture media.[8] Precipitation of the compound can lead to inaccurate concentrations and physical stress on the cells. Visually inspect your wells for any signs of precipitation.
-
Contamination: Bacterial or fungal contamination can rapidly lead to cell death. Always practice good aseptic technique.
Q3: I am observing high variability in my luciferase reporter assay results for TGR5 or FXR activity. What are the common sources of this variability?
High variability in luciferase reporter assays is a frequent issue. Here are some common causes and solutions:
-
Inconsistent Transfection Efficiency: Variability in the amount of plasmid DNA delivered to cells will directly impact the level of luciferase expression. To mitigate this, use a co-transfected control vector expressing a different reporter (e.g., Renilla luciferase) to normalize the results of your primary reporter (e.g., Firefly luciferase).[9]
-
Pipetting Errors: Small variations in the volumes of reagents or cell suspensions can lead to significant differences in results. Use calibrated pipettes and consider preparing master mixes for reagents to be added to multiple wells.
-
Edge Effects: Wells on the perimeter of a multi-well plate are more prone to evaporation, which can alter the concentration of HCA and other reagents. To avoid this, it is good practice to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure you have a homogenous cell suspension before seeding and optimize the seeding density for your specific assay.[10]
-
Compound Interference with Luciferase: Some compounds can directly inhibit or enhance the activity of the luciferase enzyme, leading to false results. To test for this, you can perform a control experiment with a constitutively active promoter driving luciferase expression in the presence of HCA.[9][11]
Q4: My GLP-1 secretion assay is not showing the expected increase after HCA treatment. What should I check?
Several factors can affect the outcome of a GLP-1 secretion assay:
-
Cell Line and Passage Number: The ability of enteroendocrine cell lines (e.g., STC-1, NCI-H716) to secrete GLP-1 can vary with passage number. It is important to use cells within a validated passage range.
-
Incubation Time: The timing of GLP-1 secretion can be transient. Perform a time-course experiment to determine the optimal incubation time for HCA stimulation in your cell line.
-
Assay Sensitivity: Ensure that your GLP-1 detection method (e.g., ELISA) is sensitive enough to detect the levels of GLP-1 secreted by your cells.
-
Cell Health: Poor cell viability will lead to a reduced secretory response. Always perform a viability assay in parallel with your secretion assay.
-
Reagent Quality: Ensure that all reagents, including HCA and assay buffers, are of high quality and have been stored correctly.
II. Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound in various cell-based assays based on available literature. These values should be used as a starting point for assay optimization.
Table 1: this compound Activity on TGR5 and FXR
| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |
| EC50 | TGR5 | ~10-30 µM | CHO (transfected) | Luciferase Reporter | [12] |
| IC50 | FXR | ~5-50 µM | HepG2 (transfected) | Luciferase Reporter | [4] |
Note: EC50 and IC50 values can vary depending on the specific cell line, assay conditions, and reporter constructs used.
Table 2: Recommended Concentration Range and Cytotoxicity of this compound
| Parameter | Value | Cell Line(s) | Assay Type | Reference |
| Typical Working Concentration | 10 - 100 µM | Various | Functional Assays | [1][13] |
| IC50 (Cytotoxicity) | > 100 µM | HepG2, Caco-2 | MTT Assay | [7] |
Note: It is highly recommended to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of HCA for your specific cell line.
III. Experimental Protocols & Methodologies
A. TGR5 Activation Reporter Assay
This protocol describes a luciferase-based reporter assay to measure the activation of TGR5 by this compound.
1. Materials:
-
HEK293T cells (or other suitable host cell line)
-
TGR5 expression plasmid
-
CRE-luciferase reporter plasmid (contains a cAMP response element driving firefly luciferase expression)
-
Renilla luciferase control plasmid (for normalization)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
This compound (HCA)
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
Luminometer
2. Protocol:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the TGR5 expression plasmid, the CRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for receptor and reporter expression.
-
HCA Treatment: Prepare serial dilutions of HCA in serum-free medium. Replace the culture medium with the HCA solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with HCA for 6-24 hours. The optimal incubation time should be determined empirically.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the HCA concentration to generate a dose-response curve and calculate the EC50 value.
B. FXR Inhibition Reporter Assay
This protocol outlines a luciferase-based reporter assay to measure the inhibition of FXR by this compound.
1. Materials:
-
HepG2 cells (or other suitable host cell line)
-
FXR expression plasmid
-
FXR-responsive element (FXRE)-luciferase reporter plasmid (contains an FXRE driving firefly luciferase expression)
-
Renilla luciferase control plasmid
-
Cell culture medium
-
Transfection reagent
-
This compound (HCA)
-
A known FXR agonist (e.g., GW4064 or CDCA)
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
Luminometer
2. Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Incubation: Incubate for 24 hours post-transfection.
-
HCA and Agonist Treatment: Prepare solutions containing a fixed concentration of the FXR agonist (typically at its EC50) and serial dilutions of HCA. Replace the culture medium with these solutions. Include controls for vehicle, agonist alone, and HCA alone.
-
Incubation: Incubate for 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of the agonist-induced signal by HCA. Plot the percentage of inhibition against the HCA concentration to determine the IC50 value.
C. Cell Viability (MTT) Assay
This protocol describes the use of an MTT assay to assess the cytotoxicity of this compound.
1. Materials:
-
Target cell line
-
Cell culture medium
-
96-well plates
-
This compound (HCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
2. Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
HCA Treatment: Prepare serial dilutions of HCA in culture medium. Replace the existing medium with the HCA solutions. Include a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the HCA concentration to determine the IC50 value.
IV. Visualizations: Signaling Pathways and Workflows
A. This compound Signaling Pathway
Caption: Dual signaling pathway of this compound (HCA) as a TGR5 agonist and an FXR antagonist.
B. Troubleshooting Workflow for Low Luciferase Signal
Caption: A logical workflow for troubleshooting low signal in this compound luciferase reporter assays.
C. General Experimental Workflow for HCA Cell-Based Assays
Caption: A general workflow for conducting cell-based assays with this compound.
References
- 1. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Taurochenodeoxycholic acid mediates cAMP-PKA-CREB signaling pathway [cjnmcpu.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Investigating the effects of physiological bile acids on GLP-1 secretion and glucose tolerance in normal and GLP-1R(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effects of taurochenodeoxycholic acid on Ca2+/CaM signalling mediated by the TGR5 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hyocholic Acid Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of hyocholic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary solubility challenges with this compound?
A1: this compound, like other bile acids, exhibits limited aqueous solubility, particularly in acidic to neutral conditions. Its solubility is significantly influenced by pH. As a carboxylic acid, it is more soluble in its ionized (salt) form at higher pH values. In acidic environments, such as the stomach, it will be in its less soluble protonated form, which can lead to precipitation.
Q2: What are the known stability issues for this compound in formulations?
A2: While specific stability data for this compound is limited in publicly available literature, bile acids can be susceptible to degradation under harsh conditions such as extreme pH and high temperatures. For instance, autoclaving is generally not recommended for bile acids as it can lead to degradation. In solution, particularly aqueous solutions, storage for extended periods at room temperature is not advised to prevent potential degradation or microbial growth.
Q3: Can I use co-solvents to dissolve this compound?
A3: Yes, co-solvents are an effective strategy to dissolve this compound for in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used organic solvents. For aqueous-based assays, a concentrated stock solution in an organic solvent can be prepared and then diluted into the aqueous buffer. Care must be taken to avoid precipitation upon dilution.
Q4: How can I improve the oral bioavailability of this compound?
A4: The oral bioavailability of poorly soluble compounds like this compound can be enhanced through various formulation strategies. These include the use of lipid-based formulations such as liposomes and nanoemulsions, complexation with cyclodextrins to increase aqueous solubility, and the use of surfactants and permeation enhancers.[1]
Data Presentation: Solubility of this compound and its Glycine Conjugate
The following tables summarize the known solubility data for this compound and its glycine-conjugated form in various solvents.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [2] |
| Ethanol | 20 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
Table 2: Solubility of Glycothis compound
| Solvent | Concentration | Notes |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [3] |
| Ethanol | ~20 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Requires initial dissolution in DMSO.[3] |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
Problem: this compound precipitates when my concentrated organic stock solution is diluted into an aqueous buffer for an in vitro assay.
Possible Causes and Solutions:
| Cause | Solution |
| Exceeding Aqueous Solubility: The final concentration of this compound in the aqueous buffer is above its solubility limit at that specific pH and temperature. | - Decrease Final Concentration: Lower the final concentration of this compound in your assay. - Optimize pH: If your experiment allows, increase the pH of the aqueous buffer. Bile acids are more soluble at alkaline pH.[4] - Use a Co-solvent System: Maintain a small percentage of the organic solvent (e.g., 1-5% DMSO) in the final aqueous solution, ensuring it does not interfere with your assay. |
| "Salting Out" Effect: High salt concentrations in the buffer can decrease the solubility of organic molecules. | - Reduce Buffer Concentration: If possible, lower the ionic strength of your buffer. |
| Temperature Effects: A decrease in temperature upon dilution can reduce solubility. | - Maintain Temperature: Ensure the aqueous buffer is at the same temperature as your experiment (e.g., 37°C) before adding the this compound stock solution. |
| Slow Dissolution Kinetics: The compound may be slow to dissolve or disperse upon dilution. | - Slow, Dropwise Addition: Add the stock solution dropwise to the vigorously stirred aqueous buffer. - Sonication: Briefly sonicate the final solution to aid dissolution, being mindful of potential degradation with excessive sonication. |
Issue 2: Inconsistent Results in Cellular Assays
Problem: I am observing high variability in the biological response to this compound in my cell-based experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Dissolution or Precipitation: Micro-precipitates of this compound may not be visible but can lead to inconsistent concentrations. | - Filter the Solution: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles. - Prepare Fresh Solutions: Prepare fresh working solutions for each experiment from a frozen stock to avoid degradation or precipitation over time. |
| Interaction with Serum Proteins: this compound may bind to proteins in the cell culture medium, reducing its free concentration. | - Use Serum-Free Medium: If your cell line permits, conduct the experiment in a serum-free medium for the duration of the treatment. - Consistent Serum Concentration: If serum is required, ensure the same batch and concentration of serum are used across all experiments to maintain consistency. |
| Degradation of this compound: The compound may be degrading in the incubator over the course of the experiment. | - Minimize Exposure to Light and Air: Prepare solutions in a sterile environment and store them protected from light. - Time-Course Experiment: Perform a time-course experiment to determine the stability of this compound under your specific assay conditions. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the WHO guidelines for determining the equilibrium solubility of active pharmaceutical ingredients.[5]
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) representative of the gastrointestinal tract and physiological conditions.
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed, clear container (e.g., glass vial). Ensure there is undissolved solid material at the bottom.
-
Equilibration: Place the containers in a shaker bath set to a constant temperature (e.g., 37°C) and agitate for a defined period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation: At various time points (e.g., 24, 48, and 72 hours), stop agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm filter to remove any undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method. Quantify the concentration of dissolved this compound using a validated HPLC method (see Protocol 2).
-
Equilibrium Confirmation: Equilibrium is reached when the concentration of this compound in the supernatant does not significantly change between two consecutive time points.
Protocol 2: Quantification of this compound by HPLC-UV
This is a representative HPLC method for the quantification of bile acids, which can be optimized for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 4 µm particle size).[3]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted with phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common starting point could be a ratio of 82% methanol and 18% aqueous buffer.[2]
-
Flow Rate: 0.65 mL/min.[2]
-
Column Temperature: 32°C.[2]
-
Detection Wavelength: 210 nm.[4]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable organic solvent. Create a series of dilutions to generate a standard curve (e.g., 5 to 500 nmol/mL).[2]
-
Sample Analysis: Inject the prepared standards and unknown samples. The concentration of this compound in the samples is determined by comparing the peak area to the standard curve.
Mandatory Visualizations
Caption: this compound signaling pathway for improved glucose homeostasis.[6]
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. caymanchem.com [caymanchem.com]
- 5. who.int [who.int]
- 6. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with low concentrations of Hyocholic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with low concentrations of Hyocholic Acid (HCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary signaling pathways?
This compound (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) is a primary bile acid, notably abundant in pigs.[1][2][3] In humans, it is found in trace amounts.[1] HCA is a key signaling molecule that regulates glucose and lipid metabolism.[4][5] It uniquely acts as a dual regulator: it activates the G-protein-coupled bile acid receptor (TGR5) while simultaneously inhibiting the farnesoid X receptor (FXR).[1][5][6][7] This distinct mechanism promotes the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in improving glucose homeostasis.[1][6][8]
Q2: How should I dissolve and store this compound to maintain its stability, especially at low concentrations?
Proper dissolution and storage are critical for experimental success.
-
Dissolution: HCA is soluble in various organic solvents. For in vitro experiments, creating a concentrated stock solution in DMSO (up to 62.5 mg/mL with warming), DMF (30 mg/mL), or ethanol (B145695) (20 mg/mL) is recommended.[2][8] Subsequently, this stock can be diluted to the final low concentration in your aqueous experimental medium. To aid dissolution, sonication can be beneficial. It is advisable to prepare fresh dilutions for each experiment to prevent degradation.[9]
-
Storage:
Q3: What are typical working concentrations for this compound in cell-based assays?
The optimal concentration of HCA will vary depending on the cell type and the specific assay. However, published studies provide a general range. For instance, concentrations of 25 µM and 50 µM have been shown to upregulate GLP-1 protein secretion and proglucagon gene transcription in STC-1 and NCI-H716 enteroendocrine cell lines.[8][11] Another study noted that at a low concentration of 5 µM, there was no significant increase in GLP-1 secretion, whereas at 25 µM, an effect was observed.[11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound bind non-specifically to labware, and how can this be minimized?
Bile acids, due to their amphipathic nature, can exhibit non-specific binding to surfaces, particularly plastics. This can be a significant issue when working with low concentrations, as it can lead to a substantial loss of the compound from the solution.
-
Minimization Strategies:
-
Use low-retention polypropylene (B1209903) or glass labware.
-
Pre-treating pipette tips and tubes with the experimental buffer or a blocking agent like bovine serum albumin (BSA) can help to saturate non-specific binding sites.
-
It is crucial to include appropriate controls to account for any potential loss of HCA due to non-specific binding.
-
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response in In Vitro Assays
If you are observing a weak, inconsistent, or non-existent response to HCA in your cell-based assays, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Degradation | Verify the integrity of your HCA stock. | Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of existing stock solutions.[9] |
| Solubility Issues | Ensure HCA is fully dissolved in the final assay medium. | After diluting the DMSO stock into your aqueous medium, visually inspect for any precipitation. A brief sonication of the final solution may help. |
| Incorrect Concentration | The effective concentration may be too low. | Perform a dose-response experiment with a wider range of HCA concentrations (e.g., 1 µM to 100 µM) to determine the optimal working concentration for your specific cell line and endpoint. |
| Solvent Toxicity | The concentration of the vehicle (e.g., DMSO) may be toxic to the cells. | Ensure the final DMSO concentration is low and non-toxic (typically <0.5%).[9] Include a vehicle-only control to assess solvent toxicity.[9] |
| Cell Line Viability/Passage | Poor cell health can lead to inconsistent results. | Ensure cells are healthy, within a low passage number, and growing optimally. |
Issue 2: Low or No Detectable Signal in LC-MS Analysis
When analyzing low concentrations of HCA, achieving a robust signal-to-noise ratio can be challenging. Here are some common issues and solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Ionization | HCA may not be ionizing efficiently. | HCA is best analyzed in negative electrospray ionization (ESI) mode.[12][13] Optimize MS parameters such as capillary voltage and source temperature.[13] |
| Poor Chromatographic Peak Shape | Tailing or broad peaks can reduce sensitivity. | Optimize the mobile phase. The addition of a small amount of a weak acid like formic acid or a salt like ammonium (B1175870) acetate (B1210297) to the mobile phase can improve peak shape.[14][15] |
| Matrix Effects | Components in the sample matrix (e.g., plasma, cell lysate) can suppress the HCA signal. | Implement a robust sample preparation protocol to remove interfering substances like phospholipids (B1166683) and proteins. Protein precipitation is a common and effective method.[16] |
| Non-Specific Binding | Loss of HCA due to binding to vials or tubing. | Use low-retention vials and consider flushing the LC system with a high-organic mobile phase before analysis to remove any adsorbed material. |
| Low Abundance of Precursor Ion | Insufficient precursor ions for fragmentation. | Check the MS scan parameters. For quantification, Multiple Reaction Monitoring (MRM) is the preferred mode for its high sensitivity and specificity.[14][15] |
Quantitative Data Summary
The following table summarizes the effective concentrations (EC50) for various bile acids on FXR activation. Note that this compound acts as an FXR antagonist.[1][5][6]
| Compound | Receptor | Activity | EC50 Value | Reference |
| Chenodeoxycholic acid (CDCA) | FXR | Agonist | ~10-50 µM | [17][18][19] |
| Cholic acid (CA) | FXR | Agonist | ~600 µM | [17] |
| Obeticholic Acid (OCA) | FXR | Agonist | ~100-600 nM | [18] |
| GW4064 | FXR | Agonist | ~30 nM | [20] |
| This compound (HCA) | FXR | Antagonist | - | [1][5][6] |
| This compound (HCA) | TGR5 | Agonist | - | [1][6][8] |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS/MS Analysis of this compound
This protocol provides a general guideline for extracting HCA from biological matrices like plasma or cell culture supernatants.
-
Internal Standard Spiking: To a 50 µL aliquot of your sample, add an appropriate internal standard (e.g., a deuterated analog of a bile acid like D4-UDCA).[16]
-
Protein Precipitation: Add 800 µL of ice-cold acetonitrile (B52724) to the sample.[16]
-
Vortexing: Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 4200 rpm) for 10 minutes to pellet the precipitated proteins.[16]
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at an elevated temperature (e.g., 60°C).[16]
-
Reconstitution: Reconstitute the dried extract in 200 µL of a suitable solvent, such as 35-50% methanol (B129727) in water, for injection into the LC-MS/MS system.[16]
Protocol 2: FXR Reporter Gene Assay
This protocol outlines a general procedure for assessing the effect of HCA on FXR activation.
-
Cell Culture: Plate a suitable cell line (e.g., HepG2) that has been co-transfected with an FXR expression vector and a reporter plasmid containing FXR response elements upstream of a luciferase gene.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of HCA. Include a known FXR agonist (e.g., CDCA or GW4064) as a positive control and a vehicle-only (e.g., DMSO) control.[9]
-
Incubation: Incubate the cells for a standard period, typically 24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) and express the results as a fold change relative to the vehicle control. Since HCA is an antagonist, you would typically assess its ability to inhibit the activation induced by an FXR agonist.
Visualizations
Caption: HCA's dual signaling pathway in enteroendocrine cells.
Caption: Troubleshooting workflow for low HCA signal detection.
References
- 1. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel microbial modifications of bile acids and their functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound and glycemic regulation: comments on ‘this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. halocolumns.cn [halocolumns.cn]
- 13. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 16. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 17. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for Hyocholic Acid Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hyocholic acid measurements. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most advanced and widely used technique for the quantification of this compound and other bile acids is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1] This method offers high sensitivity and specificity, allowing for the differentiation of structurally similar bile acid isomers.[2][3] Older methods include gas chromatography-mass spectrometry (GC-MS) and enzymatic assays, though these are generally less specific than LC-MS/MS.[4][5]
Q2: Why is the choice of internal standard critical for accurate this compound quantification?
A2: The use of a suitable internal standard (IS) is crucial to correct for variability during sample preparation and to account for matrix effects in LC-MS/MS analysis.[3] The ideal internal standard should be structurally and chemically similar to this compound. For this reason, stable isotope-labeled (e.g., deuterium-labeled) this compound, such as this compound-d4, is highly recommended as it co-elutes with the analyte and has similar ionization efficiency, leading to more accurate and precise quantification.[6][7]
Q3: What are "matrix effects" and how do they impact this compound measurements?
A3: Matrix effects are a significant challenge in LC-MS/MS analysis and are caused by co-eluting compounds from the sample matrix (e.g., plasma, serum, feces) that can interfere with the ionization of the target analyte, in this case, this compound.[2][6] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[3][6] Rigorous sample cleanup procedures, such as solid-phase extraction (SPE), and the use of a stable isotope-labeled internal standard can help to mitigate matrix effects.[3][6]
Q4: How should samples be stored to ensure the stability of this compound?
A4: The stability of bile acids is dependent on storage temperature. It is generally recommended to store biological samples at -80°C until analysis to minimize degradation and ensure the integrity of the this compound concentration.[6] Minimizing freeze-thaw cycles is also important to maintain sample quality.[6]
Troubleshooting Guides
Issue 1: Poor Reproducibility and High Variability in Results
Q: My replicate measurements of this compound show high variability. What are the potential causes and solutions?
A: High variability in results can stem from several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:
-
Inconsistent Sample Preparation: Ensure that every sample, standard, and quality control (QC) is treated identically. This includes using consistent volumes, incubation times, and temperatures.[6]
-
Suboptimal Extraction Method: If you suspect your current sample preparation method (e.g., protein precipitation) is a source of variability, consider evaluating alternative methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) which can provide cleaner extracts.[6]
-
Inconsistent Internal Standard Addition: Errors in pipetting the internal standard solution will lead to significant variability. Ensure your pipettes are calibrated and that the IS is added consistently to every sample.[6]
-
Storage and Handling: Inconsistent storage temperatures or multiple freeze-thaw cycles can degrade bile acids. Store all samples at a stable -80°C and thaw them uniformly before processing.[6]
Issue 2: Low Analyte Recovery
Q: I'm experiencing low recovery of this compound after sample preparation. How can I improve this?
A: Low recovery is often linked to the sample extraction and cleanup steps. Consider the following:
-
Protein Precipitation Issues: If using protein precipitation, ensure a sufficient volume of cold organic solvent (e.g., acetonitrile) is used (a common ratio is 3 parts solvent to 1 part serum). Vortex the mixture vigorously to ensure complete protein precipitation and release of the analyte into the supernatant.[8]
-
Solid-Phase Extraction (SPE) Optimization:
-
Improper Cartridge Activation: Ensure the SPE cartridge is properly activated with methanol (B129727) and equilibrated with water before loading the sample. Inadequate activation leads to poor retention.[8]
-
Incorrect Sample pH: The pH of the sample can affect the retention of bile acids on the SPE sorbent. Adjusting the pH may be necessary to improve recovery.[8]
-
Suboptimal Wash Solvents: The wash steps are critical for removing interferences without eluting the analyte. If the recovery is low, the wash solvent may be too strong, causing premature elution of this compound.[8]
-
Inappropriate Elution Solvent: The elution solvent may not be strong enough to release the analyte from the SPE sorbent.
-
Issue 3: Chromatographic Problems (e.g., Peak Tailing, Co-elution of Isomers)
Q: I'm observing poor peak shapes and cannot separate this compound from its isomers. What can I do?
A: The structural similarity of bile acid isomers presents a significant chromatographic challenge.[3][6]
-
Column Selection: Reversed-phase columns, such as C18, are commonly used for bile acid analysis. Experimenting with different column chemistries and particle sizes can improve resolution.[6]
-
Mobile Phase Optimization: The composition of the mobile phase, including pH and additives like ammonium (B1175870) acetate (B1210297) or formic acid, significantly impacts separation.[6] The acidity and ammonium levels in the mobile phase can also affect the electrospray ionization of bile acids.[9][10]
-
Gradient Optimization: Adjusting the gradient elution profile can help to better separate closely eluting isomers.
Data Presentation
Table 1: Example Calibration Standard and Quality Control Sample Concentrations
For quantitative analysis, a series of calibration standards and quality control (QC) samples are prepared. The following table provides an example concentration range, which should be adapted based on the specific assay's expected physiological range and sensitivity.
| Sample Type | Level | Concentration Range (ng/mL) |
| Calibrator | Cal 1 | 5 |
| Cal 2 | 12.5 | |
| Cal 3 | 25 | |
| Cal 4 | 50 | |
| Cal 5 | 250 | |
| Cal 6 | 1250 | |
| Cal 7 | 2500 | |
| Cal 8 | 5000 | |
| Quality Control | LLOQ | 5 (Lower Limit of Quantification) |
| Low QC | 18.75 | |
| Mid QC | 125 | |
| High QC | 1875 |
Data compiled from published methodologies.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for preparing serum or plasma samples for LC-MS/MS analysis of this compound.
-
Sample Aliquoting: Pipette 100 µL of each serum sample, calibrator, and QC into separate 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add a specified volume (e.g., 20 µL) of the this compound-d4 internal standard solution to each tube.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35-40°C. This step concentrates the analytes.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 50% aqueous methanol with 0.1% formic acid).
-
Final Centrifugation & Transfer: Vortex and centrifuge the reconstituted sample briefly. Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow for this compound Measurement
Caption: General workflow for this compound quantification.
Signaling Pathway of this compound in Glucose Homeostasis
Recent studies have elucidated a unique signaling mechanism for this compound (HCA) in regulating glucose homeostasis. HCA acts as a dual modulator, simultaneously activating the Takeda G protein-coupled receptor 5 (TGR5) and inhibiting the farnesoid X receptor (FXR) in enteroendocrine L-cells.[3][6] This dual action leads to an increase in the production and secretion of glucagon-like peptide-1 (GLP-1), which in turn improves glucose tolerance.[6]
References
- 1. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]
- 8. gut.bmj.com [gut.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
Validation & Comparative
Hyocholic Acid vs. Cholic Acid: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of hyocholic acid (HCA) and cholic acid (CA), two bile acids with distinct physiological roles and therapeutic potential. This document summarizes their effects on key metabolic signaling pathways, supported by quantitative data from experimental studies, and provides an overview of the methodologies used to evaluate their activity.
Introduction
Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate a wide range of metabolic processes. This compound and cholic acid, while structurally similar, exhibit divergent effects on key nuclear and cell surface receptors, leading to different physiological outcomes. Cholic acid is a primary bile acid in humans, playing a fundamental role in cholesterol homeostasis and fat absorption.[1][2][3] In contrast, this compound is the predominant bile acid in pigs and is found only in trace amounts in humans; it has garnered significant interest for its beneficial effects on glucose metabolism and its potential as a therapeutic agent for metabolic diseases.[4][5][6][7][8]
Quantitative Comparison of Biological Activity
The differential effects of this compound and cholic acid are most pronounced in their interactions with the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).
Table 1: Comparative Activity at the Farnesoid X Receptor (FXR)
| Bile Acid | Receptor Activity | Potency |
| This compound (HCA) | Antagonist | IC₅₀: 70.1 µM[9] |
| Cholic Acid (CA) | Weak Agonist | EC₅₀: ~600 µM |
Table 2: Comparative Activity at the G Protein-Coupled Bile Acid Receptor 1 (TGR5)
| Bile Acid | Receptor Activity | Potency & Efficacy |
| This compound (HCA) | Agonist | Stimulates GLP-1 secretion at 25 µM; effect surpasses other bile acids at 50 µM.[10] |
| Cholic Acid (CA) | Agonist | EC₅₀: 7.7 µM.[11] |
Signaling Pathways
The distinct biological activities of this compound and cholic acid stem from their differential regulation of FXR and TGR5 signaling pathways.
This compound exhibits a unique dual mechanism of action. As a TGR5 agonist, it stimulates the production of cyclic AMP (cAMP), which in turn promotes the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[5][10][11] Concurrently, as an FXR antagonist, it blocks the inhibitory effects of FXR on proglucagon gene transcription, further enhancing GLP-1 production.[5][11][12] This combined action makes HCA a potent modulator of glucose metabolism.
Figure 1: Signaling pathway of this compound.
Cholic acid, as a weak FXR agonist, can activate FXR, leading to the transcription of target genes involved in bile acid homeostasis.[1] Its activation of TGR5 also contributes to GLP-1 secretion, although its overall effect on glucose metabolism is less pronounced compared to HCA.
Figure 2: Signaling pathway of Cholic Acid.
Experimental Protocols
The following sections detail the general methodologies employed in the studies cited for determining the biological activity of this compound and cholic acid.
Farnesoid X Receptor (FXR) Activity Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to either activate or inhibit FXR.
-
Cell Line: Human embryonic kidney cells (HEK293T) or human hepatoma cells (HepG2) are commonly used.[2][3]
-
Plasmids:
-
Procedure:
-
Cells are seeded in multi-well plates and co-transfected with the FXR expression vector, the FXRE-luciferase reporter plasmid, and the control plasmid.
-
After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compounds (e.g., this compound, cholic acid) or a known FXR agonist (e.g., GW4064, CDCA) as a positive control. For antagonist assays, cells are co-treated with an agonist and the test compound.[2][9]
-
Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
For agonists, the data is used to generate dose-response curves and calculate the EC₅₀ value (the concentration at which 50% of the maximal response is observed).
-
For antagonists, the IC₅₀ value (the concentration at which 50% of the agonist response is inhibited) is determined.[9]
-
Figure 3: FXR Luciferase Reporter Assay Workflow.
TGR5 Activity Assay (cAMP Assay)
This assay measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).
-
Cell Line: HEK293T cells transfected with a TGR5 expression vector are commonly used.[5]
-
Procedure:
-
TGR5-expressing cells are seeded in multi-well plates.
-
The cells are treated with various concentrations of the test compounds (e.g., this compound, cholic acid) or a known TGR5 agonist.
-
Following a short incubation period, the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[5][13]
-
-
Data Analysis:
-
The cAMP levels are used to generate dose-response curves and calculate the EC₅₀ value for TGR5 agonists.
-
GLP-1 Secretion Assay
This assay determines the ability of a compound to stimulate the secretion of GLP-1 from enteroendocrine cells.
-
Cell Line: Murine enteroendocrine STC-1 cells or human NCI-H716 cells are frequently used models.[14][15]
-
Procedure:
-
Data Analysis:
-
The amount of secreted GLP-1 in response to the test compound is compared to a vehicle control to determine the fold-increase in secretion.
-
Summary and Conclusion
This compound and cholic acid exhibit distinct biological activities primarily due to their opposing effects on FXR and their differing potencies at TGR5. Cholic acid acts as a weak FXR agonist and a TGR5 agonist, contributing to its role in maintaining bile acid homeostasis. In contrast, this compound's unique profile as an FXR antagonist and TGR5 agonist positions it as a promising therapeutic candidate for metabolic disorders, particularly type 2 diabetes, through its potent stimulation of GLP-1 secretion. The experimental protocols outlined in this guide provide a basis for the continued investigation and comparison of these and other bile acid signaling molecules. Further research into the nuanced activities of different bile acids will be crucial for the development of targeted therapies for a range of metabolic diseases.
References
- 1. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pure.au.dk [pure.au.dk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic insights into the detection of free fatty and bile acids by ileal glucagon-like peptide-1 secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigating the effects of physiological bile acids on GLP-1 secretion and glucose tolerance in normal and GLP-1R(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. L-cell differentiation is induced by bile acids through GPBAR1 and paracrine GLP-1 and serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hyocholic Acid and Chenodeoxycholic Acid Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways of hyocholic acid (HCA) and chenodeoxycholic acid (CDCA), two bile acids with distinct and significant roles in metabolic regulation. This document summarizes their interactions with key receptors, downstream cellular responses, and provides relevant experimental data and protocols to inform future research and drug development.
Introduction
Bile acids have emerged as critical signaling molecules that regulate a variety of metabolic processes, including glucose and lipid homeostasis, and inflammation. Their effects are primarily mediated through the activation of the nuclear farnesoid X receptor (FXR) and the membrane-bound G-protein coupled receptor, TGR5 (also known as GPBAR1). This compound (HCA), a primary bile acid in pigs and found in trace amounts in humans, and chenodeoxycholic acid (CDCA), a primary human bile acid, exhibit divergent signaling properties that lead to different physiological outcomes. Understanding these differences is crucial for the development of targeted therapies for metabolic diseases.
Core Signaling Properties
The most striking difference in the signaling profiles of HCA and CDCA lies in their opposing effects on the farnesoid X receptor (FXR). While both are agonists for the TGR5 receptor, their dual interaction with these two key receptors sets them on distinct signaling paths.
-
This compound (HCA): A unique bile acid that functions as a TGR5 agonist and an FXR antagonist .[1][2] This dual activity allows HCA to promote the secretion of glucagon-like peptide-1 (GLP-1) through both the activation of TGR5 and the inhibition of FXR's repressive effects on GLP-1 transcription.[1][2]
-
Chenodeoxycholic Acid (CDCA): In contrast, CDCA is a potent FXR agonist , considered the most potent endogenous FXR ligand in humans.[3] It is also a TGR5 agonist , although its potency at this receptor is lower than that of secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA).[4]
Quantitative Comparison of Receptor Activity
The following table summarizes the available quantitative data on the interaction of HCA and CDCA with FXR and TGR5. Direct head-to-head comparisons of EC50 values for TGR5 are limited in the current literature.
| Bile Acid | Receptor | Activity Type | Potency (Human) |
| This compound (HCA) | FXR | Antagonist | IC50: ~70.1 µM[1] |
| TGR5 | Agonist | Activates TGR5, leading to cAMP production.[1][2] | |
| Chenodeoxycholic Acid (CDCA) | FXR | Agonist | EC50: ~10 µM[3] |
| TGR5 | Agonist | Activates TGR5, but is less potent than LCA and DCA.[4] |
Signaling Pathways
The distinct receptor activity profiles of HCA and CDCA lead to different downstream signaling cascades, particularly in enteroendocrine L-cells which are responsible for GLP-1 secretion.
This compound Signaling Pathway
HCA's unique dual-action mechanism synergistically enhances GLP-1 secretion.
Chenodeoxycholic Acid Signaling Pathway
CDCA also stimulates GLP-1 secretion via TGR5, but its potent activation of FXR introduces a counter-regulatory mechanism. In other cell types like hepatocytes, FXR activation is the dominant pathway.
Comparative Downstream Effects
The differential engagement of FXR and TGR5 by HCA and CDCA results in distinct downstream physiological effects.
| Downstream Effect | This compound (HCA) | Chenodeoxycholic Acid (CDCA) |
| GLP-1 Secretion | Potently stimulates GLP-1 secretion and proglucagon transcription by activating TGR5 and inhibiting FXR.[1][2] | Stimulates GLP-1 secretion, primarily through TGR5 activation.[5] However, its agonistic effect on FXR can lead to the repression of proglucagon gene transcription.[1] |
| FXR Target Gene Expression (e.g., SHP, FGF19) | As an FXR antagonist, HCA is expected to inhibit the expression of FXR target genes.[1] | As a potent FXR agonist, CDCA strongly induces the expression of FXR target genes such as SHP and FGF19.[3][6][7] |
| Glucose Homeostasis | Improves glucose homeostasis in diabetic animal models, an effect attributed to enhanced GLP-1 secretion.[1] | Can modulate glucose homeostasis, though the effects can be complex due to the interplay between TGR5-mediated GLP-1 secretion and FXR-mediated pathways.[5] |
| Bile Acid Synthesis | By antagonizing intestinal FXR, HCA may lead to reduced FGF19 secretion, potentially resulting in increased bile acid synthesis. | Potently suppresses bile acid synthesis through the FXR-FGF19 axis.[6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are representative of the techniques used to assess the signaling properties of HCA and CDCA.
In Vitro FXR Antagonist Assay
This protocol is designed to determine the inhibitory activity of a test compound on FXR.
Materials:
-
HEK293T or HepG2 cells
-
DMEM supplemented with 10% FBS
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
FXR agonist (e.g., GW4064 or CDCA)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect cells with the FXR expression vector, FXRE-luciferase reporter vector, and a Renilla luciferase control vector using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with a known FXR agonist in the presence or absence of varying concentrations of HCA.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Measurement: Measure luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition of the agonist-induced signal by HCA and determine the IC50 value.
In Vitro TGR5 Agonist Assay (cAMP Measurement)
This protocol measures the ability of a compound to activate TGR5 by quantifying the downstream production of cyclic AMP (cAMP).
Materials:
-
HEK293T cells transfected with a TGR5 expression vector, or a cell line endogenously expressing TGR5 (e.g., STC-1)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
HCA and CDCA
-
cAMP assay kit (e.g., HTRF or ELISA)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Seeding: Plate TGR5-expressing cells in a 96-well plate.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Treatment: Stimulate the cells with various concentrations of HCA or CDCA for a defined period (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and determine the EC50 value.
In Vitro GLP-1 Secretion Assay
This assay quantifies the amount of GLP-1 secreted from enteroendocrine cells in response to treatment with bile acids.
Materials:
-
Murine STC-1 or human NCI-H716 enteroendocrine cell line
-
Cell culture medium (e.g., DMEM)
-
HCA and CDCA
-
Assay buffer (e.g., KRB buffer)
-
DPP-IV inhibitor
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture: Culture STC-1 or NCI-H716 cells to confluency in 24- or 48-well plates.
-
Washing: Wash the cells with an assay buffer.
-
Treatment: Incubate the cells with various concentrations of HCA or CDCA in the assay buffer containing a DPP-IV inhibitor for a specified time (e.g., 2 hours).
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a specific ELISA kit.
-
Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well and compare the effects of the different treatments.
Conclusion
This compound and chenodeoxycholic acid, despite their structural similarities as bile acids, exhibit fundamentally different signaling properties. HCA's unique profile as a TGR5 agonist and FXR antagonist makes it a promising candidate for therapies aimed at enhancing GLP-1 secretion and improving glucose metabolism. In contrast, CDCA's potent FXR agonism dominates its physiological effects, particularly in the liver, where it plays a key role in regulating bile acid homeostasis. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of metabolic diseases and bile acid signaling, facilitating further investigation into the therapeutic potential of these and other bile acid-based signaling modulators.
References
- 1. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound species as novel biomarkers for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of chenodeoxycholic acid and the bile acid sequestrant colesevelam on glucagon-like peptide-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes [frontiersin.org]
- 7. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Hyocholic Acid and its Derivatives: A Comparative Guide to their Metabolic Effects
An in-depth comparison of Hyocholic Acid (HCA) and its derivatives, detailing their dual-acting mechanism on key metabolic signaling pathways. This guide provides researchers, scientists, and drug development professionals with supporting experimental data, detailed protocols, and visual representations of the underlying biological processes.
This compound (HCA), a primary bile acid abundant in pigs, and its derivatives have emerged as promising therapeutic agents for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1][2] Unlike many other bile acids, HCA species exhibit a unique dual-modulatory effect on two crucial nuclear receptors involved in metabolic regulation: Takeda G-protein-coupled receptor 5 (TGR5) and the farnesoid X receptor (FXR).[1][2] This guide provides a comparative analysis of the effects of HCA and its derivatives, supported by experimental findings.
Comparative Efficacy in Glucose Homeostasis
Experimental evidence from studies on diabetic mouse models demonstrates the superior efficacy of this compound species in improving glucose homeostasis compared to other bile acids, such as tauroursodeoxycholic acid (TUDCA).[2] Administration of HCA to diabetic mice resulted in a more significant reduction in blood glucose levels and improved glucose tolerance.[3]
Table 1: Comparative Effects of this compound and Derivatives on Key Metabolic Parameters
| Compound/Derivative | Target Receptor(s) | Primary Effect(s) | Experimental Model | Key Findings | Reference |
| This compound (HCA) | TGR5 (Agonist), FXR (Antagonist) | Stimulates GLP-1 secretion, improves glucose tolerance, reduces blood glucose. | Diabetic (db/db) mice, STC-1 enteroendocrine cells | Significantly lowered blood glucose and improved glucose tolerance compared to TUDCA. Increased proglucagon transcription and GLP-1 secretion. | [2][3] |
| Glycothis compound (G-HCA) | TGR5 (Agonist), FXR (Antagonist) | Stimulates GLP-1 secretion. | STC-1 enteroendocrine cells | Surpassed other bile acids in increasing proglucagon transcription and GLP-1 secretion at 50 µM. | [3] |
| Taurothis compound (T-HCA) | TGR5 (Agonist), FXR (Antagonist) | Stimulates GLP-1 secretion. | STC-1 enteroendocrine cells | Surpassed other bile acids in increasing proglucagon transcription and GLP-1 secretion at 50 µM. | [3] |
| Hyodeoxycholic Acid (HDCA) | TGR5 (Agonist), FXR (Antagonist) | Enhances intestinal barrier function, stimulates GLP-1 secretion. | Piglets, STC-1 enteroendocrine cells | Upregulated tight junction proteins (ZO-1, Claudin, Occludin) and activated TGR5 signaling. | |
| Glycohyodeoxycholic Acid (G-HDCA) | TGR5 (Agonist), FXR (Antagonist) | Stimulates GLP-1 secretion. | STC-1 enteroendocrine cells | Surpassed other bile acids in increasing proglucagon transcription and GLP-1 secretion at 50 µM. | [3] |
| Taurohyodeoxycholic Acid (T-HDCA) | TGR5 (Agonist), FXR (Antagonist) | Stimulates GLP-1 secretion. | STC-1 enteroendocrine cells | Surpassed other bile acids in increasing proglucagon transcription and GLP-1 secretion at 50 µM. | [3] |
| Tauroursodeoxycholic Acid (TUDCA) | FXR (Antagonist) | Improves glucose tolerance (less potent than HCA). | Diabetic (db/db) mice | Less effective than HCA in lowering blood glucose. | [2][3] |
Mechanism of Action: Dual Modulation of TGR5 and FXR
The distinct therapeutic advantage of HCA and its derivatives lies in their ability to simultaneously activate TGR5 and inhibit FXR in enteroendocrine L-cells.[1][2][3]
-
TGR5 Activation: As a TGR5 agonist, HCA stimulates the production and secretion of glucagon-like peptide-1 (GLP-1).[2][3] GLP-1 is an incretin (B1656795) hormone that plays a critical role in glucose homeostasis by enhancing insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.
-
FXR Inhibition: Concurrently, HCA acts as an antagonist to FXR. Inhibition of FXR in intestinal L-cells prevents the suppression of proglucagon gene expression, further boosting GLP-1 production.[3]
This dual mechanism results in a synergistic enhancement of GLP-1 secretion, leading to improved glycemic control.
Experimental Protocols
In Vivo: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice
This protocol is adapted from studies evaluating the effects of this compound on glucose metabolism in a diabetic mouse model.[3]
-
Animal Model: Male db/db mice (a model for type 2 diabetes) aged 8-10 weeks are used.
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Treatment: Mice are randomly assigned to treatment groups (n=6-8 per group).
-
Vehicle control (e.g., 0.5% carboxymethylcellulose sodium).
-
This compound (HCA) at a dose of 50 mg/kg body weight.
-
Tauroursodeoxycholic Acid (TUDCA) at a dose of 50 mg/kg body weight. Treatments are administered daily via oral gavage for a period of 4 weeks.
-
-
OGTT Procedure:
-
After the treatment period, mice are fasted for 12 hours with free access to water.
-
A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose.
-
A glucose solution (2 g/kg body weight) is administered via oral gavage.
-
Blood glucose levels are measured from tail vein blood at 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by post-hoc tests).
In Vitro: GLP-1 Secretion Assay in STC-1 Cells
This protocol is based on methods used to assess the direct effects of this compound and its derivatives on GLP-1 secretion from an enteroendocrine cell line.[3]
-
Cell Culture:
-
Murine intestinal STC-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 4 mM L-glutamine.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
Secretion Assay:
-
STC-1 cells are seeded in 24-well plates and grown to 80-90% confluency.
-
Prior to the assay, cells are washed twice with serum-free DMEM and then incubated in the same medium for 2 hours.
-
The medium is then replaced with fresh serum-free DMEM containing the test compounds:
-
Vehicle control (e.g., DMSO).
-
This compound (HCA) and its derivatives (G-HCA, T-HCA, HDCA, G-HDCA, T-HDCA) at a concentration of 50 µM.
-
Other bile acids for comparison (e.g., TUDCA, LCA, DCA) at 50 µM.
-
-
Cells are incubated for 24 hours at 37°C.
-
-
GLP-1 Measurement:
-
After incubation, the supernatant is collected.
-
The concentration of secreted GLP-1 in the supernatant is quantified using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: GLP-1 concentrations are normalized to the total protein content of the cells in each well. Results are expressed as fold change relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Conclusion
This compound and its derivatives represent a unique class of bile acids with a potent dual-acting mechanism that favorably modulates glucose homeostasis. Their ability to simultaneously activate TGR5 and inhibit FXR distinguishes them from other bile acids and underscores their therapeutic potential for metabolic disorders. The provided experimental data and protocols offer a framework for further research into the pharmacological applications of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and glycemic regulation: comments on ‘this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
Hyocholic Acid: A Potential Biomarker for Diabetes on the Horizon
A comprehensive guide for researchers and drug development professionals on the validation of hyocholic acid as a predictive and diagnostic biomarker for Type 2 Diabetes.
Recent scientific investigations have spotlighted this compound (HCA) and its derivatives as promising novel biomarkers for the prediction and management of Type 2 Diabetes (T2D). Found in significantly lower concentrations in individuals with obesity and T2D, this bile acid demonstrates a strong predictive potential for future metabolic disorders.[1][2][3][4][5] This guide provides an objective comparison of HCA with existing biomarkers, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and clinicians in their understanding and evaluation of this emerging biomarker.
Comparative Analysis of this compound and Standard Diabetes Biomarkers
Current diagnostic and monitoring tools for T2D, such as fasting plasma glucose and HbA1c, are well-established. However, HCA presents a potentially more nuanced and predictive measure of metabolic health.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, comparing serum levels of HCA and its derivatives in different metabolic states and evaluating its predictive power.
| Table 1: Fold Change of Serum this compound Species in Obesity and T2D | ||
| Analyte | Healthy Obese vs. Healthy Lean (Fold Change) | Obese with T2D vs. Healthy Lean (Fold Change) |
| Total HCA Species | 0.76 | 0.52 |
| This compound (HCA) | 0.82 | 0.45 |
| Hyodeoxycholic Acid (HDCA) | 0.81 | 0.46 |
| Glycothis compound (GHCA) | 0.68 | 0.57 |
| Glycohyodeoxycholic Acid (GHDCA) | 0.73 | 0.60 |
| Data from a cross-sectional study of 1107 participants.[1] |
| Table 2: Predictive Performance of Biomarkers | ||
| Biomarker | Metric | Value |
| Changes in HCA Species (12 months post-gastric bypass surgery) | ||
| Total HCA Species | AUC for Diabetes Remission | 0.82 |
| HCA | AUC for Diabetes Remission | 0.70 |
| HDCA | AUC for Diabetes Remission | 0.76 |
| GHCA | AUC for Diabetes Remission | 0.67 |
| GHDCA | AUC for Diabetes Remission | 0.73 |
| HbA1c | ||
| Sensitivity for Diabetes Diagnosis | 95.9% | |
| Specificity for Diabetes Diagnosis | 92% | |
| HCA data from a study on patients undergoing Roux-en-Y gastric bypass surgery.[1] HbA1c data from a separate study evaluating its diagnostic utility.[6] |
Signaling Pathways and Experimental Workflows
The mechanism by which HCA influences glucose homeostasis is a key aspect of its validation as a biomarker. The following diagrams illustrate the signaling pathway of HCA and a typical experimental workflow for its analysis.
Key Experimental Protocols
Accurate and reproducible measurement of HCA is crucial for its validation. The following are summaries of key experimental protocols used in the cited research.
Protocol 1: Quantification of Serum Bile Acids by LC-MS/MS
This method is considered the gold standard for the simultaneous quantification of multiple bile acid species.
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 50 µL of serum, add an internal standard working solution.
-
Precipitate proteins by adding cold methanol (B129727) or acetonitrile (B52724) and vortexing.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Chromatographic separation is performed using a C18 column.
-
A gradient elution with a mobile phase consisting of water with formic acid and an organic solvent mixture (e.g., methanol/acetonitrile) is used.
-
The mass spectrometer is operated in negative ion mode, and multiple reaction monitoring (MRM) is used for quantification.[7][8]
-
Protocol 2: In Vitro GLP-1 Secretion Assay
This assay is used to determine the effect of HCA on GLP-1 secretion from enteroendocrine cells.
-
Cell Culture:
-
Secretion Assay:
-
GLP-1 Quantification:
Conclusion
The available evidence strongly suggests that this compound is a promising biomarker for Type 2 Diabetes. Its inverse correlation with the disease, predictive capacity, and well-defined mechanism of action make it a compelling candidate for further clinical validation. The detailed protocols provided in this guide offer a foundation for researchers to build upon in their efforts to explore the full potential of HCA in the clinical management of diabetes. Further head-to-head comparative studies with established biomarkers in large, diverse cohorts are warranted to solidify its role in the diagnostic and prognostic landscape of T2D.
References
- 1. This compound species as novel biomarkers for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound species as novel biomarkers for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study [mdpi.com]
- 9. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Researcher's Guide to the Cross-Species Metabolism of Hyocholic Acid
For researchers, scientists, and drug development professionals, understanding the nuances of how a compound is metabolized across different species is paramount for the successful translation of preclinical findings to human clinical trials. This guide provides a comprehensive comparison of the metabolism of Hyocholic Acid (HCA), a bile acid with emerging therapeutic potential, across key preclinical species and humans.
This compound (HCA) is a trihydroxy bile acid that has garnered significant interest for its role in metabolic regulation. While it is a major component of the bile acid pool in pigs, its concentrations are notably lower in humans and other species commonly used in preclinical research, such as mice, rats, and monkeys.[1] These species-specific differences in HCA abundance underscore the importance of a thorough cross-species metabolic comparison. This guide synthesizes the available data on HCA metabolism, providing a framework for interpreting preclinical data and designing future studies.
In Vivo Metabolism and Distribution: A Tale of Two Species
The most striking difference in HCA metabolism is the significant variation in its endogenous levels across species. In pigs, HCA and its derivatives can constitute over 75% of the total bile acid pool.[1][2] In stark contrast, HCA is found in very low concentrations in humans, typically accounting for less than 3% of the circulating bile acid pool.[1] Similarly, rodents like rats and mice have minimal levels of HCA.[2] This fundamental difference is a critical consideration when using these animal models to study the physiological effects of HCA.
Table 1: Comparative Abundance of this compound Species
| Species | Predominant Bile Acids | Relative Abundance of this compound (HCA) Species | Primary Conjugation Moiety | Reference |
| Human | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA), Deoxycholic Acid (DCA) | Very Low (~1-3%) | Glycine (B1666218) | [2][3] |
| Pig | This compound (HCA), Hyodeoxycholic Acid (HDCA) | Very High (>75%) | Glycine & Taurine | [1][2] |
| Mouse | Cholic Acid (CA), α- and β-Muricholic Acid (MCA) | Very Low | Taurine | [3] |
| Rat | Cholic Acid (CA), Muricholic Acid (MCA), Chenodeoxycholic Acid (CDCA) | Very Low | Taurine | [3] |
| Monkey | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA) | Data not readily available, presumed to be low | Glycine & Taurine |
In Vitro Metabolism: Unraveling the Enzymatic Pathways
The formation of HCA in humans is primarily attributed to the action of the cytochrome P450 enzyme, CYP3A4, which catalyzes the 6α-hydroxylation of chenodeoxycholic acid (CDCA). In pigs, a species-specific enzyme is responsible for the high production of HCA. The primary metabolic pathways for HCA in species with low endogenous levels involve conjugation with either glycine or taurine.
Direct comparative studies on the in vitro metabolism of HCA across liver microsomes or hepatocytes from humans, monkeys, rats, and mice are limited. However, based on the known species differences in bile acid conjugation, it is expected that human and monkey liver preparations would primarily form glycothis compound (G-HCA), while mouse and rat systems would predominantly produce taurothis compound (T-HCA).
Table 2: Predicted In Vitro Metabolites of this compound
| Species | Primary Conjugated Metabolite | Key Enzymes |
| Human | Glycothis compound (G-HCA) | UGTs, BAAT |
| Monkey | Glycothis compound (G-HCA) | UGTs, BAAT |
| Mouse | Taurothis compound (T-HCA) | SULTs, BAAT |
| Rat | Taurothis compound (T-HCA) | SULTs, BAAT |
UGTs: UDP-glucuronosyltransferases, SULTs: Sulfotransferases, BAAT: Bile acid-CoA:amino acid N-acyltransferase
Signaling Pathways: A Dual Agonist and Antagonist
HCA exerts its biological effects through the modulation of key bile acid receptors, primarily the Takeda G-protein-coupled receptor 5 (TGR5) and the Farnesoid X Receptor (FXR). HCA is a potent agonist of TGR5, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent secretion of glucagon-like peptide-1 (GLP-1).[4][5] This pathway is a key mechanism behind HCA's beneficial effects on glucose homeostasis.
Interestingly, HCA acts as an antagonist to the farnesoid X receptor (FXR).[4][5] By inhibiting FXR, HCA can modulate the expression of genes involved in bile acid, lipid, and glucose metabolism. This dual activity on TGR5 and FXR distinguishes HCA from many other bile acids.
References
- 1. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies of `bile salts'. 11. 3α:6α:12α-Trihydroxycholanic acid and related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Hyocholic Acid's Unique Dual Action: A Comparative Guide to FXR and TGR5 Activation
For Researchers, Scientists, and Drug Development Professionals
Hyocholic acid (HCA), a primary bile acid in pigs and found in trace amounts in humans, presents a unique pharmacological profile through its differential effects on two key bile acid-activated receptors: the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). Unlike many other bile acids that act as agonists for one or both receptors, HCA uniquely functions as an antagonist to FXR while simultaneously activating TGR5.[1][2] This dual activity has significant implications for metabolic diseases, positioning HCA and its derivatives as intriguing therapeutic candidates.
This guide provides a comprehensive comparison of HCA's interaction with FXR and TGR5, supported by experimental data and detailed methodologies, to aid researchers in understanding its distinct mechanism of action.
Quantitative Comparison of Receptor Activity
The differential activity of this compound on FXR and TGR5 is best understood through a quantitative comparison of its potency relative to other endogenous bile acids.
| Bile Acid | Receptor | Activity | IC50 / EC50 (µM) | Reference(s) |
| This compound (HCA) | FXR | Antagonist | 70.1 | [3] |
| This compound (HCA) | TGR5 | Agonist | Not Reported | [3] |
| Chenodeoxycholic Acid (CDCA) | FXR | Agonist | ~10 | [1] |
| Obeticholic Acid (OCA) | FXR | Potent Agonist | 0.130 | [4] |
| Lithocholic Acid (LCA) | TGR5 | Agonist | 0.53 | [5] |
| Deoxycholic Acid (DCA) | TGR5 | Agonist | 1.0 | [5] |
| Chenodeoxycholic Acid (CDCA) | TGR5 | Agonist | 4.4 | [5] |
| Cholic Acid (CA) | TGR5 | Agonist | 7.7 | [5] |
Note: While this compound is a confirmed TGR5 agonist, a specific EC50 value is not consistently reported in the reviewed literature. The table provides EC50 values for other major bile acids to offer a comparative context of TGR5 activation potency.
Signaling Pathways and Differential Activation
The distinct downstream effects of this compound stem from its opposing actions on the nuclear receptor FXR and the cell surface G-protein coupled receptor TGR5.
FXR Antagonism by this compound
FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1] Its activation by bile acids like chenodeoxycholic acid (CDCA) forms a heterodimer with the retinoid X receptor (RXR), which then binds to FXR response elements (FXREs) on target genes. This typically leads to the transcription of genes like the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
This compound acts as an antagonist, inhibiting the activation of FXR. This prevents the downstream signaling cascade, leading to a de-repression of CYP7A1 and potentially altered lipid and glucose homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bile acid receptor TGR5 and cholestasis [explorationpub.com]
- 4. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bile Acid Receptor TGR5 Does Not Interact with β-Arrestins or Traffic to Endosomes but Transmits Sustained Signals from Plasma Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
Hyocholic Acid: A Comparative Analysis of its Efficacy Against Other Bile Acids in Metabolic Disease Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, traditionally recognized for their role in lipid digestion, have emerged as critical signaling molecules that regulate a wide array of metabolic processes. Their ability to modulate glucose and lipid homeostasis has positioned them as promising therapeutic targets for metabolic diseases such as type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD). Among the diverse pool of bile acids, Hyocholic Acid (HCA) has garnered significant attention for its unique pharmacological profile and potent metabolic benefits. This guide provides a comprehensive comparison of the efficacy of HCA against other key bile acids, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Efficacy of Bile Acids on Metabolic Parameters
The therapeutic potential of bile acids is largely dictated by their interaction with specific nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 5 (TGR5). HCA distinguishes itself through a dual mechanism of action: it is a potent agonist of TGR5 while simultaneously acting as an antagonist of FXR.[1][2] This unique profile contrasts with other bile acids that typically exhibit agonistic activity at one or both of these receptors.
Table 1: Comparative Effects of Bile Acids on Glucose Metabolism
| Bile Acid | Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| This compound (HCA) | db/db mice (T2D model) | 100 mg/kg/day (oral gavage) | 4 weeks | Significantly lowered fasting blood glucose ; outperformed TUDCA and a 2-fold higher dose of metformin. | [3] |
| Increased serum GLP-1 levels significantly. | [3] | ||||
| Tauroursodeoxycholic Acid (TUDCA) | db/db mice (T2D model) | 100 mg/kg/day (oral gavage) | 4 weeks | Modest reduction in fasting blood glucose. | [3] |
| Metformin | db/db mice (T2D model) | 200 mg/kg/day (oral gavage) | 4 weeks | Significant reduction in fasting blood glucose, but less effective than HCA at a lower dose. | [3] |
| Chenodeoxycholic Acid (CDCA) | Roux-en-Y gastric bypass patients | 1250 mg (oral) | Single dose | Significantly increased plasma GLP-1 , C-peptide, and glucagon (B607659). | [4] |
| Cholic Acid (CA) | Rats on a high-fat diet | 0.5% in diet | 8 weeks | Improved glucose tolerance and insulin (B600854) sensitivity. | [5] |
Table 2: Comparative Receptor Activity of Bile Acids
| Bile Acid | Farnesoid X Receptor (FXR) Activity | TGR5 Activity | Primary Mechanism of Action | Reference |
| This compound (HCA) | Antagonist | Agonist | Dual TGR5 agonism and FXR antagonism leading to enhanced GLP-1 secretion. | [1][6] |
| Cholic Acid (CA) | Agonist | Weak Agonist | Primarily FXR activation. | [5] |
| Chenodeoxycholic Acid (CDCA) | Potent Agonist | Agonist | Potent FXR activation with some TGR5 agonism. | [4] |
| Deoxycholic Acid (DCA) | Agonist | Agonist | Agonist for both FXR and TGR5. | [3] |
| Ursodeoxycholic Acid (UDCA) | Negligible | Negligible | Primarily modulates the composition and hydrophobicity of the bile acid pool. | [7] |
| Tauroursodeoxycholic Acid (TUDCA) | Weak Antagonist | Agonist | TGR5 agonism. | [3][8] |
Signaling Pathways and Mechanisms of Action
The distinct metabolic effects of HCA can be attributed to its unique modulation of the FXR and TGR5 signaling pathways in enteroendocrine L-cells.
HCA-Mediated GLP-1 Secretion
This compound's simultaneous activation of TGR5 and inhibition of FXR in intestinal L-cells leads to a robust increase in the secretion of Glucagon-Like Peptide-1 (GLP-1).[1] GLP-1 is an incretin (B1656795) hormone that potentiates glucose-stimulated insulin secretion, suppresses glucagon release, and promotes satiety, thereby contributing to improved glycemic control.
References
- 1. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acids in Cardiovascular Diseases: Don’t Forget this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and glycemic regulation: comments on ‘this compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chenodeoxycholic acid stimulates glucagon-like peptide-1 secretion in patients after Roux-en-Y gastric bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cholic acid, chenodeoxycholic acid, and their related bile acids on cholesterol, phospholipid, and bile acid levels in serum, liver, bile, and feces of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative effects of cholic, chenodeoxycholic, and ursodeoxycholic acids on micellar solubilization and intestinal absorption of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Bile Acid TUDCA Improves Beta-Cell Mass and Reduces Insulin Degradation in Mice With Early-Stage of Type-1 Diabetes [frontiersin.org]
A Comparative Guide to the Validation of Analytical Methods for Hyocholic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of hyocholic acid, a primary bile acid, is essential for advancing research in liver diseases, metabolic disorders, and gut microbiome interactions. This guide provides an objective comparison of prevalent analytical methods for this compound analysis, supported by experimental data, to assist in the selection and implementation of a robust analytical approach.
The most advanced and highly sensitive technique for the detection of bile acids like this compound is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1] This method combines the separation capabilities of HPLC with the high specificity and sensitivity of mass spectrometry, allowing for the detailed profiling of bile acids in complex biological samples.[1] Other techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with other detectors are also utilized.
Comparison of Validated Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the simultaneous analysis of multiple bile acids due to its high sensitivity and specificity.[2] The following table summarizes the performance characteristics of different validated methods applicable to the analysis of this compound.
| Validation Parameter | Method 1: LC-MS/MS | Method 2: HPLC with UV Detection | Method 3: GC-MS |
| Number of Analytes | 36 Bile Acids (including this compound)[3] | Multiple Bile Acids[4] | 22 Bile Acids[5] |
| Matrices Validated | Serum, Plasma, Liver Tissue[3] | Feces[4] | Biological Samples (general)[5] |
| Linearity (r²) | >0.99[3] | Not explicitly stated, but method was validated[4] | ≥ 0.995[5] |
| Lower Limit of Quantification (LLOQ) | 2.5-20 nM[6] | 5 nmol/ml (for standard solutions)[4] | Not explicitly stated |
| Accuracy | 85-115%[2] | Not explicitly stated, but method was validated[4] | Not explicitly stated |
| Intra-assay Precision (CV) | <10%[2] | Not explicitly stated | Not explicitly stated |
| Inter-assay Precision (CV) | <10%[2] | Not explicitly stated | Not explicitly stated |
| Recovery | 92-110%[2] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical method. Below are representative protocols for LC-MS/MS, HPLC, and GC-MS analysis of bile acids, including this compound.
Method 1: LC-MS/MS Protocol
This method is designed for the simultaneous quantification of a broad range of bile acids in biological matrices.[3]
1. Sample Preparation:
-
For plasma or serum samples, proteins are precipitated by adding a volume of acetonitrile (B52724) (containing deuterated internal standards).
-
The mixture is vortexed and centrifuged.
-
The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.[7]
-
The residue is reconstituted in a solution of methanol (B129727) and water.[7]
2. Chromatographic Separation:
-
Chromatographic System: A UPLC system is commonly used.[2]
-
Column: A C18 reversed-phase column is frequently employed for bile acid separation.[2]
-
Mobile Phase A: Water with additives like ammonium (B1175870) acetate (B1210297) and formic acid.
-
Mobile Phase B: A mixture of organic solvents such as methanol or acetonitrile with similar additives.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is linearly increased over several minutes to elute the bile acids.[2]
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A tandem mass spectrometer is used for detection.[2]
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is common for bile acid analysis.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its selectivity and sensitivity in quantification.[8]
Method 2: HPLC with UV Detection Protocol
This method is suitable for the analysis of bile acids in samples like feces and requires derivatization for UV detection.[4]
1. Sample Preparation:
-
Lyophilize and powder the stool sample.[4]
-
Perform enzymatic deconjugation using cholylglycine hydrolase.[4]
-
Extract the deconjugated bile acids using solid-phase extraction.[4]
-
Derivatize the bile acids to form phenacyl esters using phenacyl bromide for UV detection.[4]
2. Chromatographic Separation:
-
HPLC System: A standard HPLC system with a UV detector.[4]
-
Column: A C18 column is typically used.[4]
-
Mobile Phase: An isocratic mobile phase, for instance, 82% methanol, can be used.[4]
-
Detection: Monitor the eluted peaks at a wavelength of 254 nm.[4]
Method 3: GC-MS Protocol
GC-MS analysis of bile acids requires derivatization to increase their volatility.[5]
1. Sample Preparation:
-
Bile acids are extracted from the biological matrix.[9]
-
Derivatization is a critical step. A two-step process involving methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups is often employed.[5]
2. Gas Chromatographic Separation:
-
GC System: A gas chromatograph coupled to a mass spectrometer.[5]
-
Column: A suitable column for separating the derivatized bile acids is used.[9]
-
Temperature Program: A temperature gradient is applied to the column to separate the different bile acid derivatives.[10]
3. Mass Spectrometric Detection:
-
Ionization: Electron ionization is commonly used.
-
Analysis Mode: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[8][9]
Workflow and Pathway Visualizations
The following diagrams illustrate key workflows in the validation of analytical methods for this compound.
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: Key parameters for the validation of an analytical method for this compound.
References
- 1. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Hyocholic Acid and Synthetic Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The regulation of bile acid, lipid, and glucose metabolism is orchestrated by a complex network of signaling pathways, with the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) playing pivotal roles. While synthetic FXR agonists have been developed as targeted therapies for liver diseases, the unique properties of certain endogenous bile acids, such as Hyocholic Acid (HCA), present an alternative mechanistic approach. This guide provides an objective comparison of the effects, mechanisms, and experimental evaluation of HCA versus synthetic FXR agonists, supported by experimental data and detailed protocols.
Contrasting Mechanisms of Action
The fundamental difference between this compound and synthetic agonists like Obeticholic Acid (OCA) lies in their opposing effects on the Farnesoid X Receptor (FXR).
This compound (HCA): A Dual Action Modulator this compound, a primary bile acid in pigs and found in trace amounts in humans, exhibits a unique dual signaling mechanism.[1] It simultaneously acts as an antagonist of FXR and an agonist of TGR5.[1][2][3] This combined action in enteroendocrine cells leads to an upregulation of glucagon-like peptide-1 (GLP-1) production and secretion.[1] The subsequent increase in GLP-1 is a key factor in improving glucose homeostasis, making HCA a molecule of significant interest for metabolic diseases like type 2 diabetes.[1]
Synthetic Agonists: Potent FXR Activation Synthetic agonists, such as the FDA-approved Obeticholic Acid (OCA) and others in development like Cilofexor and Tropifexor, are designed to be potent and selective agonists of FXR.[4][5] Upon binding, the activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to FXR response elements (FXREs) on the DNA of target genes.[6]
This leads to:
-
Inhibition of Bile Acid Synthesis: Activation of Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine, both of which suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7][8]
-
Regulation of Metabolism: Modulation of genes involved in lipid and glucose homeostasis.[9]
This targeted FXR activation is the therapeutic basis for their use in cholestatic liver diseases like Primary Biliary Cholangitis (PBC).[4]
Quantitative Data Presentation
The differing mechanisms are reflected in the quantitative measures of receptor activity and clinical outcomes.
Table 1: Comparative Receptor Activity Profile
| Compound | Receptor | Action | Potency (EC50 / IC50) | Selectivity Notes |
| This compound (HCA) | FXR | Antagonist | IC50: 70.1 µM[2] | Also a TGR5 agonist.[1][3] |
| TGR5 | Agonist | N/A | Activates TGR5 to induce GLP-1 secretion.[1] | |
| Obeticholic Acid (OCA) | FXR | Agonist | EC50: ~99-100 nM[7] | ~100-fold more potent than endogenous CDCA. Limited to no activity on TGR5.[7][10] |
| Cilofexor (GS-9674) | FXR | Agonist | EC50: 43 nM[11] | Potent, selective, non-steroidal agonist.[11] |
| Tropifexor (LJN452) | FXR | Agonist | EC50: 0.2 nM[12] | Highly potent, non-bile acid agonist with >10,000-fold selectivity for FXR.[12] |
Table 2: Summary of Key Physiological and Clinical Effects
| Effect | This compound (HCA) | Synthetic FXR Agonists (e.g., OCA) |
| Glucose Metabolism | Improves glucose homeostasis, increases GLP-1 secretion.[1] | Mixed results in clinical trials; some studies show improved insulin (B600854) sensitivity, others show worsening.[9] |
| Bile Acid Synthesis | Promotes synthesis by antagonizing FXR's negative feedback. | Potently suppresses bile acid synthesis via CYP7A1 inhibition.[4][7] |
| Lipid Profile | N/A | Associated with increased LDL-C and decreased HDL-C, considered a class effect.[10][13] |
| Liver Enzymes (in PBC) | N/A | Significantly reduces Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT). |
| Adverse Effects | Low toxicity reported in preclinical models. | Pruritus (itching) is the most common side effect.[13][14] Potential for drug-induced liver injury at high doses.[13] |
Experimental Protocols
Evaluating the activity of these compounds on FXR is commonly performed using a cell-based reporter gene assay.
Key Experiment: FXR Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate FXR, which in turn drives the expression of a luciferase reporter gene.
Methodology
-
Cell Culture and Seeding:
-
Cell Line: Human hepatocellular carcinoma cells (HepG2) or Human Embryonic Kidney cells (HEK293T) are commonly used.[15]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure: Cells are seeded into white, opaque 96-well plates at a density of approximately 2 x 10^4 cells per well and incubated overnight to allow for attachment.[15]
-
-
Transient Transfection:
-
Plasmids: Cells are co-transfected with three plasmids using a suitable lipid-based transfection reagent (e.g., Lipofectamine):
-
An FXR expression vector (e.g., pCMV-hFXR) to ensure high-level expression of the receptor.[15]
-
An FXRE-luciferase reporter vector containing multiple copies of an FXR Response Element upstream of a firefly luciferase gene.[15]
-
An internal control vector expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.[15]
-
-
Procedure: The plasmid DNA and transfection reagent are mixed, incubated, and then added to the cells. After 4-6 hours, the medium is replaced with fresh culture medium.
-
-
Compound Treatment:
-
Preparation: Test compounds (HCA, OCA, etc.) and a positive control (e.g., the synthetic agonist GW4064) are serially diluted in culture medium. A vehicle control (e.g., DMSO) is also prepared.
-
Procedure: 24 hours post-transfection, the culture medium is replaced with medium containing the various compound concentrations. The plates are then incubated for an additional 22-24 hours.[16]
-
-
Luciferase Activity Measurement:
-
Lysis: The treatment medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). A passive lysis buffer is added to each well to lyse the cells and release the luciferases.[15]
-
Detection: A dual-luciferase assay reagent system is used. First, the substrate for firefly luciferase is added, and luminescence is measured using a plate-reading luminometer. Subsequently, a stop reagent is added to quench the firefly reaction and activate the Renilla luciferase, and a second reading is taken.[15]
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold activation is calculated relative to the vehicle control.
-
Dose-response curves are plotted, and EC50 (for agonists) or IC50 (for antagonists) values are determined using non-linear regression analysis.
-
References
- 1. This compound species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X Receptor Agonist Treatment Alters Bile Acid Metabolism but Exacerbates Liver Damage in a Piglet Model of Short-Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. signosisinc.com [signosisinc.com]
- 7. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Frontiers | Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]
- 14. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. indigobiosciences.com [indigobiosciences.com]
A Guide to Inter-Laboratory Comparison of Hyocholic Acid Analysis
For researchers, scientists, and professionals in drug development, the ability to reliably and reproducibly quantify bile acids like hyocholic acid is crucial for understanding liver function, metabolic disorders, and drug-induced liver injury. This guide provides an overview of a typical inter-laboratory comparison for this compound analysis, presenting realistic experimental data and detailed protocols to aid in the establishment of robust analytical methods. While direct inter-laboratory studies focusing exclusively on this compound are not common, the data presented here is representative of performance characteristics from broader bile acid panel analyses, which include this compound.
The current gold standard for the sensitive and specific quantification of individual bile acids in biological matrices is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[1][2] This methodology is consistently employed in clinical and research laboratories for its ability to distinguish between structurally similar bile acid isomers.[2][3]
Data Presentation: Performance of Analytical Methods
An inter-laboratory comparison, often called a ring trial, is essential for validating an analytical method and ensuring that results are comparable across different laboratories and analytical platforms.[4] In a typical ring trial, a central organizing body prepares and distributes identical sets of samples, including calibration standards and quality control samples with known concentrations, to participating laboratories.[4]
The following tables summarize hypothetical yet representative results from an inter-laboratory comparison study for this compound analysis, based on performance data reported for multi-bile acid analytical methods.[5][6]
Table 1: Inter-Laboratory Comparison of this compound Quantification in Human Plasma
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Accuracy (% Relative Accuracy) | 96% | 103% | 98% | 70-130% |
| Precision (%CV) | 7.5% | 8.9% | 8.1% | <30% |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL | 10 ng/mL | As per study protocol |
Data synthesized from reported performance of multi-bile acid assays.[3][5]
Table 2: Typical Validation Parameters for this compound LC-MS/MS Analysis
| Parameter | Typical Performance |
| Linearity (r²) | >0.99 |
| Intra-assay Precision (%CV) | 1.53% - 10.63% |
| Inter-assay Precision (%CV) | 3.01% - 13.98% |
| Recovery | 92% - 110% |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Data compiled from various validated LC-MS/MS methods for bile acid panels.[3][6]
Experimental Protocols
A standardized and validated protocol is fundamental for achieving reproducible results in bile acid analysis. The following is a typical LC-MS/MS method for the quantification of this compound in human serum or plasma.
1. Sample Preparation (Protein Precipitation)
This protocol outlines a common protein precipitation method for extracting bile acids from serum or plasma.[6][7]
-
Materials:
-
Human serum or plasma samples
-
LC-MS grade acetonitrile (B52724) and methanol (B129727)
-
Internal standard (IS) solution (e.g., deuterated this compound in methanol)
-
1.5 mL microcentrifuge tubes
-
-
Procedure:
-
Thaw serum or plasma samples on ice.
-
Pipette 50 µL of the sample into a 1.5 mL microcentrifuge tube.[6]
-
Add 10 µL of the internal standard working solution.
-
Add 140 µL of ice-cold methanol or acetonitrile to precipitate proteins.[6]
-
Vortex the mixture vigorously for 1 minute.[4]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an LC-MS vial for analysis.[6][7]
-
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[4]
-
Gradient Elution: A gradient is employed to separate this compound from other bile acids and endogenous matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
Visualizing the Workflow
Diagram 1: General Workflow for this compound Analysis
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Inter-Laboratory Robustness of Next-Generation Bile Acid Study in Mice and Humans: International Ring Trial Involving 12 Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Hyocholic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of hyocholic acid, ensuring operational integrity and adherence to laboratory best practices.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedural steps for the safe disposal of this compound, a primary bile acid used in various research applications.
Immediate Safety and Handling
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It has low toxicity against human hepatoma HepG2 cells.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended during handling to minimize any potential for contact. No special measures are required for first aid in case of exposure, though it is always prudent to wash hands thoroughly after handling.[1]
Disposal Procedures for this compound
While this compound is not classified as hazardous, responsible disposal practices are still necessary to maintain a safe and compliant laboratory environment. The primary methods of disposal are contingent on the quantity of the waste.
For Small Quantities:
The Safety Data Sheet for this compound from Cayman Chemical states that smaller quantities can be disposed of with household waste.[1] However, for a laboratory setting, it is best practice to follow institutional and local regulations, which may have specific requirements.
Recommended Step-by-Step Procedure for Small Quantities:
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of non-hazardous chemical waste.
-
Ensure Proper Labeling: The original container of this compound should be clearly labeled.
-
Solid Waste Disposal: If in solid form, ensure it is in a sealed, non-reactive container. This container can then be placed in the appropriate laboratory solid waste stream as designated by your institution.
-
Aqueous Solutions: If in an aqueous solution, check with your local regulations and institutional policy regarding drain disposal of non-hazardous chemicals. If permitted, the solution may be poured down the drain with copious amounts of water. If not, it should be collected as chemical waste.
For Large Quantities or Mixed Waste:
When dealing with larger quantities of this compound or if it is mixed with other chemicals, it must be treated as chemical waste.
Recommended Step-by-Step Procedure for Large Quantities or Mixed Waste:
-
Waste Identification: Label the waste container clearly with "this compound" and list any other components of the mixture.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][4][5] The SAA should be away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of the chemical waste through your institution's EHS department. They will ensure it is transported to a licensed hazardous waste disposal facility.
Quantitative Data Summary
For laboratory chemical waste management, certain quantitative thresholds are important for compliance.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Maximum Volume | 55 gallons of hazardous waste | [4][5] |
| Acutely Toxic Waste (P-list) Maximum Quantity in SAA | 1 quart of liquid or 1 kilogram of solid | [4] |
| pH for Drain Disposal (if permitted for non-hazardous waste) | Between 5.5 and 9.5 | [6] |
Note: While this compound is not classified as hazardous, these general guidelines for laboratory chemical waste provide a framework for safe practices.
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information from the substance's Safety Data Sheet. No specific experimental protocols for the neutralization or treatment of this compound for disposal are required, as it is not a reactive or hazardous chemical. For general chemical waste, neutralization is a common procedure for corrosive wastes before disposal.[6] However, this is not necessary for this compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. odu.edu [odu.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling Hyocholic Acid
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Hyocholic Acid. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Hazard Assessment
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The SDS indicates no specific hazard pictograms, signal words, or hazard statements.[1] However, it is crucial to recognize that all chemicals should be handled with a degree of care. The SDS states that "the user's responsibility to develop proper methods of handling and personal protection based on the actual conditions of use"[1]. Therefore, adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the "usual precautionary measures for handling chemicals should be followed". This involves the use of appropriate PPE to minimize any potential for exposure.[2][3] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Purpose |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[4][5] | To protect eyes from potential splashes of solutions containing this compound. |
| Hand Protection | Nitrile or latex gloves.[6] Check manufacturer's compatibility chart for specific solvents if used. | To prevent direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat.[3][7] | To protect skin and personal clothing from accidental spills. |
| Footwear | Closed-toe shoes.[3] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic workflow is critical for safely handling any chemical substance.
-
Preparation : Before handling this compound, ensure that the work area is clean and uncluttered.[7] Locate the nearest safety shower and eyewash station.[8]
-
Donning PPE : Put on all required PPE as specified in the table above. Inspect gloves for any signs of damage before use.[2]
-
Handling the Chemical :
-
Post-Handling :
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused this compound : Dispose of unused this compound and any solutions as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain unless permitted by institutional guidelines for non-hazardous materials.[9]
-
Contaminated Materials : Any materials, such as gloves, paper towels, or pipette tips, that come into direct contact with this compound should be considered contaminated. These items should be collected in a designated, labeled hazardous waste container.[10]
-
Container Disposal : Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste, depending on the material.[11][12]
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[13] Seek medical attention.
-
Skin Contact : Wash the affected area thoroughly with soap and water.[7] Remove any contaminated clothing.
-
Inhalation : Move to an area with fresh air. If breathing becomes difficult, seek medical attention.[13]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[14] Seek immediate medical attention.
-
Spill : For a small spill, alert others in the immediate area.[7] Wear your PPE and clean up the spill using an appropriate absorbent material. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.[7]
Process Visualization
The following diagram illustrates the decision-making process for selecting and using Personal Protective Equipment when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. afd.calpoly.edu [afd.calpoly.edu]
- 8. saffronchemicals.com [saffronchemicals.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 12. reading.ac.uk [reading.ac.uk]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
